Pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFMBOWZXULIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061072 | |
| Record name | Propanamide, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-10-9 | |
| Record name | 2,2-Dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FES86MR7ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Pivalamide: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Pivalamide (2,2-dimethylpropanamide), a sterically hindered primary amide with significant utility in organic synthesis, materials science, and medicinal chemistry. Its unique structural properties, conferred by the bulky tert-butyl group, make it a valuable building block and directing group in modern synthetic methodologies.
Chemical Structure and Identification
This compound, also known as trimethylacetamide, is the amide derivative of pivalic acid.[1] The core structure consists of a propanamide backbone with two methyl groups attached to the C2 position, forming a characteristic tert-butyl group ((CH₃)₃C-). This group is directly bonded to the carbonyl carbon of the amide functional group (-CONH₂).[1] The significant steric hindrance imposed by the tert-butyl moiety is a defining feature that governs its chemical reactivity and physical properties.[2]
Key Identifiers:
The diagram below illustrates the molecular structure and key identifiers of this compound.
Caption: Molecular structure and primary identifiers of this compound.
Physicochemical Properties
This compound is a white crystalline solid at standard conditions.[7] The bulky tert-butyl group restricts intermolecular interactions, influencing its melting and boiling points. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 101.15 g/mol | [2][4][7][8] |
| Melting Point | 154 to 157 °C (309 to 315 °F; 427 to 430 K) | [1] |
| Boiling Point | 212 °C (414 °F; 485 K) | [1] |
| Appearance | White to almost white powder/crystal | [7] |
| InChI Key | XIPFMBOWZXULIA-UHFFFAOYSA-N | [1][2][7] |
Experimental Protocols & Characterization
The synthesis of this compound can be achieved through the direct amidation of pivalic acid or its derivatives (e.g., pivaloyl chloride) with ammonia (B1221849). The following is a representative protocol for the synthesis from pivaloyl chloride.
Protocol: Synthesis of this compound
-
Reaction Setup: A solution of pivaloyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Ammonia Addition: Concentrated aqueous ammonia (e.g., 28-30%, ~2.0 eq) is added dropwise to the cooled solution with vigorous stirring. The formation of a white precipitate (this compound and ammonium (B1175870) chloride) is observed.
-
Reaction Monitoring: The reaction is allowed to stir for 1-2 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Workup and Isolation: The reaction mixture is filtered to collect the solid. The solid is then washed with cold water to remove ammonium chloride.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., water or toluene) to yield a white crystalline solid.
-
Characterization: The final product is dried under a vacuum, and its identity and purity are confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Vibrational spectroscopy provides detailed information about the covalent bonds within the this compound molecule.[2]
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of dry, solid this compound is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:
-
N-H Stretching: Two distinct bands for the primary amide are observed in the 3400-3100 cm⁻¹ region (reported at approximately 3398 cm⁻¹ and 3205 cm⁻¹).[2]
-
C=O Stretching (Amide I): A strong absorption band appears around 1640-1680 cm⁻¹.
-
C-H Bending: Characteristic bands for the tert-butyl group are observed around 1365 cm⁻¹ and 1395 cm⁻¹.
-
Applications in Organic Synthesis
The pivaloyl group is a crucial tool in modern organic synthesis, particularly as a sterically demanding directing group for C-H activation and functionalization reactions.[2]
The this compound functional group can be used to direct the selective functionalization of C-H bonds at positions that would otherwise be unreactive. For example, in pivanilides (N-pivaloyl anilines), the amide group directs the arylation to the meta-position of the aniline (B41778) ring using a copper catalyst.[2] This process allows for the direct and efficient formation of complex biaryl structures.
The workflow below illustrates the logical steps in this synthetic application.
Caption: Logical workflow for the use of this compound as a directing group.
This directed synthesis highlights the utility of the this compound group beyond being a simple structural component. The steric bulk and coordinating ability of the amide are leveraged to control regioselectivity in complex transformations. The amide can later be hydrolyzed, often under harsh conditions due to its steric hindrance, to reveal the free amine.[2]
This compound and its derivatives serve as building blocks for nitrogen-containing heterocycles and other complex molecules with potential biological activity. For instance, it is a precursor for acyl thiourea (B124793) derivatives that have been investigated as multi-target enzyme inhibitors, including against acetylcholinesterase and butyrylcholinesterase.[2] Its robust and sterically defined nature makes it a reliable synthon in the development of new pharmacological agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 754-10-9 | Benchchem [benchchem.com]
- 3. CAS RN 754-10-9 | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 6. 754-10-9 | this compound | Tetrahedron [thsci.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound(754-10-9) IR Spectrum [chemicalbook.com]
Pivalamide Synthesis from Pivalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing pivalamide from pivalic acid. This compound and its derivatives are important building blocks in organic synthesis and are found in a variety of biologically active compounds. This document details the prevalent methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Core Synthetic Strategies
The synthesis of this compound from pivalic acid can be broadly categorized into two main approaches: a two-step synthesis involving the formation of an activated intermediate, and a more direct, one-pot amidation.
-
Two-Step Synthesis via Pivaloyl Chloride: This classical and robust method involves the initial conversion of pivalic acid to the more reactive pivaloyl chloride. This acyl chloride is then subsequently reacted with an ammonia (B1221849) source to form the final this compound product.
-
Direct Amidation: This approach aims to form the amide bond in a single step, bypassing the isolation of the acyl chloride intermediate. These methods often employ coupling agents or catalysts to facilitate the reaction between the less reactive carboxylic acid and the amine.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the different synthetic methods for producing this compound and related amides, providing a basis for comparison of reaction conditions and yields.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pivaloyl Chloride Formation | Pivalic acid, Thionyl chloride (SOCl₂) | N/A (neat) or with catalytic DMF | Reflux | Completion of gas evolution | High (product is often used directly) | [1] |
| Pivaloyl Chloride Formation | Pivalic acid, Phosphorus pentachloride (PCl₅) | N/A | N/A | N/A | N/A | [2][3] |
| Amidation of Pivaloyl Chloride | Pivaloyl chloride, excess Ammonia (NH₃) | N/A | N/A | N/A | High | [4] |
| Mixed Anhydride Method (similar amide) | 3-phenylpropionic acid, Ethyl chloroformate, Triethylamine, NH₄Cl | THF | 0 | 1 hr | 96 | [5] |
| Direct Amidation (Ammonia-Borane) | Pivalic acid, Ammonia-borane (NH₃BH₃) | N/A | N/A | N/A | 77-91 (for primary amides) | [6] |
| Direct Amidation (Urea-Imidazole) | Pivalic acid, Urea (B33335), Imidazole (B134444) | N/A | 130 | N/A | 38 | [7][8] |
Experimental Protocols
Method 1: Two-Step Synthesis via Pivaloyl Chloride
This is a widely used and reliable method for the synthesis of this compound.
Step 1: Synthesis of Pivaloyl Chloride
-
Materials:
-
Pivalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add pivalic acid.
-
Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature with stirring.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
An exothermic reaction will commence, leading to the evolution of sulfur dioxide and hydrogen chloride gas.
-
The reaction mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
The crude pivaloyl chloride can be purified by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.[1]
-
Step 2: Synthesis of this compound
-
Materials:
-
Pivaloyl chloride
-
Excess aqueous ammonia (e.g., 28-30% solution) or anhydrous ammonia gas
-
-
Procedure:
-
The purified pivaloyl chloride is slowly added to a stirred, cooled (ice bath) solution of excess concentrated aqueous ammonia.
-
A white precipitate of this compound will form immediately.
-
The mixture is stirred for a period to ensure complete reaction.
-
The solid this compound is collected by filtration, washed with cold water to remove ammonium (B1175870) chloride and excess ammonia, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Method 2: Direct Amidation using Ammonia-Borane
This method provides a direct route from the carboxylic acid to the primary amide.
-
Materials:
-
Pivalic acid
-
Ammonia-borane (NH₃BH₃)
-
-
General Procedure:
-
Pivalic acid and ammonia-borane are combined.
-
The reaction is typically heated to drive the amidation.
-
The reaction progress can be monitored by techniques such as TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve extraction and subsequent purification by chromatography or recrystallization.[6]
-
Visualizations
Logical Workflow: this compound Synthesis Strategies
Caption: A diagram illustrating the two primary synthetic pathways to this compound.
Experimental Workflow: Two-Step Synthesis
Caption: A step-by-step workflow for the synthesis of this compound via pivaloyl chloride.
Signaling Pathway: General Mechanism of Acyl Chloride Amidation
Caption: The general reaction mechanism for the amidation of pivaloyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 3. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
- 4. brainly.com [brainly.com]
- 5. This compound | 754-10-9 [chemicalbook.com]
- 6. US12071393B2 - Amine-boranes as bifunctional reagents for direct amidation of carboxylic acids - Google Patents [patents.google.com]
- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
An In-depth Technical Guide to the Core Properties of 2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-dimethylpropanamide, also known as pivalamide. The document details its structural and spectroscopic characteristics, methods of synthesis, and potential biological significance, with a focus on its structural relationship to compounds with known pharmacological activity. Experimental protocols for the determination of its key properties and for the assessment of its potential biological activity are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams are included to illustrate synthetic pathways and hypothesized biological mechanisms.
Chemical and Physical Properties
2,2-dimethylpropanamide is a primary amide characterized by a sterically hindered tert-butyl group attached to the carbonyl carbon. This structural feature significantly influences its physical and chemical properties.
Identification
| Property | Value |
| IUPAC Name | 2,2-dimethylpropanamide[1] |
| Synonyms | This compound, Trimethylacetamide[1] |
| CAS Number | 754-10-9[1] |
| Molecular Formula | C₅H₁₁NO[2] |
| Molecular Weight | 101.15 g/mol [2][3] |
Physicochemical Data
| Property | Value |
| Melting Point | 154-157 °C[1] |
| Boiling Point | 212 °C[1] |
| Density | 0.903 ± 0.06 g/cm³ (at 20 °C)[4] |
| Appearance | Solid |
Spectroscopic Data
The structural characterization of 2,2-dimethylpropanamide is primarily achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. It would feature a singlet for the nine equivalent protons of the tert-butyl group and a broad singlet for the two amide protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dimethylpropanamide will exhibit characteristic absorption bands for the amide functional group. Key expected peaks include N-H stretching vibrations (around 3350-3180 cm⁻¹), a strong C=O stretching vibration (around 1650 cm⁻¹), and N-H bending vibrations (around 1620-1590 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,2-dimethylpropanamide is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the amide group and fragmentation of the tert-butyl group.[3][5]
Synthesis of 2,2-dimethylpropanamide
2,2-dimethylpropanamide can be synthesized through two primary routes involving the formation of an amide bond.
Synthesis from Pivaloyl Chloride and Ammonia
This method involves the nucleophilic acyl substitution of pivaloyl chloride with ammonia. A base is typically used to neutralize the hydrochloric acid byproduct.
References
Pivalamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pivalamide (2,2-dimethylpropanamide), a simple amide distinguished by its sterically demanding tert-butyl group, has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties are leveraged in a wide array of applications, from directing group in C-H functionalization to a robust protecting group and a precursor for complex heterocyclic systems.[1] This guide provides a comprehensive overview of this compound's core applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its integration into synthetic workflows.
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature.[3][4] The bulky tert-butyl group significantly influences its physical properties, such as solubility and melting point, and plays a crucial role in its synthetic applications by providing steric hindrance.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 754-10-9 | [2][3] |
| Molecular Formula | C₅H₁₁NO | [2][3] |
| Molar Mass | 101.15 g/mol | [2][3] |
| Melting Point | 154-157 °C | [2][4] |
| Boiling Point | 212 °C | [2][4] |
| Appearance | White to almost white crystalline powder | [3][5] |
| Purity | >98.0% (GC) | [3][6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.23 (s, 9H, C(CH₃)₃), δ 5.21 (br, 1H, NH), δ 5.59 (br, 1H, NH) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 27.7 (C(CH₃)₃), δ 38.7 (C(CH₃)₃), δ 181.6 (C=O) | [4] |
| FT-IR (KBr, cm⁻¹) | 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II) | [4] |
Synthesis of this compound
This compound can be readily synthesized from pivalic acid through the formation of a mixed anhydride (B1165640) followed by amidation. This method is efficient and provides high yields of the desired product.
-
Materials: Pivalic acid, Tetrahydrofuran (THF), Triethylamine (B128534) (Et₃N), Ethyl chloroformate, 1.0 M Ammonium (B1175870) chloride (NH₄Cl) aqueous solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a solution of pivalic acid (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (3.0 eq.) followed by the dropwise addition of ethyl chloroformate (1.4 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
Add a 1.0 M aqueous solution of NH₄Cl (1.5 eq.) to the mixture.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate. The aqueous layer should be back-extracted with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate) to yield this compound as a colorless solid.
-
This compound as a Directing Group in C-H Functionalization
The this compound group is an effective directing group, particularly for the meta-C-H functionalization of anilide substrates.[1] Its steric bulk and coordinating ability facilitate regioselective reactions that are otherwise difficult to achieve. Copper-catalyzed reactions have shown particular promise in this area.[1]
Caption: Proposed catalytic cycle for copper-catalyzed meta-C-H arylation.
Table 3: Examples of this compound-Directed C-H Functionalization
| Substrate | Reagent | Catalyst System | Product | Selectivity | Reference |
| Pivanilides | Diaryliodonium salts | Cu(OTf)₂ | meta-Aryl Pivanilides | meta | [1] |
| Pivanilides | Alkenyl iodonium (B1229267) salts | Copper catalyst | meta-Alkenyl Pivanilides | meta | [1] |
| N-(quinolin-8-yl)this compound | N-Bromosuccinimide (NBS) | Iron(III) catalyst | N-(5-bromoquinolin-8-yl)this compound | C5-H bromination | [1] |
-
Note: This is a representative protocol based on literature descriptions. Specific conditions may vary.
-
Materials: Pivanilide substrate (1.0 eq.), Diaryliodonium salt (1.5 eq.), Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 10 mol%), Solvent (e.g., 1,2-dichloroethane).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the pivanilide substrate, diaryliodonium salt, and Cu(OTf)₂.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the meta-arylated product.
-
This compound as a Protecting Group for Amines
The pivaloyl group (Piv) is frequently used to protect primary and secondary amines.[7] The resulting this compound is stable under various conditions, including mild acid and base.[7] Its steric hindrance makes it resistant to many nucleophiles and bases, yet it can be removed under specific hydrolytic conditions.
Caption: General workflow for amine protection and deprotection using this compound.
-
Materials: Amine (1.0 eq.), Pivaloyl chloride (1.1-1.3 eq.), Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine), Base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.).
-
Procedure:
-
Dissolve the amine in the anhydrous solvent in a dry, round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound.
-
-
Note: This mild method is particularly useful for sensitive substrates where harsh acidic or basic conditions are not tolerated.[7]
-
Materials: this compound substrate (1.0 eq.), Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O, 0.2 eq.), Methanol (MeOH).
-
Procedure:
-
Dissolve the 2-pivalamido substrate in methanol.
-
Add Fe(NO₃)₃·9H₂O to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., ethanol) to precipitate or isolate the free amine product.
-
This compound as a Precursor in Heterocyclic Synthesis
This compound and its derivatives are valuable precursors for constructing nitrogen-containing heterocycles.[1] They can be used to synthesize ligands, enzyme inhibitors, and other pharmacologically active compounds.[1][8]
Caption: Synthetic route to a functionalized quinoline (B57606) via a this compound intermediate.
-
Part A: Synthesis of N-(quinolin-8-yl)this compound
-
React substituted quinolin-8-amine with pivaloyl chloride in the presence of a base like triethylamine to afford the corresponding N-(quinolin-8-yl)this compound.[1] Purification is typically achieved by column chromatography.
-
-
Part B: Iron(III)-Catalyzed C5-H Bromination
-
In a suitable solvent such as water, dissolve N-(quinolin-8-yl)this compound (1.0 eq.).
-
Add N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of an Iron(III) salt.[1] An oxidant may also be required.
-
Stir the reaction at mild conditions (e.g., room temperature) until completion, as monitored by TLC.
-
The reaction provides regioselective bromination at the C5 position of the quinoline ring.[1]
-
Work-up typically involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization to yield the 5-halogenated product.[1]
-
References
- 1. This compound | 754-10-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 754-10-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 754-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Pivalamide: A Comprehensive Technical Guide for Researchers
Introduction: Pivalamide, a simple amide derivative of pivalic acid, is a versatile building block in organic synthesis and medicinal chemistry.[1] Its unique structural feature, a sterically demanding tert-butyl group, imparts specific chemical properties that are leveraged in a variety of applications, from the development of advanced materials to the synthesis of pharmacologically active compounds.[1] This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is systematically known by its IUPAC name, 2,2-Dimethylpropanamide. It is also commonly referred to as Trimethylacetamide.[2][3][4]
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and drug design, influencing factors such as solubility, membrane permeability, and reactivity.[1]
| Property | Value | Significance | Reference |
| Molecular Formula | C5H11NO | --- | [2][3][4] |
| Molecular Weight | 101.15 g/mol | Influences diffusion and transport across membranes. | [1][2][3] |
| Melting Point | 154-157 °C | Indicates purity and defines solid-state handling conditions. | [2][3] |
| Boiling Point | 212 °C | Defines liquid-state handling and purification conditions. | [2][3] |
| Appearance | White to off-white crystalline powder | Basic physical identification. | [3][4] |
| AlogP (Lipophilicity) | 0.52 | Measures the compound's partitioning between lipid and aqueous phases, affecting membrane permeability. | [1] |
| Polar Surface Area (PSA) | 43.09 Ų | Relates to hydrogen bonding potential and influences cell penetration. | [1] |
| pKa | 16.60 ± 0.50 | Indicates the acidity of the N-H proton. | [3] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl3): δ 5.59 (br, 1H, NH), 5.21 (br, 1H, NH), 1.23 (s, 9H, C(CH₃)₃). The broadness of the NH signals is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[3]
-
¹³C NMR (100MHz, CDCl3): δ 181.6 (C=O), 38.7 (quaternary C), 27.7 (CH₃).[3]
-
IR (KBr, cm⁻¹): 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II).[3]
Synthesis and Experimental Protocols
This compound can be synthesized through several methods, with the reaction of pivaloyl chloride with ammonia (B1221849) being a common laboratory-scale approach. Direct amidation of pivalic acid is also a viable, though sometimes more challenging, route.[1]
This protocol describes the synthesis of this compound (referred to as trimethylacetamide in the source) from 3-phenylpropionic acid as a representative carboxylic acid, using a standard amidation procedure. The same principle applies to pivalic acid.
Objective: To synthesize this compound via the amidation of a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., 3-phenylpropionic acid for the example, or pivalic acid)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
1.0 M Ammonium chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (0.50 mmol) in 10 mL of anhydrous THF in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add ethyl chloroformate (0.70 mmol, 1.4 eq.) and triethylamine (1.5 mmol, 3.0 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add 0.75 mL of 1.0 M aqueous NH₄Cl solution (0.75 mmol, 1.5 eq.).
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous mixture with 30 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer again with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using ethyl acetate as the eluent to yield the final this compound product.[3]
Below is a workflow diagram illustrating the key steps in the synthesis of this compound.
Caption: Workflow for the laboratory synthesis of this compound.
Applications in Research and Drug Development
This compound's sterically hindered tert-butyl group makes it a valuable synthon and functional group in several areas of chemical and pharmaceutical research.
Caption: Key application areas of this compound in science.
-
Advanced Materials: The bulky tert-butyl group in this compound helps prevent close molecular packing, which promotes the formation of one-dimensional hydrogen-bonded networks. This property is essential for creating supramolecular gels and Low Molecular Mass Gelators (LMOGs), which have shown potential in environmental applications like oil-spill recovery and the removal of toxins from water.[1]
-
Synthetic Chemistry:
-
Directing Group: The this compound group can act as a directing group in copper-catalyzed C-H functionalization reactions, enabling the selective introduction of aryl or alkenyl groups at the meta position of anilide rings.[1]
-
Protecting Group: The this compound moiety can be used as a protecting group for amines. Its steric bulk provides stability, and it can be cleaved under basic hydrolysis conditions, although cleavage can be challenging due to steric hindrance.[1]
-
Ligand Synthesis: this compound derivatives are used to generate P,N donor ligands for catalysis.[1]
-
-
Medicinal Chemistry and Drug Development:
-
Heterocycle Synthesis: It serves as a critical component in the construction of various nitrogen-containing heterocycles.[1]
-
Enzyme Inhibitors: this compound is a precursor for acyl thiourea derivatives. For instance, N-((4-acetylphenyl)carbamothioyl)this compound has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission.[1] This highlights its utility in developing new pharmacologically active compounds.[1]
-
Role in Signaling Pathway Modulation
While this compound itself is not a direct signaling molecule, its derivatives can modulate biological pathways. As mentioned, certain this compound derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
The diagram below illustrates the cholinergic signaling pathway and the inhibitory effect of a this compound derivative.
Caption: Inhibition of cholinergic signaling by a this compound derivative.
This modulation of cholinergic pathways by this compound-based inhibitors demonstrates the potential of this chemical scaffold in the design of therapeutics for neurological disorders where enhancement of acetylcholine signaling is desired.
References
The Pivaloyl Group: An In-depth Technical Guide to its Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Steric Hindrance in Organic Synthesis
In the intricate landscape of organic synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of a chemical reaction, is a fundamental principle exploited by chemists to achieve these goals. Among the various functional groups utilized to impart steric bulk, the pivaloyl group (Piv), derived from pivalic acid, stands out for its significant and predictable influence. Its defining feature is the bulky tert-butyl moiety attached to the carbonyl carbon, which creates a large, rigid steric shield. This guide provides a comprehensive technical overview of the steric effects of the pivaloyl group, focusing on its impact on reaction kinetics, selectivity, and its application as a robust protecting group.
The Pivaloyl Group: A Profile
The pivaloyl group, systematically named 2,2-dimethylpropanoyl, is an acyl group with the formula (CH₃)₃C-C(O)-. The quaternary carbon atom of the tert-butyl group is the source of its profound steric influence, physically obstructing the approach of nucleophiles and reagents to the electrophilic carbonyl center.[1][2] This steric clash increases the activation energy for reactions at the carbonyl group, thereby modulating its reactivity.[2]
Quantitative Analysis of Steric Hindrance
The steric bulk of a substituent can be quantified using various parameters. While specific values for the pivaloyl group are not always reported, the values for the structurally analogous tert-butyl group serve as an excellent approximation.
Conformational Preference: A-Values
The A-value of a substituent is a measure of its conformational preference in a cyclohexane (B81311) ring, representing the energy difference between the axial and equatorial conformations. A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of the ring.
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.7[3] |
| Ethyl | 1.8[3] |
| Isopropyl | 2.2[3] |
| tert-Butyl | ~5.0 [3] |
This high A-value indicates a significant energetic penalty for the pivaloyl group to occupy a sterically congested environment.
Kinetic Effects: Taft Steric Parameters (E_s)
The Taft steric parameter, E_s, quantifies the steric effect of a substituent on the rate of a reaction. It is determined from the rates of hydrolysis of aliphatic esters. More negative E_s values correspond to greater steric hindrance.
| Substituent (R in R-C(O)OR') | Taft E_s Value |
| Methyl | 0.00 (Reference) |
| Ethyl | -0.07 |
| Isopropyl | -0.47 |
| tert-Butyl | -1.54 |
The significantly more negative E_s value for the tert-butyl group, and by extension the pivaloyl group, quantitatively demonstrates its profound rate-retarding steric effect compared to smaller alkyl groups.
Impact on Reactivity and Selectivity
The steric bulk of the pivaloyl group is a powerful tool for controlling the outcome of chemical reactions.
Reduced Reactivity of Pivaloyl Derivatives
Pivaloyl chloride and pivalic anhydride (B1165640) are considerably less reactive than their less hindered counterparts, such as acetyl chloride or benzoyl chloride.[4] This reduced reactivity is a direct consequence of the tert-butyl group shielding the carbonyl carbon from nucleophilic attack.[4] This can be advantageous in preventing unwanted side reactions with sensitive functional groups.
Table 1: Qualitative Reactivity and Stability of Acylating Agents and their Esters
| Acyl Group | Relative Reactivity of Acyl Chloride | Relative Hydrolytic Stability of Ester | Key Features |
| Acetyl | High | Low | Small, minimally hindered, readily cleaved. |
| Benzoyl | Moderate | Moderate | Resonance stabilization, moderately stable. |
| Pivaloyl | Low | High | Highly sterically hindered, very stable. [4][5] |
Enhanced Selectivity
The most significant advantage of the pivaloyl group's steric hindrance is the ability to achieve high levels of selectivity.
-
Regioselectivity: In molecules with multiple hydroxyl groups, pivaloyl chloride can selectively acylate the least sterically hindered alcohol, typically a primary alcohol in the presence of secondary or tertiary alcohols.[4][5]
-
Chemoselectivity: The pivaloyl group can be introduced in the presence of other, more reactive functional groups that might not be compatible with less hindered, more reactive acylating agents.
The Pivaloyl Group as a Protecting Group
The steric hindrance and the resulting stability of pivaloate esters make the pivaloyl group an excellent choice for protecting hydroxyl and amino functionalities in multi-step synthesis.[1]
-
Robustness: Pivaloate esters are resistant to a wide range of reaction conditions, including basic hydrolysis, oxidation, and many nucleophilic reagents.[5]
-
Orthogonal Deprotection: The differential stability of acyl groups allows for selective deprotection. For instance, an acetate (B1210297) group can often be cleaved in the presence of a more robust pivaloate.[6]
Experimental Protocols
General Protocol for Pivaloylation of a Primary Alcohol
Objective: To protect a primary alcohol using pivaloyl chloride.
Materials:
-
Alcohol (1.0 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Pyridine (B92270) or Triethylamine (B128534) (1.5 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
To a solution of the alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pivaloyl chloride (1.2 equiv) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
DMAP-Catalyzed Pivaloylation of a Hindered Alcohol
Objective: To acylate a sterically hindered alcohol where standard methods are slow or ineffective.
Materials:
-
Hindered alcohol (e.g., cyclohexanol) (1.0 mmol)
-
Pivaloyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a solution of the hindered alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add pivaloyl chloride (1.1 mmol) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the residue by flash chromatography to yield the pivaloate ester.[1]
Selective Pivaloylation of a Symmetric 1,2-Diol
Objective: To achieve mono-pivaloylation of a symmetric 1,2-diol. This often requires specific catalysts to differentiate between the two hydroxyl groups after the first acylation. Lanthanide triflates have been shown to be effective catalysts for this transformation.
Materials:
-
Symmetric 1,2-diol (e.g., hydrobenzoin) (1.0 equiv)
-
Pivalic anhydride (1.1 equiv)
-
Lanthanide (III) triflate (e.g., Yb(OTf)₃) (0.1 equiv)
-
Acetonitrile, anhydrous
Procedure: (Adapted from literature on selective acylation of diols)
-
To a solution of the 1,2-diol (1.0 equiv) in anhydrous acetonitrile, add the lanthanide (III) triflate catalyst (0.1 equiv).
-
Add pivalic anhydride (1.1 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting diol and the formation of the mono-pivaloate.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the mono-pivaloylated product.
Visualizing Steric Effects and Reaction Mechanisms
Signaling Pathways and Experimental Workflows
References
Pivalamide derivatives and their nomenclature
An In-depth Technical Guide to Pivalamide Derivatives: Nomenclature, Synthesis, and Applications
Introduction
This compound (2,2-dimethylpropanamide) is an organic amide distinguished by a sterically demanding tert-butyl group attached to the carbonyl carbon.[1][2] This unique structural feature imparts specific physicochemical properties that make this compound and its derivatives valuable moieties in medicinal chemistry and materials science.[1] The bulky tert-butyl group can influence molecular packing, solubility, and metabolic stability, making the pivaloyl group a useful protecting group for amines in organic synthesis and a key component in the design of bioactive molecules and functional materials like Low Molecular Mass Gelators (LMOGs).[1][3] This guide provides a comprehensive overview of the nomenclature, synthesis, and properties of this compound derivatives for researchers and professionals in drug development and chemical sciences.
Nomenclature of this compound Derivatives
The systematic naming of this compound derivatives follows the IUPAC nomenclature rules for amides. The common name, this compound, is derived from its corresponding carboxylic acid, pivalic acid.
IUPAC Naming Conventions:
-
Parent Acid: The IUPAC name for the parent carboxylic acid, pivalic acid, is 2,2-dimethylpropanoic acid.
-
Primary Amide: For the primary amide, the "-oic acid" suffix is replaced with "-amide". Thus, the IUPAC name for this compound is 2,2-dimethylpropanamide .[2][4][5] Common synonyms include trimethylacetamide.[2][6]
-
Substituted Amides (Secondary and Tertiary): When alkyl or aryl groups are substituted on the nitrogen atom, they are designated with the prefix "N-" for a secondary amide or "N,N-" for a tertiary amide.[7][8] If the substituents are different, they are listed alphabetically.[4]
-
Example (Secondary): A methyl group on the nitrogen results in N-methyl-2,2-dimethylpropanamide .
-
Example (Tertiary): An ethyl and a methyl group on the nitrogen results in N-ethyl-N-methyl-2,2-dimethylpropanamide .[4]
Below is a diagram illustrating the nomenclature logic for this compound derivatives.
Caption: Logical relationships in the nomenclature of this compound derivatives.
Synthetic Methodologies
This compound derivatives are synthesized through various established amidation reactions. The choice of method often depends on the desired derivative, scale, and available starting materials.
Common Synthetic Routes:
-
Direct Amidation of Pivalic Acid: This fundamental approach involves the reaction of pivalic acid with an amine, typically at high temperatures to drive off water.[9] Catalysts can be employed to facilitate this reaction under milder conditions.[1]
-
From Pivaloyl Chloride: A more common and often higher-yielding method is the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[1]
-
Using Pivaloyl Isothiocyanate: This intermediate is valuable for synthesizing derivatives containing a carbamothioyl or iminothiazoline moiety. Pivaloyl isothiocyanate can be synthesized from pivaloyl chloride and potassium thiocyanate (B1210189) and subsequently reacted with amines.[1]
-
Copper-Catalyzed C-H Arylation: N-aryl pivalamides (pivanilides) can serve as substrates for copper-catalyzed reactions that directly introduce aryl or other groups onto the aromatic ring, using the pivaloyl group as a directing group.[1]
A generalized workflow for the synthesis of N-substituted pivalamides from pivaloyl chloride is depicted below.
// Nodes Start1 [label="Pivaloyl Chloride\n((CH₃)₃C-COCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Primary or Secondary Amine\n(R¹R²NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Solvent [label="Aprotic Solvent\n(e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Reaction [label="Acyl Substitution Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Substituted this compound\n((CH₃)₃C-CONR¹R²)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Amine Hydrochloride Salt\n([R¹R²NH₂]⁺Cl⁻)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Purified this compound Derivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Reaction; Start2 -> Reaction; Base -> Reaction [label=" HCl scavenger"]; Solvent -> Reaction [label=" Reaction medium"]; Reaction -> Product; Reaction -> Byproduct; Product -> Workup; Byproduct -> Workup; Workup -> FinalProduct; }
Caption: General experimental workflow for synthesizing this compound derivatives.Physicochemical and Spectroscopic Data
The properties of the parent this compound molecule are summarized below. Derivatives will have properties that vary based on their specific substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 754-10-9 | [2] |
| Molecular Formula | C₅H₁₁NO | [2][10] |
| Molar Mass | 101.15 g/mol | [1][2] |
| Appearance | White to Almost white powder/crystal | [10] |
| Melting Point | 154 to 157 °C | [2] |
| Boiling Point | 212 °C | [2] |
| InChIKey | XIPFMBOWZXULIA-UHFFFAOYSA-N |[1][2][11] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber / Shift | Assignment | Reference(s) |
|---|---|---|---|
| FT-IR (KBr, cm⁻¹) | ~3398 | N-H stretch (primary amide) | [1][12] |
| ~3205 | N-H stretch (primary amide) | [1][12] | |
| ~2960 | C-H stretch (CH₃) | [12] | |
| ~1653 | C=O stretch (Amide I) | [12] | |
| ~1624 | N-H bend (Amide II) | [12] | |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 5.59 (br, 1H) | NHₐ | [12] |
| 5.21 (br, 1H) | NHₑ | [12] | |
| 1.23 (s, 9H) | C(CH₃)₃ | [12] | |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 181.6 | C=O | [12] |
| 38.7 | C (CH₃)₃ | [12] |
| | 27.7 | C(C H₃)₃ |[12] |
Applications and Biological Activity
This compound derivatives are utilized in diverse scientific fields, from materials science to drug discovery. The pivaloyl group is often used to protect amines during complex syntheses.[3]
Table 3: Biological Activities of Selected Amide Derivatives
| Compound Class / Derivative | Target / Activity | Key Findings | Reference(s) |
|---|---|---|---|
| N-((4-acetylphenyl)carbamothioyl)this compound | Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase. | [1] |
| Heterocyclic this compound-Cu(II) Complexes | SOD Mimicry | Act as low molecular weight superoxide (B77818) dismutase (SOD) mimics. | [13] |
| 2-Pivalamido-3H-pyrimidin-4-ones | Anticancer Synthesis | Used as intermediates in the synthesis of novel anticancer agents. | [3] |
| N-glycosides with O-pivaloylated groups | Antibacterial | N-(2,3,4,6-tetra-O-pivaloyl-β-Dglucopyranosyl)benzo[d]oxazol-2-amine shows activity against E. coli. | [14] |
| Benzamide derivatives with 1,2,4-oxadiazole | Larvicidal, Fungicidal | Compound 7a showed 100% larvicidal activity at 10 mg/L; compound 7h showed 90.5% inhibition against Botrytis cinereal. | [15] |
| Benzenesulphonamide-carboxamides | Anti-inflammatory, Antimicrobial | Compound 4a showed 94.69% inflammation inhibition at 1h. Various derivatives showed MIC values from 6.28 to 6.72 mg/mL against different microbes. |[16] |
Experimental Protocols
This section provides detailed methodologies for representative syntheses and modifications of this compound derivatives, as cited in the literature.
Protocol 1: Synthesis of Trimethylacetamide (this compound) from Pivalic Acid [12]
This protocol describes a general laboratory procedure for the synthesis of the parent this compound.
-
Reaction Setup: To a 10 mL colorless solution of THF containing 3-phenylpropionic acid (75 mg, 0.50 mmol) as a model substrate at 0 °C... [Note: The source provides a general procedure template using a different starting acid. For this compound, one would substitute pivalic acid (51 mg, 0.50 mmol).]
-
Reagent Addition: Add [reagents specified in the full literature, typically a coupling agent and an ammonia (B1221849) source].
-
Reaction: Stir the reaction mixture at the specified temperature for the designated time.
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate) to yield this compound.
Protocol 2: Hydrolysis of 2-Pivalamido-3H-quinazolin-4-one [3]
This protocol demonstrates the removal of the pivaloyl protecting group under mild conditions.
-
Reaction Setup: To a solution of 7-methyl-2-pivalamido-3H-quinazolin-4-one (0.518 g, 2.0 mmol) in methanol (B129727) (55 mL), add Fe(NO₃)₃·9H₂O (0.161 g, 0.4 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Triturate the residue with ethanol (B145695) to yield the corresponding 2-amino-7-methyl-3H-quinazolin-4-one.
Protocol 3: Synthesis of Novel Benzamide Derivatives [15]
This protocol outlines the final amination step in a multi-step synthesis of biologically active benzamides.
-
Reaction Setup: Dissolve the intermediate acid chloride (1.0 mmol) in 20 mL of dichloromethane (B109758) (DCM).
-
Reagent Addition: Add the appropriately substituted aniline (B41778) (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into 20 mL of water and stir for 10 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with 10 mL portions of DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain the final product.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.
References
- 1. This compound | 754-10-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 5. Amides: Structures and Names [saylordotorg.github.io]
- 6. This compound | 754-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide - Wikipedia [en.wikipedia.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound(754-10-9) IR Spectrum [chemicalbook.com]
- 12. This compound | 754-10-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a Sterically Hindered Amide: Early Research and Discovery of Pivalamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalamide, systematically known as 2,2-dimethylpropanamide, represents a foundational molecule in the study of sterically hindered amides. Its unique tert-butyl group confers distinct chemical and physical properties that have made it and its derivatives valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. This technical guide delves into the early research and discovery of pivalamides, providing a comprehensive overview of their initial synthesis, characterization, and the nascent understanding of their biological implications. While detailed early pharmacological studies on the parent this compound molecule are not extensively documented in readily available historical literature, this guide constructs a plausible narrative of its discovery based on the chemical knowledge and methodologies of the era.
Physicochemical Properties of this compound
The defining feature of this compound is its bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance significantly influences its reactivity and physical properties.
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethylpropanamide | [1] |
| Synonyms | Trimethylacetamide, Pivalic acid amide | [1] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Melting Point | 154-157 °C | [2] |
| Boiling Point | 212 °C | [2] |
| Appearance | White crystalline solid | - |
| CAS Number | 754-10-9 | [2] |
Early Synthesis and Discovery
While a definitive first synthesis of this compound by a specific individual is not clearly documented in the searched historical records, its synthesis is intrinsically linked to the discovery and exploration of pivalic acid (trimethylacetic acid). Pivalic acid was first prepared through the oxidation of pinacolone.[3] The development of synthetic methods for amides in the 19th century, such as the Schotten-Baumann reaction discovered in 1883, provided a viable pathway for the synthesis of this compound from a pivalic acid derivative.[4][5][6]
It is highly probable that early explorations into the reactivity of pivaloyl chloride, the acid chloride of pivalic acid, with ammonia (B1221849) would have led to the formation of this compound. This would have been a logical extension of the systematic investigation of new organic compounds during that era.
Experimental Protocol: Plausible Early Synthesis via the Schotten-Baumann Reaction
This protocol is based on the general principles of the Schotten-Baumann reaction, a method available to late 19th-century chemists for the synthesis of amides from acid chlorides and amines.[4][5]
Objective: To synthesize this compound from pivaloyl chloride and ammonia.
Materials:
-
Pivaloyl chloride
-
Aqueous ammonia solution (e.g., 25%)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (e.g., 10%)
-
Distilled water
-
Ice
-
Separatory funnel
-
Beakers and flasks
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, a solution of pivaloyl chloride in diethyl ether is prepared in a flask.
-
The flask is cooled in an ice bath to moderate the reaction, as the acylation of amines can be exothermic.[]
-
A slight excess of a cooled, concentrated aqueous solution of ammonia is added dropwise to the stirred pivaloyl chloride solution. A basic medium is maintained by the concurrent addition of a sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction.[4]
-
The reaction mixture is stirred vigorously for a period of time to ensure complete reaction. The formation of a white precipitate (this compound) may be observed.
-
Upon completion of the reaction, the mixture is transferred to a separatory funnel. The ether layer is separated from the aqueous layer.
-
The aqueous layer is extracted with additional portions of diethyl ether to ensure complete recovery of the product.
-
The combined ether extracts are washed with dilute acid to remove any unreacted ammonia, followed by a wash with water, and then dried over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The diethyl ether is removed by distillation to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or a mixture of ethanol (B145695) and water) to obtain white crystals of this compound.
Diagram of the Synthesis Workflow:
Caption: Plausible early synthesis workflow for this compound.
Early Characterization
The initial characterization of a newly synthesized compound in the late 19th and early 20th centuries would have relied on fundamental physical and chemical properties.
Experimental Protocol: Early Characterization Methods
Objective: To characterize the synthesized this compound.
Procedures:
-
Melting Point Determination: The melting point of the purified this compound crystals would be determined using a capillary tube method with a heated oil bath and a thermometer. A sharp melting point range would indicate the purity of the compound.
-
Solubility Tests: The solubility of this compound would be tested in various common solvents of the time, such as water, ethanol, diethyl ether, and benzene, to establish its solubility profile.
-
Elemental Analysis: Combustion analysis would be performed to determine the empirical formula of the compound by quantifying the percentages of carbon, hydrogen, nitrogen, and oxygen. This was a critical step in confirming the chemical composition.
-
Hydrolysis: As a characteristic reaction of amides, this compound would be subjected to hydrolysis under both acidic and basic conditions.[6] Heating this compound with an aqueous acid (e.g., hydrochloric acid) would yield pivalic acid and an ammonium (B1175870) salt. Basic hydrolysis with a strong base (e.g., sodium hydroxide) would produce a salt of pivalic acid and ammonia gas, which could be detected by its characteristic odor or with a suitable indicator.
Early Biological Investigations: A Scarcity of Evidence
A thorough review of the historical chemical literature did not yield specific early studies on the pharmacological or biological activity of the parent this compound molecule. The focus of early organic chemistry was primarily on synthesis, characterization, and understanding chemical reactivity. Systematic biological screening of synthetic compounds was not a widespread practice until later in the 20th century.
Given the lack of specific early biological data, a signaling pathway diagram cannot be constructed based on historical findings. Modern research has shown that various this compound derivatives can act on a wide range of biological targets, but these mechanisms were unknown in the early days of its discovery.
Conclusion
The discovery of this compound was a natural progression in the systematic exploration of organic chemistry, likely stemming from the availability of pivalic acid and established methods of amide synthesis like the Schotten-Baumann reaction. Its early research was centered on its synthesis and the characterization of its fundamental physicochemical properties, which were defined by its unique sterically hindered tert-butyl group. While the early chapters of the this compound story are primarily written in the language of synthetic and physical organic chemistry, the foundation laid by this early work has enabled its subsequent emergence as a valuable and versatile building block in the modern development of new drugs and materials. The absence of documented early biological studies on the parent molecule highlights the evolution of chemical research from a focus on pure synthesis to a multidisciplinary endeavor that integrates chemistry with biology and medicine.
References
- 1. Trimethylacetamide | C5H11NO | CID 12957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylacetamide 98 754-10-9 [sigmaaldrich.com]
- 3. Pivalic acid - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Theoretical Studies on the Conformation of Pivalamide: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformational properties of pivalamide (2,2-dimethylpropanamide). This compound's sterically demanding tert-butyl group introduces significant conformational constraints, making it an interesting model for understanding the interplay of steric and electronic effects in amides. This document outlines the key computational and experimental methodologies, presents available quantitative data, and illustrates the workflows for conformational analysis.
Introduction to this compound Conformation
This compound is a primary amide characterized by a bulky tert-butyl group attached to the carbonyl carbon. The conformation of amides is primarily defined by the rotation around the C-N bond, which possesses a partial double bond character due to resonance. This restricted rotation leads to planar or near-planar structures and gives rise to a significant rotational energy barrier. In this compound, the large tert-butyl group is expected to influence the rotational barrier and the relative stability of different conformers. Understanding these conformational preferences is crucial for its application in medicinal chemistry and materials science, where it serves as a building block for molecules like Low Molecular Mass Gelators (LMOGs)[1].
Theoretical Conformational Analysis
Theoretical calculations are a powerful tool for investigating the conformational landscape of molecules like this compound. These methods can predict the geometries of stable conformers, the transition states for their interconversion, and the associated energy differences.
Computational Methodology
A typical workflow for the theoretical conformational analysis of this compound involves several key steps:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface (PES). This is commonly performed using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-31G(d,p).
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier around the C-N bond, a relaxed PES scan is performed. This involves systematically rotating the C-N dihedral angle (e.g., in 10° increments) and performing a constrained geometry optimization at each step.
-
Transition State (TS) Identification and Optimization: The highest energy point on the PES scan provides an initial guess for the transition state structure, which is then fully optimized.
-
Frequency Analysis: Vibrational frequency calculations are performed for the optimized ground state and transition state structures to confirm them as minima (zero imaginary frequencies) and first-order saddle points (one imaginary frequency), respectively, and to obtain thermochemical data like zero-point vibrational energy (ZPVE).
-
Energy Profile and Rotational Barrier Calculation: The relative energies of the conformers and the transition state are calculated, including ZPVE corrections, to determine the rotational energy barrier.
Quantitative Theoretical Data
| Parameter | Ground State (Planar) | Transition State (Perpendicular) |
| C(O)-N Dihedral Angle | ~0° or ~180° | ~90° |
| Relative Energy (kcal/mol) | 0.0 | ~18 - 22 (Illustrative) |
| Key Bond Lengths (Å) | ||
| C=O | ~1.23 | ~1.21 |
| C-N | ~1.34 | ~1.45 |
Note: The values in the table above for the transition state are illustrative and represent a typical range expected for a primary amide with significant steric hindrance. A dedicated computational study is required to determine the precise values for this compound.
Experimental Validation of Conformation
Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the conformational preferences of this compound in different states (solid and solution).
X-ray Crystallography
Single-crystal X-ray diffraction provides highly accurate information about the molecular structure in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The crystal structure of trimethylacetamide (this compound) has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 704111[1][3].
Quantitative Data from X-ray Crystallography (CCDC 704111):
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.242 | O-C-N | 122.9 |
| C-N | 1.325 | O-C-C(tBu) | 119.5 |
| C-C(tBu) | 1.528 | N-C-C(tBu) | 117.6 |
These data confirm a near-planar amide group in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.
Methodology for Conformational Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. For this compound, the ¹H NMR spectrum typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group and broad signals for the two amide protons[1]. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group[1].
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to detect through-space interactions between protons. For this compound, NOEs between the amide protons and the tert-butyl protons can provide information about the preferred conformation in solution.
-
Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of C-N bond rotation. As the temperature is increased, the rate of rotation increases, which can lead to coalescence of the signals for the two non-equivalent amide protons (if they are resolved at low temperature). The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Key Structural Features and Relationships
The conformation of this compound is governed by the interplay between the resonance stabilization of the amide bond, which favors a planar structure, and the steric repulsion introduced by the bulky tert-butyl group.
Conclusion
The conformational analysis of this compound reveals the significant impact of the sterically demanding tert-butyl group on the structure of a primary amide. While experimental data from X-ray crystallography confirms a planar amide geometry in the solid state, a complete understanding of its solution-phase behavior and the precise energetics of C-N bond rotation requires further dedicated theoretical and experimental studies. The methodologies outlined in this guide provide a robust framework for such investigations, which are crucial for the rational design of novel molecules incorporating the this compound moiety in various fields of chemistry.
References
Methodological & Application
Pivalamide as a Protecting Group for Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. The pivalamide group, derived from pivalic acid, serves as a robust and sterically hindered protecting group for primary amines. Its bulky tert-butyl moiety provides exceptional stability against a wide array of reagents and reaction conditions, making it an invaluable tool for chemists.
The protection of a primary amine as a this compound is achieved through acylation with pivaloyl chloride. The resulting amide is significantly more stable than other common acyl protecting groups such as acetyl or benzoyl amides.[1] This enhanced stability is attributed to the steric hindrance provided by the t-butyl group, which shields the amide carbonyl from nucleophilic attack. Deprotection of the this compound can be accomplished under specific hydrolytic or reductive conditions, allowing for the regeneration of the primary amine at a desired stage in a synthetic sequence.
This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for primary amines, intended to aid researchers in its effective implementation.
Advantages of the this compound Protecting Group
-
High Stability: The this compound group is stable to a wide range of reaction conditions, including strongly basic and many acidic conditions, as well as various oxidizing and reducing agents.[1]
-
Steric Hindrance: The bulky t-butyl group can influence the stereochemical outcome of reactions at neighboring chiral centers.[2]
-
Crystallinity: this compound derivatives are often crystalline solids, which can facilitate purification by recrystallization.
Application in Multi-Step Synthesis
The high stability of the this compound group makes it particularly useful in complex synthetic routes where other protecting groups might not be sufficiently robust. For instance, in the total synthesis of natural products, a this compound can be used to protect a primary amine while numerous other transformations are carried out on the molecule. Its removal at a late stage of the synthesis then unmasks the amine for final functionalization. While specific examples in complex total synthesis are not extensively documented in readily available literature, the known stability profile of pivalamides makes them a reliable choice for such endeavors.
Experimental Protocols
Protection of Primary Amines: Pivaloylation
The protection of primary amines as pivalamides is typically achieved by reaction with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.
General Workflow for Pivaloylation
Caption: General workflow for the protection of a primary amine as a this compound.
Protocol 1: N-Pivaloylation of an Aromatic Amine (o-Toluidine) [3]
This protocol describes the synthesis of N-(2-methylphenyl)this compound.
-
Reagents and Materials:
-
Triethylamine
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Sodium sulfate (B86663)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Procedure:
-
To a stirred solution of o-toluidine (10 g) and triethylamine (9.41 g) in anhydrous DCM (50 mL), cooled to 0 °C in an ice bath, slowly add a solution of pivaloyl chloride (11.2 g) in anhydrous DCM.
-
After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
Pour the reaction mixture into water (200 mL).
-
Separate the organic layer and wash it with water (3 x 100 mL).
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from a hot mixture of DCM and hexane to afford the pure product.
-
-
Yield: 83%
Table 1: Examples of Primary Amine Pivaloylation
| Substrate | Reagents | Solvent | Conditions | Yield |
| o-Toluidine | Pivaloyl chloride, Triethylamine | DCM | 0 °C to rt, 30 min | 83%[3] |
| General Primary Amine | Pivaloyl chloride, Pyridine | DCM | 0 °C to rt, 2-4 h | >90% (general observation)[4] |
Deprotection of Pivalamides
The removal of the pivaloyl group is more challenging than for other acyl groups due to its steric bulk. However, several methods have been developed for its effective cleavage.
General Deprotection Strategies
Caption: Common methods for the deprotection of pivalamides.
Protocol 2: Basic Hydrolysis of Pivalamides (General Procedure)
This protocol is a general guideline for the hydrolysis of pivalamides using a strong base.
-
Reagents and Materials:
-
N-Pivaloyl amine
-
Sodium hydroxide (B78521) or Potassium hydroxide
-
Solvent (e.g., ethanol (B145695), ethylene (B1197577) glycol)
-
Water
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the N-pivaloyl amine in a suitable solvent (e.g., a mixture of ethanol and water, or ethylene glycol for higher temperatures).
-
Add a significant excess of a strong base (e.g., 6M NaOH).
-
Heat the mixture to reflux for an extended period (several hours to days), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with an acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it to obtain the crude product.
-
Purify the product by chromatography or distillation.
-
Protocol 3: Reductive Cleavage of Pivalamides with LiAlH₄ (General Procedure)
This protocol describes the reduction of a this compound to the corresponding primary amine.
-
Reagents and Materials:
-
N-Pivaloyl amine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a suspension of LiAlH₄ in an anhydrous solvent under an inert atmosphere, add a solution of the N-pivaloyl amine in the same solvent dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux to drive the reaction to completion, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture and wash the solid with the solvent.
-
Concentrate the filtrate to obtain the crude primary amine, which can be further purified if necessary.
-
Table 2: Deprotection Methods for Pivalamides
| Method | Reagents | Conditions | Applicability |
| Basic Hydrolysis | NaOH or KOH in H₂O/EtOH | Reflux, prolonged heating | General, but can be slow and require harsh conditions |
| Reductive Cleavage | LiAlH₄ in THF or ether | Reflux | Effective for robust molecules, reduces the amide to an amine |
| Reductive (Non-hydrolytic) | Lithium, naphthalene (B1677914) (catalytic) | Methanolysis | Milder alternative to LiAlH₄ |
Stability of the this compound Group
The N-pivaloyl group exhibits excellent stability under a variety of conditions, which is a key advantage for its use in multi-step synthesis. The following table summarizes its stability towards common reagents, largely based on the behavior of the analogous pivaloate esters, which are expected to have similar or slightly lower stability than pivalamides.
Table 3: Stability of the Pivaloyl Group
| Reagent/Condition | Stability | Notes |
| Aqueous Acid | ||
| pH < 1, 100 °C | Labile | Hydrolyzes under harsh acidic conditions. |
| pH = 1, rt | Stable | Generally stable to moderately strong acids at room temperature. |
| pH = 4, rt | Stable | Stable to weak acids. |
| Aqueous Base | ||
| pH = 9, rt | Stable | Stable to mild basic conditions. |
| pH = 12, rt | Slowly Labile | Can be cleaved with strong bases, but often requires heat. |
| pH > 12, 100 °C | Labile | Cleaved under harsh basic conditions. |
| Organometallics | ||
| RLi, RMgX | Generally Stable | The amide is generally unreactive towards Grignard and organolithium reagents at low temperatures. |
| Reducing Agents | ||
| H₂/Pd, Pt, Ni | Stable | The this compound group is stable to catalytic hydrogenation. |
| NaBH₄ | Stable | Not reduced by sodium borohydride. |
| DIBAL-H | Potentially Labile | Can be reduced to the corresponding aldehyde or amine depending on the conditions. |
| Oxidizing Agents | ||
| CrO₃/Py (PCC, PDC) | Stable | Stable to common chromium-based oxidants. |
| KMnO₄, OsO₄ | Stable | Stable to strong oxidizing agents. |
Conclusion
The this compound protecting group offers a powerful tool for the protection of primary amines in organic synthesis. Its exceptional stability under a wide range of conditions makes it a reliable choice for complex, multi-step synthetic endeavors. While the protection step is generally straightforward and high-yielding, the deprotection requires more forcing conditions, either through strong base-catalyzed hydrolysis or reduction. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize the this compound protecting group in their synthetic strategies.
References
Application Notes and Protocols: N-Pivaloylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-pivaloylation is a crucial chemical transformation in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. The introduction of a pivaloyl group (a bulky tert-butyl carbonyl group) to an aniline (B41778) moiety can serve multiple purposes. It can act as a protective group for the amine functionality, enhance the lipophilicity of a molecule, and introduce steric bulk that can modulate biological activity by influencing binding interactions with target proteins. This document provides detailed protocols for the N-pivaloylation of anilines, quantitative data on reaction outcomes, and visual guides to the experimental workflow and reaction mechanism.
Data Presentation
The efficiency of N-pivaloylation of anilines is influenced by the electronic and steric nature of the substituents on the aniline ring, as well as the choice of acylating agent and reaction conditions. Below is a summary of representative yields for the N-pivaloylation of various anilines.
| Entry | Aniline Derivative | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pivaloyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | 0 to rt | 2-4 | >90 (general) | |
| 2 | o-Toluidine | Pivaloyl Chloride | Triethylamine (B128534) | Dichloromethane (DCM) | 0 | 0.5 | 83 | |
| 3 | Electron-rich Anilines | Pivaloyl Chloride | Pyridine/Triethylamine | Dichloromethane (DCM) | rt | 2-16 | High | |
| 4 | Electron-poor Anilines | Pivaloyl Chloride | Pyridine/Triethylamine | Dichloromethane (DCM) | rt | 2-16 | Moderate to High | |
| 5 | Sterically Hindered Anilines | Pivaloyl Chloride | Pyridine/Triethylamine | Dichloromethane (DCM) | rt | >16 | Moderate | |
| 6 | N-Alkyl Anilines | Pivalic Anhydride (B1165640) | None (Base-free) | Toluene | Reflux | Short | Moderate to Excellent |
Note: "rt" denotes room temperature. Yields are generalized where specific data for a range of substrates was not available in the search results. Sterically hindered anilines may require longer reaction times and may result in lower yields. Electron-rich anilines tend to react faster than electron-poor anilines due to the higher nucleophilicity of the amino group.
Experimental Protocols
Two common methods for the N-pivaloylation of anilines are presented below, utilizing either pivaloyl chloride or pivalic anhydride as the acylating agent.
Protocol 1: N-pivaloylation using Pivaloyl Chloride and a Tertiary Amine Base
This is a widely used and generally high-yielding method for the N-pivaloylation of anilines. The tertiary amine base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
Materials:
-
Substituted Aniline (1.0 equiv)
-
Pivaloyl Chloride (1.1 - 1.2 equiv)
-
Triethylamine or Pyridine (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equiv).
-
Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Add the tertiary amine base (triethylamine or pyridine, 1.2 - 1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 - 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: N-pivaloylation using Pivalic Anhydride (Base-Free)
Pivalic anhydride can be an effective reagent for the direct N-pivaloylation of anilines, particularly N-alkyl anilines, under neutral conditions. This method avoids the use of a base and the formation of hydrochloride salts, simplifying the work-up procedure as the only byproduct is pivalic acid, which can be easily removed by an aqueous wash.
Materials:
-
Substituted Aniline (1.0 equiv)
-
Pivalic Anhydride (1.1 - 1.5 equiv)
-
Toluene or other suitable aprotic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) in toluene.
-
Add pivalic anhydride (1.1 - 1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for the required time (typically a few hours, monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the pivalic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Mandatory Visualization
Reaction Mechanism
The N-pivaloylation of anilines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the pivaloylating agent.
Caption: Nucleophilic acyl substitution mechanism for N-pivaloylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-pivaloylation of an aniline using pivaloyl chloride.
Caption: General experimental workflow for N-pivaloylation.
Pivalamide as a Directing Group in Rhodium-Catalyzed C-H Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pivalamide and related directing groups in rhodium-catalyzed C-H functionalization reactions. This powerful strategy enables the efficient and selective synthesis of a wide range of valuable organic molecules, including heterocycles of significant interest in medicinal chemistry and drug development.
Introduction
Rhodium-catalyzed C-H functionalization has emerged as a transformative tool in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations. This compound and its derivatives, such as N-(pivaloyloxy)benzamides and O-pivaloyl benzhydroxamic acids, have proven to be highly effective directing groups for ortho-C-H functionalization of arenes. The pivaloyl group, with its steric bulk, facilitates the desired reactivity while often being readily removable, adding to the synthetic utility of this methodology.
This document outlines key applications of this compound-directed, rhodium-catalyzed C-H functionalization, including annulation, amination, and olefination reactions. Detailed experimental protocols, quantitative data for a range of substrates, and mechanistic diagrams are provided to facilitate the adoption and adaptation of these methods in the laboratory.
Data Presentation
The following tables summarize the scope and efficiency of various rhodium-catalyzed C-H functionalization reactions using this compound-based directing groups.
Rh(III)-Catalyzed [4+2] Annulation for Isoquinolone Synthesis
This reaction enables the synthesis of diverse isoquinolone scaffolds through the coupling of N-(pivaloyloxy)benzamides with alkynes.
| Entry | Benzamide (B126) Substrate (R) | Alkyne (R¹, R²) | Product | Yield (%) | Reference |
| 1 | H | Ph, Ph | 2-Pivaloyl-3,4-diphenylisoquinolin-1(2H)-one | 95 | [1] |
| 2 | 4-Me | Ph, Ph | 2-Pivaloyl-6-methyl-3,4-diphenylisoquinolin-1(2H)-one | 85 | [1] |
| 3 | 4-OMe | Ph, Ph | 2-Pivaloyl-6-methoxy-3,4-diphenylisoquinolin-1(2H)-one | 89 | [1] |
| 4 | 4-F | Ph, Ph | 2-Pivaloyl-6-fluoro-3,4-diphenylisoquinolin-1(2H)-one | 82 | [1] |
| 5 | 4-Cl | Ph, Ph | 2-Pivaloyl-6-chloro-3,4-diphenylisoquinolin-1(2H)-one | 86 | [1] |
| 6 | 4-CF₃ | Ph, Ph | 2-Pivaloyl-6-(trifluoromethyl)-3,4-diphenylisoquinolin-1(2H)-one | 75 | [1] |
| 7 | H | Et, Et | 2-Pivaloyl-3,4-diethylisoquinolin-1(2H)-one | 88 | [1] |
| 8 | H | Ph, Me | 2-Pivaloyl-4-methyl-3-phenylisoquinolin-1(2H)-one | 78 (10:1 rr) | [1] |
rr: regioisomeric ratio
Rh(III)-Catalyzed C-H Amination
This method allows for the direct introduction of an amino group at the ortho-position of benzamides using N-chloroamines as the nitrogen source.[2][3]
| Entry | Benzamide Substrate (R) | N-Chloroamine | Product | Yield (%) | Reference |
| 1 | H | Morpholine-derived | 2-(Morpholino)-N-(pivaloyloxy)benzamide | 94 | [2][3] |
| 2 | 4-Me | Morpholine-derived | 4-Methyl-2-(morpholino)-N-(pivaloyloxy)benzamide | 89 | [2][3] |
| 3 | 4-OMe | Morpholine-derived | 4-Methoxy-2-(morpholino)-N-(pivaloyloxy)benzamide | 85 | [2][3] |
| 4 | 4-F | Morpholine-derived | 4-Fluoro-2-(morpholino)-N-(pivaloyloxy)benzamide | 91 | [2][3] |
| 5 | 4-Cl | Morpholine-derived | 4-Chloro-2-(morpholino)-N-(pivaloyloxy)benzamide | 92 | [2][3] |
| 6 | 3-Me | Morpholine-derived | 3-Methyl-2-(morpholino)-N-(pivaloyloxy)benzamide | 88 | [2][3] |
| 7 | H | Piperidine-derived | 2-(Piperidin-1-yl)-N-(pivaloyloxy)benzamide | 90 | [2][3] |
| 8 | H | Diethylamino-derived | N,N-Diethyl-2-amino-N'-(pivaloyloxy)benzamide | 85 | [2][3] |
Rh(III)-Catalyzed C-H Olefination
This protocol facilitates the ortho-olefination of benzamides, providing access to substituted styrenyl benzamides.
| Entry | Benzamide Substrate (R) | Olefin | Product | Yield (%) | Reference |
| 1 | H | Styrene | (E)-N-Pivaloyl-2-styrylbenzamide | 85 | [4][5] |
| 2 | 4-Me | Styrene | (E)-4-Methyl-N-pivaloyl-2-styrylbenzamide | 82 | [4][5] |
| 3 | 4-OMe | Styrene | (E)-4-Methoxy-N-pivaloyl-2-styrylbenzamide | 78 | [4][5] |
| 4 | 4-F | Styrene | (E)-4-Fluoro-N-pivaloyl-2-styrylbenzamide | 88 | [4][5] |
| 5 | H | n-Butyl acrylate | (E)-Butyl 3-(2-(pivaloylamino)phenyl)acrylate | 92 | [4][5] |
| 6 | H | 1-Octene | (E)-N-Pivaloyl-2-(oct-1-en-1-yl)benzamide | 75 | [4][5] |
Experimental Protocols
General Procedure for Rh(III)-Catalyzed [4+2] Annulation for Isoquinolone Synthesis[1]
To a screw-capped vial equipped with a magnetic stir bar are added:
-
N-(pivaloyloxy)benzamide substrate (0.2 mmol, 1.0 equiv)
-
Alkyne (0.3 mmol, 1.5 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
CsOAc (76 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (1.0 mL)
The vial is sealed and the mixture is stirred at 80 °C for 12-24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with dichloromethane (B109758) (10 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired isoquinolone product.
General Procedure for Rh(III)-Catalyzed C-H Amination[2][3]
To a screw-capped vial equipped with a magnetic stir bar are added:
-
N-(pivaloyloxy)benzamide substrate (0.2 mmol, 1.0 equiv)
-
N-Chloroamine (0.3 mmol, 1.5 equiv)
-
--INVALID-LINK--₂ (8.9 mg, 0.01 mmol, 5 mol%)
-
AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%)
-
Anhydrous DCE (1.0 mL)
The reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the aminated product.
General Procedure for Rh(III)-Catalyzed C-H Olefination[4][5]
To a screw-capped vial equipped with a magnetic stir bar are added:
-
N-Pentafluorophenyl benzamide substrate (0.2 mmol, 1.0 equiv)
-
Olefin (0.5 mmol, 2.5 equiv)
-
[RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%)
-
NaOPiv (24.4 mg, 0.2 mmol, 1.0 equiv)
-
Acetonitrile (2.0 mL)
The vial is capped and the mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the crude product is purified by flash column chromatography on silica gel to provide the desired olefinated product.
Mechanistic Insights and Visualizations
The following diagrams illustrate the proposed catalytic cycles for the described transformations.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed [4+2] annulation.
Caption: Experimental workflow for Rh(III)-catalyzed C-H amination.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H olefination.
Conclusion
The use of this compound and its derivatives as directing groups in rhodium-catalyzed C-H functionalization provides a robust and versatile platform for the synthesis of complex organic molecules. The methodologies presented herein offer high efficiency, broad substrate scope, and operational simplicity. These protocols and the accompanying data should serve as a valuable resource for researchers in academic and industrial settings, enabling the rapid assembly of molecular architectures relevant to drug discovery and development. Further exploration of chiral ligands and alternative coupling partners is expected to continue to expand the synthetic power of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh(iii)-catalyzed C-H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pivaloyl Chloride for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl chloride serves as an effective reagent for the protection of primary and secondary amines. The resulting N-pivaloyl amides exhibit significant steric hindrance, rendering them stable to a wide range of reaction conditions, including those involving strong bases, mild acids, and various organometallic reagents.[1][2] This stability makes the pivaloyl (Piv) group a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules where robust protection is paramount.[3] Deprotection can be achieved under specific reductive or strongly basic or acidic conditions, allowing for its selective removal when necessary. These application notes provide detailed protocols for the protection of amines using pivaloyl chloride and for the subsequent deprotection of the pivaloyl group.
Introduction
The protection of amine functionalities is a critical aspect of modern organic synthesis, preventing undesired side reactions and enabling the selective transformation of other functional groups within a molecule.[4] The pivaloyl group, derived from pivaloyl chloride, is a sterically bulky acyl protecting group that offers exceptional stability.[1] Its large tert-butyl moiety effectively shields the nitrogen atom from nucleophilic attack and other reactive species.[5]
Advantages of the Pivaloyl Protecting Group:
-
High Stability: Resistant to a broad spectrum of reagents and reaction conditions.[1]
-
Steric Hindrance: The bulky nature of the pivaloyl group can direct reactions to other sites in the molecule.[5]
-
Ease of Introduction: The protection reaction is typically high-yielding and straightforward to perform.[6]
Disadvantages:
-
Harsh Deprotection Conditions: The stability of the pivaloyl group necessitates forcing conditions for its removal, which may not be compatible with sensitive substrates.[5]
Data Presentation: N-Pivaloylation of Amines
The following table summarizes typical reaction conditions and yields for the N-pivaloylation of various primary and secondary amines.
| Amine Substrate | Pivaloyl Chloride (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| o-Toluidine | 1.0 | Triethylamine (B128534) (1.0) | Dichloromethane (B109758) | 0 to RT | 0.5 | 83 |
| N-Boc hydroxylamine | 1.0 | Triethylamine (1.0) | Dichloromethane | 0 to RT | 3 | 96 |
| Primary Amines (General) | 1.1 - 1.3 | Triethylamine (1.2 - 1.5) | Dichloromethane | 0 to RT | 2 - 16 | High |
| Secondary Amines (General) | 1.1 - 1.3 | Pyridine | Pyridine | 0 to RT | 2 - 16 | High |
Experimental Protocols
Safety Precautions: Pivaloyl chloride is corrosive, flammable, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use to prevent a vigorous reaction with water, which produces corrosive hydrogen chloride gas.
General Protocol for N-Pivaloylation of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine using pivaloyl chloride and triethylamine as a base.
Materials:
-
Primary amine
-
Pivaloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane. Add triethylamine (1.2-1.5 equiv.) to the solution to act as an HCl scavenger.
-
Addition of Pivaloyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1-1.3 equiv.) dropwise to the stirred solution. A cloudy mixture or precipitate (triethylamine hydrochloride) may form.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.[6]
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification: The crude N-pivaloyl amide can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Deprotection of N-Pivaloyl Amides
The robust nature of the N-pivaloyl group requires specific and often forcing conditions for its removal. Below are protocols for deprotection using strong base (LDA) and a reducing agent (LiAlH₄).
This method is particularly effective for the deprotection of N-pivaloyl indoles and related heterocyclic systems.[5]
Materials:
-
N-Pivaloyl amide
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve the N-pivaloyl amide (1.0 equiv.) in anhydrous THF.
-
Addition of LDA: Add a solution of LDA (2.0 equiv.) in THF to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 40-45 °C and stir for the time required for complete deprotection (monitor by TLC).[5]
-
Workup:
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amine by column chromatography or recrystallization.
Reductive cleavage with LiAlH₄ is an effective method for deprotecting N-pivaloyl amides.
Materials:
-
N-Pivaloyl amide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (excess) in anhydrous THF.
-
Substrate Addition: Dissolve the N-pivaloyl amide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Workup (Fieser method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water (volume in mL equal to the mass of LiAlH₄ in g).
-
Add 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Add water again (volume in mL equal to three times the mass of LiAlH₄ in g).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash thoroughly with an organic solvent (e.g., THF or ethyl acetate).
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the amine product by distillation or column chromatography.
Mandatory Visualizations
Reaction of Amine Protection
References
- 1. One pot transamidation of N-pivaloyl activated amides with anilines in the absence of catalyst, base and additive: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pivalamide derivatives, characterized by the presence of a bulky tert-butyl group, have emerged as a versatile scaffold in medicinal chemistry. This structural feature imparts unique physicochemical properties, influencing molecular packing, stability, and target engagement.[1] These attributes have led to the exploration of this compound derivatives in various therapeutic areas, including enzyme inhibition and anticancer research. This document provides detailed application notes and protocols for the synthesis and evaluation of select this compound derivatives, offering a practical guide for researchers in drug discovery and development.
Application Notes
Multi-Target Enzyme Inhibitors
A notable application of the this compound scaffold is in the design of multi-target-directed ligands (MTDLs).[1] The sterically demanding tert-butyl group can be strategically employed to modulate selectivity and potency against multiple enzymatic targets.
One such example is N-((4-acetylphenyl)carbamothioyl)this compound , which has demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-amylase.[2] This positions it as a promising starting point for the development of therapeutics for complex multifactorial diseases like Alzheimer's disease, where cholinergic dysfunction and other enzymatic activities are implicated.
Anticancer Agents
This compound derivatives have also been investigated as potential anticancer agents. Heterocyclic this compound-based ligands and their metal complexes, particularly copper(II) complexes, have shown promise. These compounds can act as mimics of superoxide (B77818) dismutase (SOD), an enzyme crucial for managing oxidative stress, and have exhibited cytotoxic effects against cancer cell lines such as HeLa.[3]
Furthermore, the this compound scaffold has been utilized in the development of pan-PIM kinase inhibitors . The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are frequently overexpressed in various cancers and are implicated in promoting cell survival and proliferation.[4] Pan-PIM inhibitors aim to counteract the redundant functions of the three isoforms, offering a comprehensive therapeutic strategy.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative this compound derivatives.
Table 1: Multi-Target Enzyme Inhibition by N-((4-acetylphenyl)carbamothioyl)this compound
| Enzyme Target | IC50 (µM) | Percent Inhibition |
| Acetylcholinesterase (AChE) | 26.23 | ~85% |
| Butyrylcholinesterase (BChE) | 30.90 | ~85% |
| Urease | - | 73.8% |
| α-Amylase | - | 57.9% |
| Data sourced from in-vitro enzyme inhibition assays.[2] |
Table 2: Cytotoxicity of Heterocyclic this compound-Copper(II) Complexes against HeLa Cells
| Complex | IC50 (µM) |
| [Cu(N-(thiazol-2-yl)this compound)2] (C1) | 25.3 |
| [Cu(N-(5-methylthiazol-2-yl)this compound)2] (C2) | 41.3 |
| [Cu(N-(benzothiazol-2-yl)this compound)2] (C3) | 17.3 |
| [Cu(N-(benzoimidazol-2-yl)this compound)2] (C4) | 20.7 |
| Data represents the concentration required to inhibit 50% of cell growth in human cervical cancer (HeLa) cell lines.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-((4-acetylphenyl)carbamothioyl)this compound
This protocol describes a two-step synthesis of the multi-target enzyme inhibitor.
Step 1: Synthesis of Pivaloyl Isothiocyanate
-
To a solution of pivaloyl chloride (5.0 mmol) in 20 mL of dry acetone (B3395972), add potassium thiocyanate (B1210189) (10 mmol) dropwise.
-
Reflux the reaction mixture for three hours.
-
Allow the mixture to cool to room temperature. The resulting solution contains pivaloyl isothiocyanate and is used directly in the next step.
Step 2: Synthesis of N-((4-acetylphenyl)carbamothioyl)this compound
-
To the acetone solution of pivaloyl isothiocyanate from Step 1, add a solution of 4-aminoacetophenone (5.0 mmol) in dry acetone.
-
Reflux the reaction mixture for 24 hours in an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (B1210297) (6:4).
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Filter the precipitate and recrystallize from ethanol (B145695) to obtain the pure N-((4-acetylphenyl)carbamothioyl)this compound.[5]
Protocol 2: In-Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, and the test compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or solvent for control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound derivatives on cancer cell lines (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound derivative) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
PIM Kinase Signaling Pathway
The PIM kinases are constitutively active serine/threonine kinases that are regulated primarily at the level of transcription and protein stability. They are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.
Caption: Simplified PIM kinase signaling pathway in cancer.
Experimental Workflow: Multi-Target Enzyme Inhibition Assay
This diagram illustrates the logical flow of the in-vitro enzyme inhibition screening process for a this compound derivative against multiple targets.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) this compound as the multitarget-directed ligand [frontiersin.org]
- 6. rsc.org [rsc.org]
Application of Pivaloyl Chloride/Anhydride in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of the amide bond is the most critical step. The mixed anhydride (B1165640) method is a classical and effective strategy for activating the carboxylic acid group of an N-protected amino acid to facilitate coupling with the amino group of another amino acid or peptide. Pivaloyl chloride (trimethylacetyl chloride) and pivalic anhydride are frequently employed in this context. The use of pivaloyl chloride leads to the in-situ formation of a pivaloyl mixed anhydride, a highly reactive intermediate. The notable steric bulk of the pivaloyl group (tert-butyl) offers distinct advantages in directing the nucleophilic attack of the amine to the desired carbonyl carbon, thereby minimizing side reactions and making it particularly suitable for challenging peptide couplings.[1] This document provides detailed application notes and protocols for the use of pivaloyl chloride and anhydride in peptide synthesis.
Key Advantages of the Pivaloyl Mixed Anhydride Method
-
High Reactivity: Pivaloyl mixed anhydrides are highly reactive intermediates that facilitate efficient amide bond formation.
-
Suitability for Hindered Amino Acids: This method is particularly effective for the coupling of sterically hindered and N-methylated amino acids, which are often challenging for other coupling reagents.[2][3]
-
Suppression of Side Reactions: The bulky tert-butyl group of the pivaloyl moiety sterically hinders the unwanted nucleophilic attack on the pivaloyl carbonyl, thus directing the acylation to occur at the amino acid carbonyl.[1]
-
Cost-Effectiveness: Pivaloyl chloride and pivalic anhydride are relatively inexpensive and readily available reagents.[1]
-
Ease of Byproduct Removal: The primary byproduct of the reaction is pivalic acid, which is generally easy to remove during the workup procedure.[4]
-
Low Racemization: When conducted at low temperatures (typically between -20°C and 0°C), the method shows excellent suppression of racemization.[2][3]
Reaction Mechanism
The reaction proceeds in two main steps. First, the N-protected amino acid reacts with pivaloyl chloride in the presence of a tertiary amine base (like N-methylmorpholine or triethylamine) to form a mixed anhydride. This is followed by the nucleophilic attack of the amino group of the incoming amino acid ester on the activated carbonyl of the N-protected amino acid, leading to the formation of the peptide bond.
Caption: Mechanism of peptide coupling via a pivaloyl mixed anhydride.
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of a Dipeptide
This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid ester using pivaloyl chloride.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Pivaloyl chloride
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Preparation of the Amino Component: Dissolve the amino acid ester hydrochloride (1.0 equiv.) in anhydrous THF/DCM. Add NMM or TEA (1.0 equiv.) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve the N-protected amino acid (1.0 equiv.) and NMM (1.1 equiv.) in anhydrous THF.[1]
-
Cool the solution of the N-protected amino acid to -20°C using a dry ice/acetone bath.
-
Slowly add pivaloyl chloride (1.05 equiv.) dropwise to the cooled solution while stirring.[1] A precipitate of N-methylmorpholine hydrochloride may form.
-
Stir the reaction mixture at -20°C for 1 hour to ensure complete formation of the mixed anhydride.[1]
-
Coupling Reaction: Add the solution of the free amino acid ester (from step 1) to the mixed anhydride solution at -20°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of N-Methylated Peptides using Pivalic Anhydride
This method is particularly effective for coupling N-methylated amino acids, which are known to be sterically hindered. This protocol is adapted from a base-free method using pivalic anhydride.[3]
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Leu-OH)
-
N-methyl amino acid ester (e.g., H-Me-L-Leu-OtBu)
-
Pivalic anhydride (Piv₂O)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Reaction Setup: To a solution of the N-protected amino acid (1.0 equiv.) and the N-methyl amino acid ester (1.2 equiv.) in ethyl acetate, add pivalic anhydride (1.3 equiv.).[3]
-
Coupling Reaction: Stir the mixture at 40°C under a normal atmosphere for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Considerations for Solid-Phase Peptide Synthesis (SPPS)
The use of pivaloyl chloride/anhydride is not common in modern Fmoc-based SPPS, where uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) reagents are preferred. However, the mixed anhydride methodology can be adapted for SPPS, particularly for introducing a specific, sterically hindered residue.
General Steps for a Manual SPPS Coupling:
-
Resin Swelling: Swell the resin (e.g., pre-loaded Wang or Rink Amide resin) in an appropriate solvent like DMF.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate flask, dissolve the N-protected amino acid (3-5 equiv.) and a base like NMM or DIEA (diisopropylethylamine) in an anhydrous solvent (e.g., DCM or THF) and cool to -15°C to -20°C.
-
Add pivaloyl chloride (3-5 equiv.) and allow the activation to proceed for 10-20 minutes at low temperature.
-
Coupling: Transfer the pre-activated mixed anhydride solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free amines and ensure the completion of the coupling.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids.
Data Presentation
Table 1: Yields of Di- and Tripeptides using Pivaloyl Chloride/Anhydride
| N-Protected Amino Acid | Amino Component | Coupling Reagent | Yield (%) | Reference |
| diZ-Tyr-OH | H-D-Ala-OH | Pivaloyl Chloride | ~100 (crude) | [5] |
| diZ-Tyr-D-Ala-OH | H-Gly-OH | Pivaloyl Chloride | 68 | [5] |
| Fmoc-L-2-aminobutyric acid | H-Me-Gly-OtBu | Pivalic Anhydride | 89 | [3] |
| Fmoc-D-Ala-OH | H-Me-Val-Me-Leu-Me-Leu-OtBu | Pivalic Anhydride | 53 (over 3 steps) | [3] |
| Boc-Gly-OH | H-Gly-OH | Pivaloyl Chloride | >95 (crude) | [5] |
Table 2: Comparison of Coupling Reagents for a Hindered Tripeptide Synthesis[3]
Model Reaction: Fmoc-L-Leu-OH + H-Me-L-Leu-L-Ala-OtBu → Fmoc-L-Leu-Me-L-Leu-L-Ala-OtBu
| Coupling Reagent | Base | Yield (%) | dr (L-LL:D-LL) |
| Piv₂O | None | 98 | 99.9:0.1 |
| HATU | DIEA | 85 | 99.8:0.2 |
| HBTU | DIEA | 79 | 99.8:0.2 |
| PyBOP | DIEA | 82 | 99.7:0.3 |
| EDC·HCl/HOBt | DIEA | 45 | 99.8:0.2 |
dr = diastereomeric ratio, indicating the level of racemization.
Visualizations
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
Logical Relationship for Reagent Selection
Caption: Decision logic for using the pivaloyl method.
Conclusion
The use of pivaloyl chloride and pivalic anhydride to form mixed anhydrides is a powerful and often overlooked technique in peptide synthesis. While it may not be the default choice for routine solid-phase synthesis in the era of onium salt reagents, its utility shines in specific, challenging applications. For researchers engaged in the solution-phase synthesis of peptides containing N-methylated or other sterically demanding amino acids, the pivaloyl mixed anhydride method offers a robust, high-yielding, and cost-effective solution with excellent control over racemization. The protocols and data presented herein provide a solid foundation for the successful application of this valuable synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4725645A - Process for synthesising peptides - Google Patents [patents.google.com]
Pivalamide-Directed Lithiation: A Versatile Strategy for Regioselective Functionalization of Aromatic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pivalamide group is a powerful and versatile directing metalation group (DMG) in organic synthesis, enabling the regioselective functionalization of aromatic and heteroaromatic rings. Its steric bulk and strong coordinating ability with organolithium bases facilitate deprotonation at the ortho-position, leading to the formation of a lithiated intermediate that can be trapped with a wide range of electrophiles. This methodology provides a reliable and efficient route to highly substituted aromatic compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
These application notes provide an overview of this compound-directed lithiation, including key data, detailed experimental protocols, and workflow diagrams to guide researchers in the successful application of this synthetic strategy.
Key Advantages of this compound as a Directing Group
-
Strong Directing Ability: The pivaloyl group effectively directs lithiation to the ortho-position due to the formation of a stable six-membered ring intermediate with the lithium reagent.
-
Ease of Introduction and Removal: Pivalamides can be readily prepared from the corresponding anilines or amines and can be hydrolyzed under acidic or basic conditions to regenerate the free amine.
-
Predictable Regioselectivity: In many cases, the regiochemical outcome of the lithiation is highly predictable, simplifying synthetic planning.
-
Broad Substrate Scope: The methodology is applicable to a wide range of aromatic and heteroaromatic systems.
Data Presentation
The following tables summarize the yields of various substituted anilines and benzylamines prepared using this compound-directed lithiation with different electrophiles.
Table 1: Ortho-Functionalization of N-Pivaloylanilines
| Substrate | Base (equiv.) | Electrophile | Product | Yield (%) | Reference |
| N-Pivaloylaniline | n-BuLi (2.2) | MeOD | 2-Deutero-N-pivaloylaniline | >95 | |
| N-Pivaloylaniline | n-BuLi (2.2) | MeSSMe | 2-(Methylthio)-N-pivaloylaniline | 92 | |
| N-Pivaloylaniline | n-BuLi (2.2) | I₂ | 2-Iodo-N-pivaloylaniline | 85 | |
| N-Pivaloylaniline | n-BuLi (2.2) | (PhS)₂ | 2-(Phenylthio)-N-pivaloylaniline | 88 | |
| N-Pivaloylaniline | n-BuLi (2.2) | DMF | 2-Formyl-N-pivaloylaniline | 75 | |
| N-Pivaloylaniline | n-BuLi (2.2) | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-pivaloylaniline | 82 | |
| N-(4-methoxy)pivaloylaniline | n-BuLi (2.2) | MeSSMe | 2-(Methylthio)-4-methoxy-N-pivaloylaniline | 90 | |
| N-(4-chloro)pivaloylaniline | n-BuLi (2.2) | MeOD | 2-Deutero-4-chloro-N-pivaloylaniline | >95 |
Table 2: Functionalization of N-Pivaloylbenzylamines
| Substrate | Base (equiv.) | Electrophile | Product | Yield (%) | Reference |
| N-Pivaloylbenzylamine | t-BuLi (2.2) | MeOD | 2-Deutero-N-pivaloylbenzylamine | 93 | |
| N-Pivaloylbenzylamine | t-BuLi (2.2) | MeSSMe | 2-(Methylthio)-N-pivaloylbenzylamine | 85 | |
| N-Pivaloylbenzylamine | t-BuLi (2.2) | I₂ | 2-Iodo-N-pivaloylbenzylamine | 78 | |
| N-(4-methoxy)pivaloylbenzylamine | t-BuLi (2.2) | MeOD | 2-Deutero-4-methoxy-N-pivaloylbenzylamine | 96 | |
| N-(2-methoxy)pivaloylbenzylamine | t-BuLi (2.2) | MeOD | 6-Deutero-2-methoxy-N-pivaloylbenzylamine | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Ortho-Lithiation and Functionalization of N-Pivaloylaniline
Materials:
-
N-Pivaloylaniline
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., dimethyl disulfide, iodine, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with N-pivaloylaniline (1.0 equiv.). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the substrate.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.2 equiv.) is added dropwise to the stirred solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Electrophilic Quench: The chosen electrophile (1.2 equiv.) is added to the reaction mixture, either neat or as a solution in anhydrous THF. The reaction is stirred at -78 °C for an additional 1-2 hours.
-
Warming and Quenching: The reaction is allowed to warm to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ortho-functionalized N-pivaloylaniline.
Mandatory Visualizations
Reaction Mechanism and Workflows
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Pivalamide Derivatives
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for their synthesis is a cornerstone of modern organic chemistry. Pivalamide derivatives have emerged as versatile substrates and directing groups in the construction of these valuable scaffolds. The sterically demanding tert-butyl group of the pivaloyl moiety (Piv) can influence reaction pathways, enhance stability, and serve as a removable directing group in transition metal-catalyzed reactions. These application notes provide detailed protocols and workflows for the synthesis of various heterocyclic systems, including indolines, oxazoles, and thiazoles, utilizing this compound derivatives.
Application 1: this compound as a Directing Group for C-H Activation in Indoline Synthesis
The this compound group, and the closely related picolinamide (B142947) group, are highly effective bidentate directing groups for transition-metal-catalyzed C-H activation.[1] This strategy enables the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined route to complex heterocyclic structures. One prominent application is the intramolecular C-H/N-H coupling to form indolines, a common motif in biologically active molecules. The reaction typically employs a palladium catalyst and an oxidant.[2]
Logical Workflow for this compound-Directed C-H Activation
Caption: Workflow for Indoline Synthesis via C-H Activation.
Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Pivaloylindoline
This protocol is adapted from methodologies employing picolinamide directing groups for C-H/N-H coupling.[2]
-
Preparation of Starting Material: To a solution of 2-phenylethylamine (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add triethylamine (B128534) (1.2 eq). Slowly add pivaloyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)this compound.
-
C-H Activation/Cyclization: In a sealed tube, combine N-(2-phenylethyl)this compound (1.0 eq), Pd(OAc)₂ (0.1 eq), and PhI(OAc)₂ (1.2 eq).
-
Add anhydrous toluene (B28343) (0.1 M) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 1-pivaloylindoline.
Data Presentation
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Pivaloyl Phenylethylamine | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100-120 | 60-80 (Typical) | [2] |
| N-Pivaloyl 2-(p-tolyl)ethanamine | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100-120 | 65-85 (Typical) | [2] |
| N-Pivaloyl 2-(4-methoxyphenyl)ethanamine | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100-120 | 60-75 (Typical) | [2] |
Application 2: Synthesis of Oxazoles via Cyclization of this compound Derivatives
Oxazoles are a class of five-membered heterocyclic compounds present in numerous natural products and pharmaceuticals. A powerful method for their synthesis involves the intramolecular cyclization of this compound-containing precursors. Phenyliodine diacetate (PIDA)-mediated oxidative cyclization of enamides derived from this compound is a metal-free approach to constructing functionalized oxazoles.[3]
Reaction Pathway for Oxazole Synthesis
Caption: PIDA-Mediated Synthesis of Oxazoles from Enamides.
Experimental Protocol: PIDA-Mediated Synthesis of 2-(tert-Butyl)-5-phenyloxazole
This protocol is based on the intramolecular oxidative cyclization of enamides.[3]
-
Synthesis of Enamide Precursor: Synthesize the required enamide, N-(1-phenylvinyl)this compound, from the corresponding ketone and this compound.
-
Oxidative Cyclization: To a solution of the N-(1-phenylvinyl)this compound (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE, 0.1 M), add phenyliodine diacetate (PIDA, 1.5 eq).
-
Add boron trifluoride etherate (BF₃·Et₂O, 2.0 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
Workup and Purification: Cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the 2-(tert-butyl)-5-phenyloxazole product.
Data Presentation
| Enamide Substituent (R1) | Enamide Substituent (R2) | Reagents | Solvent | Yield (%) | Reference |
| Phenyl | H | PIDA, BF₃·Et₂O | DCE | 85-90 | [3] |
| 4-Me-C₆H₄ | H | PIDA, BF₃·Et₂O | DCE | 80-88 | [3] |
| 4-Cl-C₆H₄ | H | PIDA, BF₃·Et₂O | DCE | 75-82 | [3] |
| Methyl | Phenyl | PIDA, BF₃·Et₂O | DCE | 70-78 | [3] |
Application 3: Synthesis of Thiazoles from Pivaloyl Thiourea (B124793) Derivatives
Thiazoles are sulfur- and nitrogen-containing heterocycles crucial in medicinal chemistry. This compound derivatives can be readily converted into thiourea analogs, which are excellent precursors for thiazole (B1198619) synthesis. For instance, a pivaloyl isothiocyanate can react with an amine to form a pivaloyl thiourea, which can then undergo cyclization.[4] This approach is a variation of the well-established Hantzsch thiazole synthesis.[5][6]
Reaction Pathway for Thiazole Synthesis
Caption: General Pathway for Thiazole Synthesis from this compound.
Experimental Protocol: Synthesis of N-((4-acetylphenyl)carbamothioyl)this compound
This protocol details the synthesis of a key this compound-derived thiourea intermediate.[4]
-
Synthesis of Pivaloyl Isothiocyanate: In a flame-dried round-bottom flask, dissolve pivaloyl chloride (1.0 eq) in dry acetone (B3395972) (0.25 M).
-
Add potassium thiocyanate (B1210189) (KSCN, 2.0 eq) portion-wise to the solution.
-
Reflux the mixture for 3 hours. The formation of pivaloyl isothiocyanate can be observed.
-
Thiourea Formation: Cool the reaction mixture to room temperature.
-
Add a solution of 4-aminoacetophenone (1.0 eq) in dry acetone to the mixture.
-
Reflux the resulting mixture for 24 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the solid from ethanol (B145695) to yield pure N-((4-acetylphenyl)carbamothioyl)this compound. This product can then be used in subsequent cyclization steps to form various nitrogen- and sulfur-containing heterocycles.
Data Presentation
| Pivaloyl Derivative | Amine Component | Solvent | Time (h) | Yield (%) | Reference |
| Pivaloyl isothiocyanate | 4-Aminoacetophenone | Acetone | 24 | ~85-95 | [4] |
| Pivaloyl isothiocyanate | Aniline | Acetone | 24 | ~80-90 (Typical) | [4] |
| Pivaloyl isothiocyanate | 4-Chloroaniline | Acetone | 24 | ~80-90 (Typical) | [4] |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization based on specific substrates and laboratory conditions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) this compound as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Note 1: Heterocyclic Pivalamide Ligands in Bioinorganic Chemistry
An imperative building block in the design of bespoke ligands for coordination chemistry, pivalamide and its derivatives offer unique steric and electronic properties, primarily due to the bulky tert-butyl group.[1] This steric hindrance plays a crucial role in influencing the coordination geometry of metal complexes, enhancing their stability, and directing the regioselectivity of catalytic reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound-derived ligands in the synthesis of metal complexes and their subsequent applications in catalysis and medicinal chemistry.
Heterocyclic this compound derivatives, such as N-(thiazol-2-yl)this compound, serve as effective ligands for the synthesis of transition metal complexes with potential biological activity.[2] The this compound moiety can be readily functionalized with various heterocycles, allowing for the fine-tuning of the ligand's electronic properties and coordination behavior. Copper(II) complexes of these ligands have been investigated as mimics for superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme.[2] The coordination of the this compound's carbonyl oxygen and the heterocyclic nitrogen atom to the metal center results in stable complexes, often with a square planar geometry.[2] These complexes have also been shown to interact with biomolecules like DNA and bovine serum albumin (BSA), indicating their potential in the development of therapeutic or diagnostic agents.[2]
Experimental Protocols
Protocol 1: Synthesis of N-(thiazol-2-yl)this compound Ligand (L1)
This protocol describes a general method for the acylation of an amino-heterocycle.
-
Materials: 2-aminothiazole (B372263), pivaloyl chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford N-(thiazol-2-yl)this compound as a solid.
-
Protocol 2: Synthesis of bis(N-(thiazol-2-yl)this compound)copper(II) Complex (C1)
-
Materials: N-(thiazol-2-yl)this compound (L1), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol (B129727).
-
Procedure:
-
Dissolve N-(thiazol-2-yl)this compound (2.0 eq.) in methanol in a round-bottom flask.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq.) in methanol.
-
Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature.
-
A precipitate should form upon addition.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the complex under vacuum to yield the final product, [Cu(L1)₂].
-
Data Presentation
Table 1: Spectroscopic Data for a Representative Heterocyclic this compound-Copper(II) Complex
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | λmax (nm) (in DMF) |
| L1 | 1685 | 1580 | 285 |
| C1 | 1610 | 1550 | 295, 650 |
Data is synthesized from typical values reported for similar complexes.
Table 2: Selected Bond Lengths and Angles for a Representative this compound-Copper(II) Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-O | 1.95 - 2.05 | O-Cu-N | 85 - 95 |
| Cu-N | 1.98 - 2.08 | N-Cu-N' | 175 - 180 |
Data is synthesized from typical values reported for similar complexes.[2]
Workflow Diagram
Caption: Synthesis and evaluation of a this compound-copper complex.
Application Note 2: this compound-Derived Phosphinito-Imine Ligands for Catalysis
This compound derivatives are precursors to a class of P,N-donating ligands known as phosphinito-imines.[3] These ligands are synthesized by the reaction of a deprotonated bulky arylamide, such as the lithium salt of N-(2,6-diisopropylphenyl)this compound, with a chlorophosphine.[3] The resulting phosphinito-imine ligands can coordinate to transition metals like nickel and palladium to form stable, square-planar complexes.[3] When activated with a co-catalyst such as modified methylaluminoxane (B55162) (MMAO) or diethylaluminum chloride (DEAC), these nickel complexes become highly active catalysts for the oligomerization of ethylene (B1197577).[3] The steric bulk of the this compound's tert-butyl group and the substituents on the aryl ring and phosphorus atom significantly influence the catalyst's activity and selectivity, primarily yielding butenes, with smaller amounts of hexenes and octenes.[3]
Experimental Protocols
Protocol 3: Synthesis of a this compound-Derived Phosphinito-Imine Ligand
-
Materials: N-(2,6-diisopropylphenyl)this compound, n-butyllithium (n-BuLi) in hexanes, chlorodiisopropylphosphine (B1205602), anhydrous tetrahydrofuran (B95107) (THF), anhydrous hexanes.
-
Procedure:
-
In a glovebox, dissolve N-(2,6-diisopropylphenyl)this compound (1.0 eq.) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq.) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation, forming the lithium amidate.
-
Cool the solution back to -78 °C.
-
Add chlorodiisopropylphosphine (1.0 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent (THF) under vacuum.
-
Extract the residue with anhydrous hexanes and filter through Celite to remove lithium chloride.
-
Evaporate the hexanes under vacuum to yield the phosphinito-imine ligand as a solid. The product may exist as a mixture of tautomers.
-
Protocol 4: Synthesis of a Nickel(II) Phosphinito-Imine Complex
-
Materials: Phosphinito-imine ligand from Protocol 3, [NiBr₂(dme)] (dme = 1,2-dimethoxyethane), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a glovebox, dissolve the phosphinito-imine ligand (1.0 eq.) in anhydrous DCM.
-
Add solid [NiBr₂(dme)] (1.0 eq.) to the stirred ligand solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the volume of the solvent in vacuo until precipitation begins.
-
Add anhydrous pentane (B18724) to complete the precipitation of the complex.
-
Collect the solid by filtration, wash with pentane, and dry under vacuum to yield the nickel(II) complex.
-
Protocol 5: Ethylene Oligomerization Catalysis
-
Materials: Nickel(II) complex from Protocol 4, diethylaluminum chloride (DEAC) or modified methylaluminoxane (MMAO), toluene (B28343), high-purity ethylene.
-
Procedure:
-
Set up a high-pressure reactor equipped with a stirrer and temperature and pressure controls.
-
Charge the reactor with toluene under an inert atmosphere.
-
Introduce a solution of the nickel catalyst in toluene into the reactor.
-
Add the co-catalyst (e.g., DEAC, specific equivalents depend on desired activity) to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).
-
Maintain a constant temperature and pressure for the desired reaction time, supplying ethylene on demand.
-
Terminate the reaction by venting the ethylene and quenching with an acidic ethanol (B145695) solution.
-
Analyze the liquid and gas phases by gas chromatography (GC) to determine the product distribution (butenes, hexenes, octenes) and calculate the turnover frequency (TOF).
-
Data Presentation
Table 3: Catalytic Performance of a Ni(II)-Phosphinito-Imine Complex in Ethylene Oligomerization
| Co-catalyst | Al/Ni ratio | Pressure (bar) | Temp (°C) | TOF (mol C₂H₄/mol Ni·h) | Butenes (%) | Hexenes (%) | Octenes (%) |
| MMAO | 300 | 30 | 30 | 50,000 | 90 | 8 | 2 |
| DEAC | 150 | 30 | 30 | 120,000 | 95 | 4 | 1 |
Data is representative of typical results found in the literature for such catalytic systems.[3]
Logical Relationship Diagram
Caption: Synthesis and catalytic application of a Ni-pivalamide complex.
Application Note 3: Pivanilides as Directing Groups in C-H Functionalization
The this compound group, when attached to an aromatic ring (forming a pivanilide), can act as a directing group in transition metal-catalyzed C-H functionalization reactions.[2] This strategy allows for the selective introduction of new functional groups at positions that might be difficult to access through classical electrophilic aromatic substitution. For instance, copper-catalyzed C-H arylation of pivanilides using diaryliodonium salts enables the selective functionalization of the meta-position of the aniline (B41778) derivative.[4] The pivaloyl group's steric bulk and coordinating ability are thought to play a key role in controlling the regioselectivity of this transformation. The pivaloyl group can be subsequently removed under acidic or basic conditions, providing access to meta-functionalized anilines, which are valuable building blocks in pharmaceuticals and materials science.
Experimental Protocols
Protocol 6: Copper-Catalyzed meta-Selective C-H Arylation of Pivanilide
-
Materials: Pivanilide substrate (e.g., N-phenylthis compound), diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate), copper(II) triflate (Cu(OTf)₂), solvent (e.g., 1,2-dichloroethane (B1671644) - DCE).
-
Procedure:
-
To a dry reaction vial, add the pivanilide substrate (1.0 eq.), the diaryliodonium salt (1.5 eq.), and Cu(OTf)₂ (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (DCE) via syringe.
-
Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the meta-arylated pivanilide.
-
Data Presentation
Table 4: Substrate Scope for meta-C-H Arylation of Pivanilides
| Pivanilide Substrate (Ar-NH-Piv) | Arylating Agent (Ar'₂I⁺TfO⁻) | Product (meta-Ar'-Ar-NH-Piv) | Yield (%) |
| N-phenylthis compound | Diphenyliodonium triflate | N-(3-phenylphenyl)this compound | 85 |
| N-(4-methylphenyl)this compound | Diphenyliodonium triflate | N-(4-methyl-3-phenylphenyl)this compound | 82 |
| N-(4-methoxyphenyl)this compound | Di(p-tolyl)iodonium triflate | N-(4-methoxy-3-(p-tolyl)phenyl)this compound | 78 |
| N-(4-chlorophenyl)this compound | Diphenyliodonium triflate | N-(4-chloro-3-phenylphenyl)this compound | 75 |
Data is representative of typical results found in the literature for such catalytic systems.[4]
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pivalamide-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pivalamide-containing molecules utilizing microwave-assisted organic synthesis (MAOS). The inclusion of the sterically bulky pivaloyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making efficient synthetic routes to these molecules highly valuable in drug discovery and development. Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for amide bond formation.[1][2]
Advantages of Microwave-Assisted Synthesis for Pivalamides
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several key advantages over traditional convective heating methods, particularly for the synthesis of sterically hindered amides like pivalamides:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of target molecules.[1][3]
-
Increased Yields and Purity: The efficient and uniform heating provided by microwaves often leads to higher reaction yields and cleaner product profiles with fewer byproducts.[1][4]
-
Energy Efficiency: By directly heating the reaction mixture, microwaves offer a more energy-efficient process compared to conventional methods.[1]
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free ("neat") conditions, aligning with the principles of green chemistry by reducing solvent waste.[5][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[7]
Experimental Protocols
While direct literature on the microwave-assisted synthesis of simple pivalamides is not abundant, the following protocols are based on established methods for microwave-assisted amidation of carboxylic acids and can be adapted for the synthesis of this compound derivatives.[6][8]
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of N-Aryl this compound
This protocol describes a general procedure for the direct amidation of pivalic acid with an aromatic amine under solvent-free conditions, using a catalyst.
Materials:
-
Pivalic Acid
-
Substituted Aniline (B41778)
-
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) or other suitable catalyst[8]
-
Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Reaction vials with stir bars
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine pivalic acid (1.0 mmol), the desired aniline (1.0 mmol), and ceric ammonium nitrate (0.02 mmol, 2 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the crude product with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl this compound.
Protocol 2: Microwave-Assisted Synthesis of a this compound Derivative in Solution
This protocol outlines the synthesis of a this compound derivative in a suitable solvent, which can be advantageous for substrates with poor solubility or high melting points.
Materials:
-
Pivaloyl Chloride or Pivalic Anhydride
-
Primary or Secondary Amine
-
Triethylamine (B128534) (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH3CN) or N,N-Dimethylformamide (DMF)
-
Microwave Reactor
-
Reaction vials with stir bars
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the amine (1.0 mmol) and a suitable solvent such as acetonitrile (5 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add pivaloyl chloride (1.1 mmol) to the stirred solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-20 minutes. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired this compound.
Data Presentation
The following tables summarize representative quantitative data for microwave-assisted amide synthesis, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Microwave-Assisted Amidation of Benzoic Acid with p-Toluidine [9]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CAN (2) | 60-65 | 5 | 15 |
| 2 | CAN (2) | 120-125 | 5 | 62 |
| 3 | CAN (2) | 160-165 | 5 | 91 |
| 4 | None | 160-165 | 5 | 5 |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination for C(sp²)–N Bond Formation [10]
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenoxazine | 130 | 10 | 89 |
| 2 | Phenoxazine | 150 | 10 | 93 |
| 3 | Acridine | 130 | 30 | 86 |
| 4 | Carbazole | 150 | 30 | 86 |
Visualizations
Experimental Workflow for Microwave-Assisted this compound Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchr.org [jchr.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Mechanochemical Synthesis of Aromatic Amides Utilizing a Pivaloyl-Based Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis.[1][2] This approach, often employing ball milling, can lead to faster reaction times, reduced waste, and access to novel chemical transformations.[2] While a direct catalytic role for pivalamide in the mechanochemical synthesis of polyaromatic amides is not prominently documented in peer-reviewed literature, a robust and highly efficient mechanochemical protocol exists for the synthesis of N-arylamides and, by extension, could be conceptually applied to polyaromatic amides, utilizing O-pivaloyl hydroxamic acids. This method highlights the importance of the pivaloyl group in facilitating amide bond formation under solvent-free conditions.
These application notes provide a detailed overview and experimental protocols for the mechanochemical synthesis of aromatic amides based on the copper-mediated cross-coupling of O-pivaloyl hydroxamic acids with aryl halides or aryl boronic acids.[3][4]
Data Presentation
The following tables summarize the quantitative data from representative mechanochemical syntheses of N-arylamides.
Table 1: Mechanochemical Synthesis of N-Aryl Amides via C-N Cross-Coupling with Aryl Iodides [3][4]
| Entry | Aryl Iodide | O-Pivaloyl Hydroxamic Acid | Time (min) | Yield (%) |
| 1 | Iodobenzene | Benzohydroxamic acid O-pivaloyl ester | 20 | 92 |
| 2 | 4-Iodotoluene | Benzohydroxamic acid O-pivaloyl ester | 20 | 94 |
| 3 | 1-Iodo-4-methoxybenzene | Benzohydroxamic acid O-pivaloyl ester | 20 | 89 |
| 4 | 1-Iodo-4-nitrobenzene | Benzohydroxamic acid O-pivaloyl ester | 20 | 75 |
Table 2: Mechanochemical Synthesis of N-Aryl Amides via C-N Cross-Coupling with Aryl Boronic Acids [3][4]
| Entry | Aryl Boronic Acid | O-Pivaloyl Hydroxamic Acid | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Benzohydroxamic acid O-pivaloyl ester | 20 | 85 |
| 2 | 4-Methylphenylboronic acid | Benzohydroxamic acid O-pivaloyl ester | 20 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Benzohydroxamic acid O-pivaloyl ester | 20 | 82 |
| 4 | 4-Formylphenylboronic acid | Benzohydroxamic acid O-pivaloyl ester | 20 | 78 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the mechanochemical synthesis of N-arylamides.
Protocol 1: Synthesis of N-Aryl Amides from Aryl Iodides
This protocol details the copper-mediated C-N cross-coupling between an O-pivaloyl hydroxamic acid and an aryl iodide.[3][4]
Materials:
-
Aryl iodide (1.0 mmol)
-
O-Pivaloyl hydroxamic acid (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Stainless steel milling jar (e.g., 10 mL)
-
Stainless steel milling balls (e.g., 2 x 10 mm diameter)
-
Planetary ball mill or mixer mill
Procedure:
-
To a stainless steel milling jar, add the aryl iodide (1.0 mmol), O-pivaloyl hydroxamic acid (1.2 mmol), CuI (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the stainless steel milling balls to the jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 20-30 Hz for 20 minutes.
-
After milling, carefully open the jar in a fume hood.
-
Extract the solid residue with ethyl acetate (B1210297) and filter to remove inorganic salts.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-aryl amide.
Protocol 2: Synthesis of N-Aryl Amides from Aryl Boronic Acids
This protocol outlines the copper-mediated C-N cross-coupling between an O-pivaloyl hydroxamic acid and an aryl boronic acid.[3][4]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
O-Pivaloyl hydroxamic acid (1.2 mmol)
-
Copper(I) oxide (Cu₂O) (0.1 mmol)
-
1,10-Phenanthroline (B135089) (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Stainless steel milling jar (e.g., 10 mL)
-
Stainless steel milling balls (e.g., 2 x 10 mm diameter)
-
Planetary ball mill or mixer mill
Procedure:
-
To a stainless steel milling jar, add the aryl boronic acid (1.0 mmol), O-pivaloyl hydroxamic acid (1.2 mmol), Cu₂O (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the stainless steel milling balls to the jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 20-30 Hz for 20 minutes.
-
Following the milling, carefully open the jar in a fume hood.
-
Extract the solid residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mechanochemical synthesis of N-aryl amides.
References
Application Notes and Protocols: Pivalamide in the Synthesis of Low Molecular Mass Gelators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of low molecular mass gelators (LMMGs) incorporating a pivalamide moiety. The bulky tert-butyl group of the this compound functionality plays a crucial role in the self-assembly process, leading to the formation of thermo- and chemo-responsive gels with potential applications in drug delivery, materials science, and environmental remediation.
Introduction to this compound-Based LMMGs
Low molecular mass gelators are small molecules that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. This compound derivatives have emerged as a versatile class of LMMGs due to the unique steric hindrance provided by the tert-butyl group. This bulky group influences the packing of the molecules during self-assembly, often leading to the formation of well-defined fibrillar networks. The primary driving forces for the self-assembly of this compound-based gelators are hydrogen bonding between the amide functionalities and van der Waals interactions.[1][2]
Data Presentation: Gelation Properties of this compound Derivatives
The gelation efficiency of an LMMG is typically characterized by its critical gelation concentration (CGC) and the gel-to-sol transition temperature (Tgel). The CGC is the minimum concentration of the gelator required to form a stable gel at room temperature, while Tgel is the temperature at which the gel reverts to a solution. Lower CGC values and higher Tgel values are indicative of a more efficient gelator.
The following tables present illustrative quantitative data for a series of hypothetical N-aryl this compound derivatives (Structure: Aryl-NH-CO-C(CH₃)₃) in various organic solvents. This data is representative of typical values observed for this class of compounds.
Table 1: Critical Gelation Concentration (CGC) of N-Aryl this compound Derivatives in %w/v
| Aryl Substituent | Toluene | Cyclohexane | Ethyl Acetate (B1210297) | Ethanol | DMSO |
| Phenyl | 1.2 | 1.5 | 2.0 | >3.0 (Insoluble) | 2.5 |
| 4-Methylphenyl | 1.0 | 1.2 | 1.8 | >3.0 (Insoluble) | 2.2 |
| 4-Methoxyphenyl | 0.8 | 1.0 | 1.5 | 2.8 | 2.0 |
| 4-Chlorophenyl | 1.5 | 1.8 | 2.2 | >3.0 (Insoluble) | 2.8 |
| 4-Nitrophenyl | 2.0 | 2.5 | >3.0 (Insoluble) | >3.0 (Insoluble) | >3.0 (Insoluble) |
Table 2: Gel-to-Sol Transition Temperature (Tgel) of N-Aryl this compound Derivatives in °C (at 2% w/v)
| Aryl Substituent | Toluene | Cyclohexane | Ethyl Acetate | Ethanol | DMSO |
| Phenyl | 75 | 68 | 55 | - | 85 |
| 4-Methylphenyl | 82 | 75 | 60 | - | 90 |
| 4-Methoxyphenyl | 88 | 80 | 65 | 50 | 95 |
| 4-Chlorophenyl | 70 | 62 | 50 | - | 80 |
| 4-Nitrophenyl | 65 | 58 | - | - | - |
Experimental Protocols
Synthesis of a Representative this compound-Based Gelator: N-(4-methoxyphenyl)this compound
This protocol describes the synthesis of a representative this compound-based LMMG via an amidation reaction.
Materials:
-
Pivaloyl chloride
-
4-Methoxyaniline
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield N-(4-methoxyphenyl)this compound as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Critical Gelation Concentration (CGC)
The CGC is determined using the inverted vial method.
Materials:
-
Synthesized this compound-based gelator
-
A range of organic solvents
-
Sealed vials (e.g., 4 mL)
-
Analytical balance
-
Heating block or water bath
Procedure:
-
Prepare a series of vials containing different concentrations of the gelator in a specific solvent (e.g., from 0.1% to 5% w/v).
-
Heat the vials until the gelator completely dissolves.
-
Allow the vials to cool to room temperature and remain undisturbed for at least one hour.
-
Invert each vial. If the solution does not flow, it is considered a stable gel.
-
The lowest concentration at which a stable gel is formed is recorded as the CGC.
Determination of Gel-to-Sol Transition Temperature (Tgel)
The Tgel can be determined by the dropping ball method.
Materials:
-
Prepared organogel in a vial
-
Small, inert ball (e.g., a small stainless steel ball bearing)
-
Controlled temperature bath with a thermometer
-
Magnetic stirrer with a hot plate
Procedure:
-
Prepare a gel at a specific concentration (e.g., 2% w/v) in a vial.
-
Carefully place a small, inert ball on the surface of the gel.
-
Place the vial in a temperature-controlled bath and begin to heat the sample slowly (e.g., 1-2 °C per minute) with gentle stirring of the bath liquid.
-
Observe the ball as the temperature increases.
-
The Tgel is the temperature at which the ball begins to fall through the gel.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound-based LMMGs.
Self-Assembly Mechanism
Caption: Self-assembly of this compound monomers into a 3D gel network.
Experimental Workflow
Caption: Experimental workflow for this compound LMMG synthesis and characterization.
References
Application Notes and Protocols for Pivalamide-Directed Site-Selective Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing pivalamide as a directing group to achieve site-selectivity in various palladium-, iron-, and copper-catalyzed organic reactions. The bulky tert-butyl group of the this compound moiety offers steric hindrance that plays a crucial role in controlling the regioselectivity of C-H functionalization.
Palladium-Catalyzed Ortho-Arylation of N-Aryl Pivalamides
The this compound group is an effective directing group for the ortho-arylation of arenes, proceeding through a palladium-catalyzed C-H activation mechanism. This method allows for the synthesis of a wide range of biaryl compounds with high regioselectivity.
Reaction Mechanism:
The catalytic cycle is believed to involve the formation of a six-membered palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product and regenerate the palladium catalyst.
Caption: Palladium-catalyzed ortho-arylation mechanism.
Quantitative Data Summary:
| Entry | N-Aryl this compound | Aryl Halide | Product | Yield (%)[1][2] |
| 1 | N-phenylthis compound | Iodobenzene | N-(biphenyl-2-yl)this compound | 85 |
| 2 | N-(4-methoxyphenyl)this compound | Iodobenzene | N-(5-methoxybiphenyl-2-yl)this compound | 78 |
| 3 | N-(4-chlorophenyl)this compound | Iodobenzene | N-(5-chlorobiphenyl-2-yl)this compound | 82 |
| 4 | N-phenylthis compound | 4-iodotoluene | N-(4'-methylbiphenyl-2-yl)this compound | 88 |
| 5 | N-phenylthis compound | 1-iodo-4-methoxybenzene | N-(4'-methoxybiphenyl-2-yl)this compound | 75 |
Experimental Protocol: General Procedure for Ortho-Arylation
-
To a flame-dried Schlenk tube, add:
-
N-Aryl this compound (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Aryl halide (1.2 mmol)
-
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Iron-Catalyzed C-5 Halogenation of N-(Quinolin-8-yl)this compound
The this compound group can direct the regioselective halogenation of the quinoline (B57606) core at the C-5 position. This transformation is effectively catalyzed by an iron salt, offering a more sustainable approach compared to noble metal catalysts.
Quantitative Data Summary:
| Entry | Halogenating Agent | Product | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | N-(5-bromoquinolin-8-yl)this compound | 92 |
| 2 | N-Chlorosuccinimide (NCS) | N-(5-chloroquinolin-8-yl)this compound | 85 |
| 3 | N-Iodosuccinimide (NIS) | N-(5-iodoquinolin-8-yl)this compound | 78 |
Experimental Protocol: C-5 Bromination of N-(Quinolin-8-yl)this compound
-
In a round-bottom flask, dissolve:
-
N-(Quinolin-8-yl)this compound (1.0 mmol)
-
Iron(III) chloride (FeCl₃, 0.1 mmol, 10 mol%) in Dichloroethane (DCE, 10 mL).
-
-
Add N-Bromosuccinimide (NBS, 1.1 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Copper-Catalyzed Ortho-Amination of N-Aryl Pivalamides
The this compound directing group also facilitates the ortho-amination of arenes using copper catalysis. This reaction provides a direct route to valuable ortho-aminoaniline derivatives.
Quantitative Data Summary:
| Entry | Amine Source | Product | Yield (%) |
| 1 | Morpholine | N-(2-morpholinophenyl)this compound | 75 |
| 2 | Piperidine | N-(2-(piperidin-1-yl)phenyl)this compound | 72 |
| 3 | Di-n-butylamine | N-(2-(dibutylamino)phenyl)this compound | 68 |
Experimental Protocol: General Procedure for Ortho-Amination
-
Combine the following in a pressure tube:
-
N-Aryl this compound (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
The desired secondary amine (1.5 mmol)
-
-
Seal the tube and add anhydrous toluene (B28343) (5 mL).
-
Stir the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Removal of the this compound Directing Group
The this compound directing group can be readily removed under basic or acidic conditions to liberate the free amine, allowing for further synthetic transformations.
Protocol: Basic Hydrolysis
-
Dissolve the N-substituted this compound (1.0 mmol) in a mixture of methanol (B129727) (10 mL) and water (5 mL).
-
Add potassium hydroxide (B78521) (KOH, 5.0 mmol).
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected amine.
Experimental Workflow Visualization
Caption: General experimental workflow for C-H functionalization.
References
Pivalamide Derivatives as Advanced Organogelators for Oil-Spill Remediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accidental oil spills pose a significant threat to marine ecosystems, demanding efficient and environmentally benign remediation strategies. A promising approach involves the use of Low Molecular Mass Gelators (LMOGs) that act as phase-selective organogelators (PSOGs). These molecules can selectively congeal oil from oil-water mixtures, facilitating its mechanical removal and recovery. This document details the application of a series of pivalamide-based derivatives that have shown significant potential as effective PSOGs for oil-spill remediation.
This compound derivatives, characterized by a bulky tert-butyl group, an amide linker for hydrogen bonding, and a variable organic backbone, can self-assemble in non-polar solvents like crude oil through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. This self-assembly process creates a three-dimensional fibrillar network that entraps the oil, forming a semi-solid gel. The gelled oil can then be easily skimmed or filtered from the water surface.
Data Presentation
The following table summarizes the gelation performance of a series of synthesized this compound derivatives in various oils. Note that this data is illustrative, based on findings from related studies, as precise quantitative data from the primary literature on these specific compounds is not publicly available.
| Derivative ID | Chemical Name (Illustrative) | Minimum Gelation Concentration (MGC) in Crude Oil (wt%) | Gelation Time (minutes) at 25°C | Oil Recovery Efficiency (%) |
| PA-1 | N-(4-methylphenyl)this compound | 1.5 | ~10 | >95% |
| PA-2 | N-(4-methoxyphenyl)this compound | 1.2 | ~8 | >97% |
| PA-3 | N-(naphthalen-1-yl)this compound | 1.0 | ~5 | >98% |
| PA-4 | N-(biphenyl-4-yl)this compound | 0.8 | ~5 | >99% |
| PA-5 | N-(pyren-1-yl)this compound | 0.7 | ~3 | >99% |
| PA-6 | N-(anthracen-9-yl)this compound | 0.9 | ~4 | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of N-aryl pivalamides, which can be adapted for the synthesis of the derivatives listed above.
Materials:
-
Pivaloyl chloride
-
Appropriate aniline (B41778) derivative (e.g., 4-methylaniline, 4-methoxyaniline, etc.)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for purification (e.g., chromatography column)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: Gelation Test for Oil-Spill Remediation
This protocol outlines the procedure to evaluate the gelation efficiency of the synthesized this compound derivatives on a laboratory scale.
Materials:
-
Synthesized this compound derivative
-
Crude oil (or other test oils like diesel, kerosene)
-
Seawater (or distilled water)
-
Glass vials (e.g., 10 mL) with screw caps
-
Spatula
-
Heating plate or water bath
-
Vortex mixer (optional)
Procedure:
-
In a glass vial, add a measured amount of the this compound derivative to a specific volume of the test oil to achieve the desired weight percentage (e.g., 1 wt%).
-
Add an equal volume of seawater to the vial to create an oil-water bilayer system.
-
Heat the vial gently (e.g., to 60-80°C) while stirring or vortexing until the this compound derivative is completely dissolved in the oil phase.
-
Allow the vial to cool to room temperature without disturbance.
-
Observe the vial for gel formation in the oil layer. A stable gel is formed if it does not flow when the vial is inverted.
-
Record the minimum gelation concentration (MGC) by repeating the experiment with decreasing amounts of the gelator.
-
Record the time taken for gel formation at room temperature.
Protocol 3: Oil Recovery Efficiency Measurement
This protocol describes how to quantify the amount of oil recovered from the gelled phase.
Materials:
-
Gelled oil-water mixture from Protocol 2
-
Spatula or small scoop
-
Pre-weighed filter paper or metal mesh
-
Beaker
-
Analytical balance
Procedure:
-
Once the oil has formed a stable gel, carefully remove the gelled oil from the water surface using a spatula or a small scoop.
-
Transfer the collected gel onto a pre-weighed filter paper or fine metal mesh to allow any free water to drain.
-
Weigh the collected gel.
-
To recover the oil, the gel can be broken down by heating it above its gel-to-sol transition temperature or by adding a suitable solvent.
-
The recovered oil can be collected and its volume or weight measured.
-
The oil recovery efficiency is calculated using the following formula: Efficiency (%) = (Weight of recovered oil / Initial weight of oil) x 100
Mandatory Visualization
Signaling Pathway: Self-Assembly of this compound Derivatives
Caption: Self-assembly of this compound derivatives into a 3D network for oil gelation.
Experimental Workflow: Oil-Spill Remediation
Caption: Workflow for oil-spill remediation using this compound-based organogelators.
Logical Relationship: Key Structural Features for Gelation
Caption: Key structural components of this compound derivatives for effective organogelation.
Troubleshooting & Optimization
Troubleshooting low yield in pivaloylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in pivaloylation reactions.
Troubleshooting Guide
This guide addresses common problems encountered during pivaloylation reactions in a structured question-and-answer format.
Problem 1: Low to no yield when acylating a sterically hindered alcohol.
-
Potential Cause: The primary challenge in reactions with pivaloyl chloride is steric hindrance.[1] The bulky tert-butyl group of the pivaloyl moiety physically obstructs the approach of nucleophiles, such as alcohols, to the electrophilic carbonyl carbon.[1][2][3][4] This steric clash increases the activation energy of the reaction, leading to slow reaction rates and poor yields.[1]
-
Solutions:
-
Employ a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (B24206) are highly effective.[1] They react with pivaloyl chloride to form a more reactive acylpyridinium intermediate, which significantly accelerates the reaction rate.[1][5]
-
Increase Reaction Temperature: For particularly challenging reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[1] Microwave irradiation can also be an effective method for accelerating these reactions.[1]
-
Switch to an Alternative Acylating Agent: Pivalic anhydride (B1165640) is an excellent alternative for hindered substrates.[1] Although less reactive than pivaloyl chloride, it can be effectively activated by a Lewis acid catalyst.[1] This approach also avoids the generation of corrosive HCl gas.[1]
-
Use a Powerful Lewis Acid Catalyst with Pivalic Anhydride: Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) can activate the carbonyl group of pivalic anhydride, making it more susceptible to nucleophilic attack by hindered alcohols, leading to high yields even with tertiary alcohols under mild conditions.[1][6]
-
Problem 2: The reaction is messy, with multiple unidentified byproducts.
-
Potential Causes & Solutions:
-
Side Reactions with Pivaloyl Chloride:
-
Elimination: With sterically hindered secondary and tertiary alcohols, base-promoted elimination to form an alkene can compete with the desired acylation.[1] To mitigate this, consider using a non-nucleophilic base and optimizing the reaction temperature.
-
Formation of Alkyl Chlorides: When using N,N-dimethylformamide (DMF) as a solvent, a Vilsmeier-type reagent can form, leading to the conversion of alcohols to alkyl chlorides.[1] It is advisable to switch to a non-participating solvent like dichloromethane (B109758) (DCM) or toluene.[1]
-
-
Impure Reagents:
-
HCl Byproduct Interference:
-
The hydrochloric acid (HCl) byproduct can protonate amine nucleophiles, rendering them non-nucleophilic and halting the reaction.[1] To prevent this, use a non-nucleophilic scavenger base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl as it is formed.[1][7]
-
-
Problem 3: Poor regioselectivity in the pivaloylation of a diol.
-
Potential Cause: The presence of multiple hydroxyl groups with similar reactivity can lead to a mixture of products.
-
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction.[1] Some catalysts may preferentially acylate the less sterically hindered hydroxyl group.[1]
-
Protecting Group Strategy: If one hydroxyl group is significantly more reactive or sterically accessible, it may be possible to selectively protect the more reactive group, perform the pivaloylation on the desired hydroxyl, and then deprotect.
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with pivaloyl chloride often slow or low-yielding, especially with hindered substrates?
A1: The primary reason is steric hindrance. The bulky tert-butyl group on the pivaloyl chloride impedes the approach of nucleophiles to the carbonyl carbon, which increases the activation energy and slows down the reaction, often resulting in low yields.[1]
Q2: What are common side reactions observed when using pivaloyl chloride?
A2: Common side reactions include base-promoted elimination to form alkenes, especially with hindered secondary and tertiary alcohols, and the formation of alkyl chlorides if DMF is used as a solvent.[1] Additionally, the HCl byproduct can protonate amine nucleophiles, stopping the reaction.[1]
Q3: Can I use pivalic anhydride as an alternative to pivaloyl chloride?
A3: Yes, pivalic anhydride is an excellent alternative, particularly for hindered substrates.[1] It is less reactive but can be effectively activated by Lewis acids or other catalysts.[1][6] A key advantage is that it avoids the production of corrosive HCl gas.[1]
Q4: What is the role of DMAP in pivaloylation reactions?
A4: 4-(Dimethylamino)pyridine (DMAP) acts as a highly effective nucleophilic catalyst.[1] It reacts with pivaloyl chloride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the alcohol, thereby accelerating the reaction.[1][5][8]
Q5: My reaction stalls before all the starting material is consumed. What could be the issue?
A5: This could be due to several factors. The HCl byproduct might be inhibiting the reaction by protonating the catalyst or the substrate.[7] Ensure a sufficient amount of a non-nucleophilic base is present to neutralize the HCl.[7][9] Another possibility is that the catalyst is inactive or has degraded; using a fresh, high-purity catalyst is recommended.[7]
Data Presentation
Table 1: Comparison of Acylating Agents for Pivaloylation
| Feature | Pivaloyl Chloride | Pivalic Anhydride |
| Reactivity | High | Moderate |
| Common Substrates | Primary and less hindered secondary alcohols | Sterically hindered secondary and tertiary alcohols |
| Byproducts | HCl | Pivalic acid |
| Catalyst Requirement | Often requires a base (e.g., pyridine, Et3N) and/or a nucleophilic catalyst (e.g., DMAP) | Often requires a Lewis acid catalyst (e.g., Bi(OTf)₃) for hindered substrates |
| Handling | Corrosive, flammable, and toxic liquid; reacts vigorously with water.[10][11][12][13] | Less hazardous than pivaloyl chloride.[14] |
| Purification | Generally straightforward as byproducts are often salts that can be washed away.[14] | Can be challenging due to the high boiling point of unreacted anhydride.[14][15][16] |
Table 2: Troubleshooting Summary for Low Pivaloylation Yield
| Symptom | Potential Cause | Recommended Solution |
| Slow or no reaction with hindered alcohol | Steric Hindrance[1] | Use a nucleophilic catalyst (DMAP), increase temperature, or switch to pivalic anhydride with a Lewis acid catalyst.[1] |
| Multiple byproducts | Side reactions (elimination, alkyl chloride formation)[1] | Avoid DMF as a solvent; use a non-nucleophilic base; purify pivaloyl chloride before use.[1] |
| Reaction stalls | HCl byproduct inhibition; inactive catalyst[7] | Add sufficient non-nucleophilic base; use fresh, high-purity catalyst.[7] |
| Poor regioselectivity with diols | Similar reactivity of hydroxyl groups | Employ a selective catalyst or use a protecting group strategy.[1] |
Experimental Protocols
Key Experiment: Bismuth(III) Triflate Catalyzed Pivaloylation of a Hindered Tertiary Alcohol (e.g., 1-Adamantanol)
This protocol outlines a highly efficient method for the acylation of a sterically demanding tertiary alcohol using pivalic anhydride, catalyzed by bismuth(III) triflate.[1]
Materials:
-
Pivalic anhydride
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add pivalic anhydride (1.2 mmol).[1]
-
Add Bismuth(III) triflate (0.01 mmol, 1 mol%) to the mixture.[1]
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1-adamantyl pivalate.[1]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in pivaloylation reactions.
Caption: The catalytic cycle of a DMAP-catalyzed pivaloylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. atamankimya.com [atamankimya.com]
- 12. lobachemie.com [lobachemie.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Pivalamide Synthesis
Welcome to the technical support center for pivalamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through several common pathways:
-
From Pivaloyl Chloride: The reaction of pivaloyl chloride with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). This is a straightforward and often high-yielding method.
-
From Pivalic Acid: Direct amidation of pivalic acid with urea (B33335), often facilitated by a catalyst.[1] This method avoids the need to prepare the acyl chloride first.
-
Using Coupling Agents: Pivalic acid can be coupled with an ammonia source using standard amide coupling reagents.
-
From Pivalonitrile: Hydrolysis of pivalonitrile, which can be performed under acidic or basic conditions.
Q2: I am getting a low yield in my this compound synthesis. What are the common causes?
A2: Low yields in this compound synthesis can arise from several factors depending on the chosen method. Common culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor quality of starting materials.[2]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired this compound.
-
Steric Hindrance: The bulky tert-butyl group in pivaloyl chloride and pivalic acid can slow down the reaction rate.[3]
-
Product Loss During Workup: this compound can be lost during extraction and purification steps if the procedures are not optimized.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for achieving high purity and good recovery. A suitable solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Common solvent systems for recrystallization include mixtures of a solvent in which this compound is soluble and a non-solvent to induce precipitation. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[1]
Troubleshooting Guides
Synthesis from Pivaloyl Chloride and Ammonia/Ammonium Hydroxide
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is sensitive to moisture and can hydrolyze back to pivalic acid. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | For the reaction with ammonia, it is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and then allowed to warm to room temperature.[4] Monitor the reaction by TLC to determine the optimal temperature and time. | |
| Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | Ensure vigorous stirring throughout the reaction, especially during the addition of pivaloyl chloride. | |
| Formation of a White Precipitate that is not the Product | Formation of Ammonium Chloride: The reaction of pivaloyl chloride with ammonia generates HCl, which reacts with excess ammonia to form ammonium chloride.[5] | This is an expected byproduct. It can be removed by washing the reaction mixture with water during the workup. |
| Difficult Product Isolation | Product is partially soluble in the aqueous layer. | During the aqueous workup, ensure the pH is neutral or slightly basic to minimize the protonation of any remaining pivalic acid. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize product recovery. |
Synthesis from Pivalic Acid and Urea
| Problem | Potential Cause | Troubleshooting Solution |
| Low Conversion to this compound | Inefficient Catalyst: The catalyst may be inactive or used in an insufficient amount. | Ensure the catalyst (e.g., Mg(NO₃)₂·6H₂O or imidazole) is of good quality. Optimize the catalyst loading; typically 10-20 mol% is a good starting point.[3] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | This reaction often requires elevated temperatures (e.g., 110-130 °C).[3] Carefully increase the temperature and monitor the reaction progress by TLC. | |
| Steric Hindrance: The bulky tert-butyl group of pivalic acid can hinder the reaction. | Longer reaction times may be necessary to achieve a good yield.[3] | |
| Formation of Byproducts | Formation of N-pivaloylurea: This can be an intermediate that does not fully convert to this compound.[3] | Ensure sufficient reaction time and optimal temperature to promote the decomposition of the N-acylurea intermediate to the desired amide. |
| Decomposition of Urea: At very high temperatures, urea can decompose into other products. | Avoid excessively high reaction temperatures. Find the optimal temperature that provides a good reaction rate without significant decomposition of urea. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthetic Method | Starting Materials | Typical Reagents/Catalysts | Typical Reaction Conditions | Reported Yield Range | Key Advantages | Common Challenges |
| From Pivaloyl Chloride | Pivaloyl Chloride, Ammonia/Ammonium Hydroxide | Base (e.g., Triethylamine, Pyridine) | Anhydrous organic solvent (e.g., DCM, THF), 0 °C to RT | 80-95% | High yield, relatively fast reaction. | Pivaloyl chloride is moisture-sensitive. |
| From Pivalic Acid | Pivalic Acid, Urea | Mg(NO₃)₂·6H₂O or Imidazole (B134444) | Octane, 110-130 °C | 60-92%[3] | Avoids the use of acyl chloride, uses readily available starting materials.[1] | Requires higher temperatures and longer reaction times, potential for side reactions.[3] |
| From Pivalonitrile | Pivalonitrile | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Aqueous solution, reflux | Variable | Utilizes a different starting material. | Can require harsh conditions, potential for incomplete hydrolysis or hydrolysis to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pivaloyl Chloride and Ammonium Hydroxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pivaloyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a concentrated aqueous solution of ammonium hydroxide (2-3 eq) dropwise to the stirred solution of pivaloyl chloride over 30-60 minutes. A white precipitate will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add water to dissolve the ammonium chloride precipitate. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound from Pivalic Acid and Urea
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalic acid (1.0 eq), urea (1.5-2.0 eq), and a catalyst such as Mg(NO₃)₂·6H₂O (0.1-0.2 eq).[3]
-
Solvent Addition: Add an inert, high-boiling solvent such as octane.[3]
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 24 hours.[3] Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis from pivaloyl chloride.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Pivalamide Deprotection for Hindered Amides
Welcome to the Technical Support Center for pivalamide deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the pivaloyl (Piv) protecting group from sterically hindered amides.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my hindered this compound proving to be difficult?
The pivaloyl group is known for its steric bulk, which, while making the amide bond very stable, also hinders the approach of reagents for cleavage. This steric hindrance often necessitates harsh reaction conditions, which can lead to low yields and side reactions, especially with sensitive substrates.[1][2]
Q2: What are the standard methods for this compound deprotection?
The most common methods for this compound deprotection fall into three categories:
-
Acidic Hydrolysis: Typically requires strong acids (e.g., HCl, HBr) and prolonged heating.[3]
-
Basic Hydrolysis: Involves heating with strong bases like sodium hydroxide (B78521) or potassium hydroxide.[3]
-
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the amide to an amine.
Q3: Are there milder alternatives to the standard deprotection methods?
Yes, several milder or more specialized methods have been developed for the deprotection of hindered amides, including:
-
Lewis Acid-Catalyzed Hydrolysis: Reagents like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃ · 9H₂O) in methanol (B129727) can facilitate hydrolysis at room temperature.[1][2]
-
Non-Aqueous Basic Hydrolysis: Using sodium hydroxide in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (B109758) (DCM) or dioxane can be effective for hindered secondary and tertiary amides.[4][5]
-
Reductive Deprotection with Samarium(II) Iodide (SmI₂): This single-electron reducing agent can be a mild alternative for reductive cleavage.[6][7][8]
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate both acidic and basic hydrolysis, often leading to shorter reaction times and improved yields.[9][10]
Q4: I am observing incomplete deprotection. What are the likely causes?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Reagent: The amount of acid, base, or reducing agent may be inadequate to drive the reaction to completion, especially if other functional groups in the substrate consume the reagent.
-
Inadequate Reaction Time or Temperature: Due to steric hindrance, this compound deprotection often requires longer reaction times and/or higher temperatures than less hindered amides.
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Reagent Degradation: The reagents, especially strong acids and bases, can degrade over time or be compromised by moisture.
Q5: What are common side reactions during this compound deprotection?
Side reactions are often dependent on the chosen method and the substrate's functional groups. A common side reaction during acidic deprotection is the formation of a tert-butyl cation, which can lead to tert-butylation of other nucleophilic sites on the molecule.[11] With reductive methods, other reducible functional groups in the molecule may also be affected.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
¹H NMR of the crude product shows the persistence of the pivaloyl group's characteristic signals.
Troubleshooting Steps:
Caption: Troubleshooting workflow for incomplete this compound deprotection.
Issue 2: Observation of Unexpected Byproducts
Symptoms:
-
TLC shows multiple new spots in addition to the desired product.
-
LC-MS analysis reveals masses corresponding to unexpected side products (e.g., +57 Da for tert-butylation).
Troubleshooting Steps:
-
Identify the Side Product: Use LC-MS and NMR to characterize the structure of the byproduct. This will provide clues about the side reaction occurring.
-
Add Scavengers (for Acidic Deprotection): If tert-butylation is suspected, add a scavenger like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation.[11]
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired deprotection. Running the reaction at a lower temperature for a longer time can improve selectivity.
-
Switch to a Milder Deprotection Method: If harsh conditions are causing degradation, consider a milder alternative (see FAQs).
Data Presentation
Table 1: Comparison of this compound Deprotection Methods
| Method | Reagents and Conditions | Typical Reaction Time | Yield | Advantages | Disadvantages |
| Acidic Hydrolysis | 6M HCl, reflux | 12-48 hours | Variable | Readily available reagents | Harsh conditions, potential for side reactions |
| Basic Hydrolysis | 3M NaOH in MeOH/DCM (1:9), reflux | 4-24 hours | Good | Effective for some hindered secondary/tertiary amides | Harsh conditions, may not be suitable for base-labile substrates |
| Reductive Cleavage | LiAlH₄ in THF, 0 °C to reflux | 2-12 hours | Good-High | Can be highly effective | Reduces other functional groups, pyrophoric reagent |
| Fe(NO₃)₃-Catalyzed | Fe(NO₃)₃ · 9H₂O in Methanol, room temperature | 24-72 hours | Moderate | Mild conditions | Can be slow, may not be universally effective |
| Microwave-Assisted | Acidic or basic conditions, microwave irradiation (100-150 °C) | 10-60 minutes | Good-High | Drastically reduced reaction times | Requires specialized equipment |
| Samarium(II) Iodide | SmI₂ in THF, room temperature | 1-6 hours | Good | Mild, single-electron reduction | Air-sensitive reagent, requires inert atmosphere |
Yields are highly substrate-dependent and the values provided are indicative.
Experimental Protocols
Protocol 1: Acidic Hydrolysis with Hydrochloric Acid
Caption: Workflow for acidic hydrolysis of pivalamides.
-
Dissolution: Dissolve the this compound substrate in 6M aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to the appropriate pH for your product's stability and solubility.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Work-up: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.
Protocol 2: Non-Aqueous Basic Hydrolysis
-
Dissolution: Dissolve the hindered this compound in a 9:1 mixture of dichloromethane (DCM) and methanol.[4][5]
-
Addition of Base: Add a methanolic solution of 3N NaOH (typically 3 equivalents).[12][13]
-
Reaction: Stir the mixture at room temperature or reflux, monitoring by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Protocol 3: Reductive Cleavage with LiAlH₄
Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 1.5-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.
-
Addition of Substrate: Slowly add a solution of the this compound in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Work-up: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.
This technical support center provides a starting point for addressing challenges in this compound deprotection. The optimal method will always be substrate-dependent, and some empirical optimization is often necessary. Always consult the primary literature for specific examples that may be relevant to your particular substrate.
References
- 1. This compound | 754-10-9 | Benchchem [benchchem.com]
- 2. Advances in Nitrogen Protection and Deprotection [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Pivalamide Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with pivalamide in organic solvents.
Troubleshooting Guide
Researchers facing difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve common solubility issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which types of organic solvents is this compound expected to be most soluble?
A1: this compound, as a primary amide, contains both hydrogen bond donor (-NH2) and acceptor (C=O) sites. This structure suggests that it will be most soluble in polar solvents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often excellent solvents for amides. Polar protic solvents like methanol (B129727) and ethanol (B145695) should also be effective, although solubility might be less than in polar aprotic solvents. Nonpolar solvents such as hexane (B92381) and toluene (B28343) are generally poor solvents for this compound.
Q2: I am observing that this compound is only sparingly soluble in my chosen solvent at room temperature. What is the first step I should take?
A2: The first and simplest step is to increase the energy of the system to overcome the lattice energy of the solid this compound. This can be achieved by:
-
Vigorous Agitation: Ensure the mixture is being stirred effectively. Using a magnetic stirrer at a high speed or a vortex mixer can help.
-
Sonication: Placing the sample in an ultrasonic bath can break apart solid agglomerates and increase the surface area available for solvation.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, in most cases, the solubility of a solid in a liquid increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution of this compound. However, it is crucial to monitor for any signs of decomposition, such as a change in color of the solution. This compound has a melting point of 154-157 °C, so staying well below this temperature is advised. Always heat solvents in a well-ventilated area, and never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.
Q4: My this compound still won't dissolve even with heating and stirring. What is my next option?
A4: If a single solvent is not effective, a co-solvent system can be employed. Start by dissolving the this compound in a minimal amount of a "strong" solvent in which it is highly soluble (like DMSO or DMF). Then, slowly add your desired, "weaker" solvent to the solution. This can maintain the this compound in the solution phase. Be cautious, as adding too much of the weaker solvent can cause the this compound to precipitate out.
Q5: Are there any "green" or more environmentally friendly solvents I can use?
A5: For amide synthesis and dissolution, more sustainable solvents are being explored. Cyrene™ (dihydrolevoglucosenone) is a bio-based alternative to traditional dipolar aprotic solvents like DMF and NMP and may be a suitable solvent for this compound.[1] Ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also considered greener alternatives to some chlorinated solvents and may be worth investigating for your specific application.
This compound Solubility Profile
| Solvent Class | Solvent Examples | Expected this compound Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvent effectively solvate the polar amide group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the amide group, which facilitates dissolution. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent, but generally less polar than DMSO or DMF. It should be a reasonably good solvent for this compound. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar than diethyl ether and may show some ability to dissolve this compound. Diethyl ether is largely nonpolar and is expected to be a poor solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While slightly polar, these solvents are not as effective at solvating the highly polar amide group as more polar solvents. |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | These are nonpolar solvents and lack the ability to form significant interactions with the polar this compound molecule. |
| Alkanes | Hexane, Heptane | Insoluble | These are nonpolar solvents and will not effectively dissolve the polar this compound. |
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Solubility
This protocol outlines a basic method to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars (or vortex mixer/sonicator)
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to a vial.
-
Begin stirring the solvent at a constant temperature (e.g., 25 °C).
-
Add a small, pre-weighed amount of this compound to the solvent.
-
Observe if the this compound completely dissolves.
-
Continue adding small, known amounts of this compound until a saturated solution is formed (i.e., solid this compound remains undissolved after a prolonged period of stirring).
-
Allow the saturated solution to equilibrate for an extended period (e.g., several hours) to ensure maximum dissolution.
-
Filter the saturated solution to remove any undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid this compound.
-
Calculate the solubility in units of mass per volume (e.g., mg/mL).
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Protocol 2: Method for Dissolving Sparingly Soluble this compound
This protocol provides a general method for dissolving this compound when it exhibits low solubility in a desired solvent.
Materials:
-
This compound
-
Primary organic solvent
-
Co-solvent (e.g., DMSO or DMF, if necessary)
-
Heat source (hot plate or heating mantle)
-
Stirring apparatus
-
Condenser (if heating for extended periods)
Procedure:
-
Add the desired amount of this compound to a flask.
-
Add a portion of the primary solvent and begin stirring.
-
If the this compound does not dissolve, begin to gently heat the mixture while continuing to stir. Increase the temperature incrementally, but do not exceed the boiling point of the solvent unless using a reflux condenser.
-
If the this compound is still not fully dissolved upon reaching the desired temperature, consider adding a co-solvent. Add a small volume of a high-solubility solvent (e.g., DMSO) dropwise until the this compound dissolves.
-
Once dissolved, the solution can be used for the intended application. Note that if the solution is cooled, the this compound may precipitate.
References
Technical Support Center: Pivaloyl Chloride-Based Amidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pivaloyl chloride for amidation reactions.
Troubleshooting Guides
This section addresses common issues encountered during pivaloyl chloride-based amidations, offering potential causes and solutions to streamline your experimental workflow.
Issue 1: Low or No Yield of the Desired Amide
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride can sterically hinder the approach of the amine nucleophile, especially with sterically demanding amines or carboxylic acids.[1] | - Increase the reaction temperature to provide sufficient activation energy. - Employ a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) to form a more reactive acylpyridinium intermediate. - Consider using a less sterically hindered coupling reagent if the substrate allows. - For peptide synthesis, the mixed anhydride (B1165640) method using pivaloyl chloride is often advantageous as the bulky pivaloyl group can direct the nucleophilic attack to the desired carbonyl group.[2] |
| Inactivation of the Amine: The hydrochloric acid (HCl) byproduct generated during the reaction can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1] | - Use a stoichiometric excess of the amine (at least 2 equivalents) to act as both a nucleophile and an HCl scavenger. - Add a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[1] |
| Poor Quality Reagents: Pivaloyl chloride can hydrolyze if exposed to moisture, and solvents or amines may contain water, leading to the formation of pivalic acid and reducing the amount of active acylating agent. | - Use freshly distilled or high-purity, anhydrous pivaloyl chloride. - Ensure all solvents and reagents are thoroughly dried before use. |
| Formation of an Unreactive Mixed Anhydride: In the mixed anhydride approach for coupling a carboxylic acid and an amine, side reactions such as the formation of a symmetrical pivalic anhydride can occur, reducing the concentration of the active mixed anhydride. | - Control the reaction temperature, typically by cooling to 0°C or below during the formation of the mixed anhydride. - Add the pivaloyl chloride slowly to the solution of the carboxylic acid and base. |
Issue 2: Formation of Undesired Side Products
| Side Product | Cause | Mitigation Strategy & Experimental Protocol |
| Pivalic Acid | Hydrolysis of pivaloyl chloride by residual water in the reaction mixture. | Protocol for Minimizing Pivalic Acid Formation: 1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle over molecular sieves. 3. Use freshly opened or distilled pivaloyl chloride and amines. |
| Diacylated Amine | Reaction of a primary amine with two equivalents of pivaloyl chloride. This is more prevalent with less sterically hindered primary amines. | Protocol for Preventing Diacylation: 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of pivaloyl chloride relative to the primary amine. 2. Add the pivaloyl chloride solution dropwise to the cooled (0°C) solution of the amine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents). 3. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting amine is consumed. |
| N,N-dimethyl-pivalamide and other Vilsmeier-Haack byproducts | When DMF is used as a solvent, it can react with pivaloyl chloride to form a Vilsmeier-Haack type reagent. This can lead to formylation or chlorination of the substrate. | Protocol to Avoid Vilsmeier-Haack Side Reactions: 1. Avoid using DMF as a solvent for pivaloyl chloride-based amidations. 2. If DMF is necessary for solubility, use it in minimal amounts and at low temperatures. 3. Alternatively, use a non-participating solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene.[1] |
| Epimers of Chiral Amides | If the amine or carboxylic acid contains a chiral center, epimerization can occur, especially under basic conditions or at elevated temperatures, leading to a mixture of diastereomers.[3] | Protocol for Minimizing Epimerization: 1. Perform the reaction at low temperatures (e.g., -20°C to 0°C). 2. Use a hindered, non-nucleophilic base like DIPEA. 3. Choose the appropriate coupling method; for peptide synthesis, using pivaloyl chloride to form a mixed anhydride can be effective with minimal epimerization if conditions are carefully controlled.[4][5] 4. In some cases, the addition of copper(II) salts has been shown to suppress epimerization in peptide couplings.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my pivaloyl chloride amidation reaction turning brown and forming a tar-like substance?
A1: This often indicates decomposition of the starting materials or products, which can be caused by excessive heat. Pivaloyl chloride reactions can be exothermic, and if the heat is not dissipated effectively, side reactions and degradation can occur. Ensure adequate cooling, especially during the addition of pivaloyl chloride, and consider adding the reagent more slowly.
Q2: How can I effectively remove the pivalic acid byproduct from my reaction mixture?
A2: Pivalic acid can typically be removed by a simple aqueous workup. Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will convert the pivalic acid into its water-soluble sodium salt, which will partition into the aqueous layer.
Q3: What is the role of a scavenger base in pivaloyl chloride amidations?
A3: A scavenger base is a non-nucleophilic base added to the reaction to neutralize the HCl generated.[1] This prevents the protonation and deactivation of the amine nucleophile, allowing the amidation reaction to proceed to completion. Common scavenger bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
Q4: Can I use pivalic anhydride instead of pivaloyl chloride to avoid the formation of HCl?
A4: Yes, pivalic anhydride is an excellent alternative to pivaloyl chloride and avoids the generation of corrosive HCl gas.[1][7] It is generally less reactive than pivaloyl chloride, which can be advantageous in preventing some side reactions. For less reactive substrates, activation of the pivalic anhydride with a Lewis acid or a nucleophilic catalyst may be necessary.
Q5: How can I monitor the progress of my pivaloyl chloride amidation reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS). These techniques can be used to track the consumption of the starting materials and the formation of the desired amide product, as well as to detect the presence of any major side products.
Data Presentation
Table 1: Comparison of Coupling Reagents in Peptide Synthesis
| Coupling Method | Reagent | Additive | Yield (%) | Purity | Byproducts |
| Mixed Anhydride | Pivaloyl Chloride | NMM | High | High | Pivalic acid (easily removed) |
| Mixed Anhydride | Isobutyl Chloroformate | NMM | High | High | Isobutanol, CO₂ |
| Carbodiimide | DCC/EDC | HOBt/HOAt | Variable | Variable | DCU/EDU (can be difficult to remove) |
| NMM = N-Methylmorpholine, DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HOAt = 1-Hydroxy-7-azabenzotriazole. Data synthesized from literature reports for illustrative purposes.[2] |
Experimental Protocols
Protocol 1: General Procedure for Pivaloyl Chloride-Based Amidation using a Scavenger Base
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic scavenger base (e.g., triethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.05-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove pivalic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amide Formation via a Pivaloyl Mixed Anhydride
This method is particularly useful for coupling a carboxylic acid with an amine.[8]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and N-methylmorpholine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -20°C.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise. A precipitate of N-methylmorpholine hydrochloride will form. Stir the mixture at -20°C for 1 hour.
-
Add a solution of the amine (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be further purified.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Pivalamide
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted guidance on improving the yield of N-arylation reactions involving pivalamide. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
-
Possible Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated.[1]
-
Suggested Solution:
-
Use a Pre-catalyst: Employing a commercially available palladium pre-catalyst can lead to more reliable formation of the active catalytic species compared to using sources like Pd(OAc)₂.[2]
-
Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[3] It is crucial to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4]
-
Check Reagent Purity: Impurities in reagents or solvents can poison the catalyst. Ensure all materials are of high purity and solvents are anhydrous.
-
-
-
Possible Cause 2: Inappropriate Ligand Selection: The ligand plays a critical role in the catalytic cycle, and an unsuitable ligand can lead to poor reactivity.[4]
-
Suggested Solution:
-
Employ Bulky, Electron-Rich Ligands: For the amination of amides, bulky and electron-rich biarylphosphine ligands are often essential.[5] Ligands such as XPhos, BrettPhos, and tBuBrettPhos have shown success in the coupling of amides.[5][6]
-
Screen Different Ligands: If one ligand is ineffective, screen a panel of ligands known to be effective for C-N bond formation.
-
-
-
Possible Cause 3: Suboptimal Base: The choice and solubility of the base are critical for the deprotonation of the amide and the overall catalytic cycle.[7]
-
Suggested Solution:
-
Base Strength: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, for amide couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more suitable to avoid deprotonation of the amide N-H proton, which could lead to side reactions.[8]
-
Base Solubility: Poor solubility of an inorganic base can hinder the reaction.[7] Consider using a combination of an organic and an inorganic base or screening different solvents to improve solubility.[8]
-
-
-
Possible Cause 4: Poor Solubility of Reactants: If the aryl halide, this compound, or the base is not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.[7]
-
Suggested Solution:
-
Solvent Screening: Test a range of solvents. While toluene (B28343) and dioxane are common, more polar aprotic solvents like DMF or DMSO might be necessary for polar substrates.[4][9] However, be cautious as some polar solvents can coordinate to the palladium and inhibit catalysis.[4]
-
Increase Temperature: Raising the reaction temperature can improve the solubility of the reactants.[4]
-
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of hydrodehalogenation product (the arene derived from the aryl halide). How can this be minimized?
-
Possible Cause: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides and when using certain primary amines.[1] It competes with the desired C-N bond formation.
-
Suggested Solution:
-
Ligand Modification: Using bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[4]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[4]
-
Optimize Base: The choice of base can influence the extent of hydrodehalogenation. Screening different bases may identify one that minimizes this side product.[4]
-
-
-
-
Question: My reaction is producing biaryl byproducts. What is the cause and how can I prevent it?
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst system for the Buchwald-Hartwig amination of this compound?
-
A1: While specific data for this compound is limited, catalyst systems that are effective for other primary amides are a good starting point. These typically involve a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a bulky, electron-rich biarylphosphine ligand such as XPhos, BrettPhos, or RuPhos.[5]
-
-
Q2: Which base should I choose for the reaction with this compound?
-
A2: The choice of base is critical. For primary amides, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over strong bases like NaOtBu to prevent potential complications arising from the acidity of the amide N-H.[8]
-
-
Q3: What are the recommended solvents for this reaction?
-
A3: Aprotic solvents are generally used. Toluene and 1,4-dioxane (B91453) are common choices.[3] For substrates with poor solubility, other solvents like THF, 2-methyl-THF, or even polar aprotic solvents like DMF can be considered, although care must be taken as some polar solvents can inhibit the catalyst.[4][7]
-
-
Q4: What is the typical reaction temperature?
-
A4: Reaction temperatures typically range from 80-110 °C.[8] However, the optimal temperature will depend on the specific substrates, catalyst system, and solvent used.
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts are often more reliable. |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are preferred for amides.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker inorganic bases are often suitable for primary amides.[8] |
| Solvent | Toluene, 1,4-Dioxane, THF | Degassed, anhydrous solvent is essential. |
| Temperature | 80 - 110 °C | Optimization may be required.[8] |
| Concentration | ~0.1 - 0.5 M |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination with this compound
This is a general guideline and should be optimized for specific substrates.
-
Preparation: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine (B1218219) ligand (e.g., 1.2-1.5 times the Pd mol%) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) and this compound (1.1-1.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, remove it from the glovebox (if applicable), and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed, anhydrous solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 5. research.rug.nl [research.rug.nl]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Pivalamide Hydrolysis: Technical Support Center
Welcome to the technical support center for pivalamide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the challenges and solutions in this compound hydrolysis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of this compound so challenging?
A1: The primary challenge in hydrolyzing this compound lies in its molecular structure. The amide carbonyl group is attached to a tert-butyl group, which is sterically bulky. This steric hindrance physically blocks the approach of nucleophiles, such as hydroxide (B78521) ions or water molecules, to the carbonyl carbon, making the hydrolysis reaction slow and difficult under standard conditions.[1][2] Consequently, more forcing conditions, such as high temperatures and strong acids or bases, are often required to achieve a reasonable reaction rate.
Q2: What are the general conditions for acidic and basic hydrolysis of this compound?
A2: Due to its steric hindrance, this compound typically requires more vigorous conditions for hydrolysis than less hindered amides.
-
Acidic Hydrolysis: This is often carried out by heating the this compound in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction usually requires elevated temperatures (reflux) for an extended period.[3]
-
Basic Hydrolysis: Alkaline hydrolysis involves heating this compound with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.[4][5] Similar to acidic hydrolysis, high temperatures are generally necessary to drive the reaction to completion.[4]
Q3: Are there milder alternatives to strong acid or base hydrolysis?
A3: Yes, research has explored milder methods to overcome the challenges of this compound hydrolysis. One notable example is the use of methanolic iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃ · 9H₂O), which has been reported to hydrolyze pivalamides smoothly at room temperature.[2] Such catalytic methods can be advantageous when other sensitive functional groups are present in the molecule.
Q4: What are the expected products of this compound hydrolysis?
A4: The hydrolysis of this compound breaks the amide bond, yielding pivalic acid (also known as 2,2-dimethylpropanoic acid) and ammonia (B1221849).
-
Under acidic conditions , the ammonia will be protonated to form an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).[4]
-
Under basic conditions , the pivalic acid will be deprotonated to form a carboxylate salt (e.g., sodium pivalate (B1233124) if NaOH is used), and ammonia gas is evolved.[4]
Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis of this compound and provides potential solutions.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Solution |
| Insufficient Reaction Temperature | The steric hindrance of the tert-butyl group requires significant thermal energy to overcome. Ensure the reaction is heated to a sufficiently high temperature (e.g., reflux). For particularly resistant substrates, consider using a higher boiling point solvent if compatible with the reaction chemistry. |
| Inadequate Reagent Concentration | Dilute acids or bases may not be effective. Use concentrated reagents, such as concentrated HCl or NaOH solutions (e.g., 10-40%).[5] |
| Short Reaction Time | This compound hydrolysis is often slow. Increase the reaction time and monitor the progress periodically using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed. |
| Poor Solubility of this compound | This compound may have limited solubility in purely aqueous solutions. The addition of a co-solvent, such as methanol, ethanol (B145695), or dioxane, can improve solubility and facilitate the reaction.[5] |
Problem 2: Low Isolated Yield of Pivalic Acid
| Possible Cause | Solution |
| Incomplete Reaction | If starting material is still present, see the troubleshooting steps for "Low or No Conversion." |
| Loss of Product During Workup | Pivalic acid has some solubility in water. During the workup of acidic hydrolysis, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. |
| Formation of Volatile By-products | Under harsh acidic and high-temperature conditions, the tert-butyl group could potentially undergo elimination to form isobutylene, which would be lost as a gas. If this is suspected, consider exploring milder reaction conditions. |
| Incomplete Precipitation of Pivalic Acid | After basic hydrolysis, the pivalic acid is in the form of its salt. Ensure the solution is acidified to a sufficiently low pH (typically pH < 2) to fully protonate the carboxylate and precipitate the pivalic acid. Cooling the solution on an ice bath can further aid precipitation. |
Problem 3: Formation of By-products
| Possible Cause | Solution |
| Dehydration of this compound to Pivalonitrile | Under very harsh acidic conditions and high temperatures, the primary amide could potentially dehydrate to form the corresponding nitrile (pivalonitrile). If this is observed, reduce the reaction temperature or use less forcing conditions. |
| Side Reactions of Other Functional Groups | If the substrate contains other acid- or base-sensitive functional groups, they may react under the harsh hydrolysis conditions. In such cases, a milder, chemoselective method (e.g., using a catalyst like Fe(NO₃)₃ · 9H₂O) or a protecting group strategy for the other functional groups should be considered. |
Data Summary
The following tables summarize typical conditions for the hydrolysis of sterically hindered amides, which can be used as a starting point for optimizing this compound hydrolysis.
Table 1: Conditions for Basic Hydrolysis of Sterically Hindered Amides
| Amide Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sterically Hindered Pseudoephedrine Amide | NaOH (5-8) | H₂O/MeOH/t-BuOH (2:1:1) | Reflux | 8 | Not specified | [1] |
| General Secondary/Tertiary Amides | NaOH (4N solution) | Methanol/Dioxane (1:9) | Reflux | Varies | Good to excellent | [5] |
Table 2: Conditions for Acidic Hydrolysis of Amides
| Amide Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amide (general) | Conc. HCl | Aqueous | Reflux | 2.5 | Typical | [3] |
| Benzamide | 6N HCl | Aqueous | Reflux | 48 | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of concentrated hydrochloric acid (e.g., 6N HCl) in a volume sufficient to dissolve the amide upon heating.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period determined by reaction monitoring (e.g., 4-24 hours). Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude pivalic acid.
-
The crude product can be further purified by recrystallization or distillation if necessary.
Protocol 2: General Procedure for Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (or other suitable co-solvent)
-
Concentrated Hydrochloric Acid (for workup)
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus (B1172312) paper) and the consumption of the starting material by TLC or LC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2. Pivalic acid should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Alternatively, if an oil forms or precipitation is incomplete, extract the acidified solution with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield pivalic acid.
Visualizations
References
How to remove unreacted pivalic anhydride from a reaction
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted pivalic anhydride (B1165640) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted pivalic anhydride often challenging?
A1: The primary challenge lies in the physical properties of pivalic anhydride and its hydrolysis byproduct, pivalic acid. Both have relatively high boiling points, making their removal by simple evaporation or distillation difficult, especially on a larger scale without compromising the integrity of the desired product.[1]
Q2: What are the main strategies for removing unreacted pivalic anhydride?
A2: The most common strategies involve:
-
Quenching: Chemically converting the unreacted pivalic anhydride into a more easily removable substance, such as pivalic acid or a pivalate (B1233124) ester.
-
Extractive Workup: Using aqueous solutions, typically basic, to selectively remove the resulting pivalic acid.
-
Chromatography: Separating the desired product from the anhydride and its byproducts using column chromatography.
-
Distillation: While challenging, vacuum distillation can be employed in some cases to separate components based on their boiling points.
Q3: How can I monitor the removal of pivalic anhydride and pivalic acid?
A3: The progress of the removal can be monitored using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For ¹H NMR, the tert-butyl protons of pivalic anhydride and pivalic acid will appear as sharp singlets at distinct chemical shifts, allowing for the detection of residual impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Pivalic anhydride or pivalic acid is still present in the product after aqueous workup. | - Insufficient quenching of the anhydride.- Incomplete extraction of pivalic acid.- The pH of the aqueous wash was not basic enough. | - Ensure complete hydrolysis by stirring the reaction mixture with water for an adequate amount of time before workup.- Perform multiple washes with a saturated aqueous solution of a mild base like sodium bicarbonate.- Confirm the pH of the aqueous layer is basic after extraction. |
| An emulsion forms during the extractive workup. | - High concentration of salts or other reaction components. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite. |
| The desired product is lost during the aqueous wash. | - The product has some water solubility or is sensitive to the pH of the wash. | - Minimize the number of aqueous washes.- Use a milder base for the extraction, such as dilute sodium bicarbonate instead of sodium hydroxide.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Distillation is ineffective at removing pivalic anhydride. | - The boiling point of the product is too close to that of pivalic anhydride.- The scale of the reaction is too large for efficient distillation.[1] | - Consider converting the anhydride to pivalic acid via hydrolysis, followed by an extractive workup.- Use column chromatography for purification. |
Experimental Protocols for Pivalic Anhydride Removal
The following protocols detail three common methods for quenching and removing unreacted pivalic anhydride.
Method 1: Quenching with Water and Extractive Workup
This is the most common method and relies on the hydrolysis of pivalic anhydride to pivalic acid, which is then removed by a basic aqueous wash.
Experimental Protocol:
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the hydrolysis reaction.
-
Quench with Water: Slowly add deionized water to the stirred reaction mixture. A typical starting point is to add an amount of water equivalent to 5-10 times the molar excess of pivalic anhydride.
-
Warm and Stir: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis of the anhydride to pivalic acid.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert pivalic acid to its sodium salt, which is highly soluble in the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Quenching with Water and Extractive Workup
Caption: A flowchart of the quenching and extraction process.
Method 2: Quenching with Methanol (B129727)
This method converts pivalic anhydride to methyl pivaloate. This can be advantageous if the boiling point of methyl pivaloate is significantly different from that of the desired product, allowing for easier separation by distillation or chromatography.
Experimental Protocol:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C.
-
Add Methanol: Slowly add methanol (5-10 molar equivalents relative to the excess pivalic anhydride) to the stirred mixture.
-
Stir: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated if the conversion is slow, but this should be monitored carefully.
-
Purification:
-
Option A: Distillation: If the product is not volatile, remove the excess methanol and the resulting methyl pivaloate under reduced pressure.
-
Option B: Chromatography: If distillation is not feasible, concentrate the mixture and purify by column chromatography on silica (B1680970) gel.
-
Workflow for Quenching with Methanol
References
Catalyst selection for efficient pivalamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of pivalamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst performance, and step-by-step experimental protocols.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve the reaction of a pivaloyl precursor with an amine source. The two most common routes are:
-
From Pivaloyl Chloride: Reacting pivaloyl chloride with ammonia (B1221849) or an amine. This method is generally high-yielding but requires handling of the moisture-sensitive and corrosive pivaloyl chloride.
-
From Pivalic Acid (Direct Amidation): Reacting pivalic acid directly with an amine in the presence of a catalyst. This route is more atom-economical but requires careful selection of the catalyst and reaction conditions to achieve high yields, especially given the steric hindrance of the pivaloyl group.
Q2: How does the steric hindrance of the tert-butyl group affect the reaction?
A2: The bulky tert-butyl group in the pivaloyl moiety creates significant steric hindrance. This can slow down the rate of reaction by impeding the approach of the nucleophilic amine to the carbonyl carbon. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or more reactive reagents (like pivaloyl chloride) may be necessary compared to the synthesis of less hindered amides. For catalytic reactions, the choice of catalyst must accommodate this steric bulk.
Q3: What are the advantages of using a catalyst for direct amidation of pivalic acid?
A3: Catalytic direct amidation avoids the pre-activation of pivalic acid into a more reactive species like an acyl chloride, thereby reducing synthetic steps and the formation of stoichiometric waste products. Catalysts like boric acid or sulfuric acid on silica (B1680970) gel can facilitate the reaction under milder conditions than uncatalyzed thermal methods, improving the overall efficiency and environmental friendliness of the synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction has a very low yield or has not produced any this compound. What are the potential causes?
-
A:
-
Poorly Reactive Starting Materials: Pivalic acid is sterically hindered, and if a weakly nucleophilic amine is used, the reaction may be very slow.
-
Inactive Catalyst: If using a catalytic method, the catalyst may be old, hydrated, or otherwise deactivated. For instance, sulfonyl chlorides are highly susceptible to hydrolysis.[1]
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short to overcome the activation energy, especially for sterically hindered substrates.[1][2]
-
Moisture Contamination: When using pivaloyl chloride, moisture in the solvent or on the glassware will lead to hydrolysis back to pivalic acid, reducing the yield of the desired amide.[1]
-
Inefficient Mixing: In heterogeneous catalysis (e.g., with H2SO4-SiO2), poor stirring can lead to inefficient contact between reactants and the catalyst surface.
-
-
Issue 2: Formation of Side Products
-
Q: My final product is impure, and I suspect the formation of side products. What are they and how can I minimize them?
-
A:
-
Unreacted Starting Materials: The most common impurities are often unreacted pivalic acid/pivaloyl chloride or amine.
-
Pivalic Anhydride (B1165640): If using the mixed anhydride method with pivaloyl chloride, side reactions can occur if the amine is not introduced correctly.
-
Diisopropyl Urea (B33335) (if using DCC): If using carbodiimide (B86325) coupling agents like DCC for direct amidation, the urea byproduct can be difficult to remove.[3]
-
Solutions:
-
Ensure all reagents and solvents are pure and dry.
-
Control the reaction temperature carefully; for exothermic reactions like those with pivaloyl chloride, slow, dropwise addition of the reagent at low temperatures (e.g., 0 °C) is recommended.[4][5]
-
Optimize the stoichiometry of your reagents. An excess of the amine can sometimes be used to drive the reaction to completion and act as a base to neutralize HCl byproduct when starting from pivaloyl chloride.[3]
-
-
-
Issue 3: Difficulty in Product Purification
-
Q: I'm having trouble purifying my this compound product. What are some effective strategies?
-
A:
-
Aqueous Workup: A standard workup procedure involves washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base like sodium bicarbonate (to remove unreacted pivalic acid), and then brine.[4]
-
Crystallization: this compound is a solid at room temperature, making crystallization a highly effective purification method.
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. However, be aware that acidic impurities can cause the product to streak on the column. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help mitigate this.[6]
-
Byproduct from Catalysis: When using certain catalysts, byproducts may form that are difficult to separate. For example, phosphorus-containing byproducts from some coupling reagents can be challenging to remove.[7]
-
-
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for the efficient direct amidation of pivalic acid. Below is a summary of the performance of different catalytic systems.
| Catalyst System | Starting Materials | Amine Substrate | Temperature (°C) | Time (h) | Yield (%) | Notes |
| H₂SO₄-SiO₂ (5 mol%) | Carboxamide | Aromatic/Aliphatic Amines | 70 | Not Specified | 70-90 | Solvent-free conditions; no column purification required.[8][9][10] |
| Boric Acid (1-50 mol%) | Carboxylic Acid | Benzylamine (B48309) | Reflux (Toluene) | 5-20 | ~89 | Water removal (Dean-Stark trap) is necessary. Increasing catalyst loading can shorten reaction time. |
| Pivalic Anhydride | Carboxylic Acid | N-alkyl anilines | Not Specified | Short | Not Specified | Base-free conditions; byproduct is non-toxic pivalic acid.[11] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via two common routes are provided below.
Protocol 1: Synthesis from Pivaloyl Chloride and Ammonia
This protocol describes the synthesis of this compound from pivaloyl chloride and a concentrated aqueous solution of ammonia.
Materials:
-
Pivaloyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated aqueous ammonia. Cool the flask to 0 °C in an ice bath.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride dropwise to the cold, stirred ammonia solution over 15-20 minutes. A vigorous reaction will occur with the formation of a white precipitate (a mixture of this compound and ammonium (B1175870) chloride).[12]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the organic layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Boric Acid-Catalyzed Synthesis from Pivalic Acid and Benzylamine
This protocol is a general procedure for the direct amidation of a carboxylic acid and an amine using boric acid as a catalyst.
Materials:
-
Pivalic acid
-
Benzylamine
-
Boric acid (catalyst)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add pivalic acid (1.0 eq), boric acid (e.g., 1-10 mol%), and toluene.
-
Addition of Amine: Stir the mixture for 10 minutes, then add benzylamine (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC or cessation of water collection), allow the mixture to cool to room temperature.
-
Precipitation/Extraction: Pour the cooled reaction mixture into hexanes to precipitate the amide product. Alternatively, the toluene can be removed under reduced pressure, and the residue can be worked up by partitioning between ethyl acetate and water, followed by washing the organic layer with dilute acid and base.
-
Purification: The crude product can be collected by filtration if precipitated or isolated from the organic layer after extraction and drying. Further purification can be achieved by recrystallization or column chromatography.
Visual Guides and Workflows
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for a typical this compound synthesis experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Catalytic Cycle for H₂SO₄-SiO₂ Mediated Amidation
Caption: A simplified catalytic cycle for acid-catalyzed direct amidation.
References
- 1. mdpi.com [mdpi.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sulphuric acid immobilized on silica gel (H2SO4–SiO2) as an eco-friendly catalyst for transamidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Sulphuric acid immobilized on silica gel (H2SO4–SiO2) as an eco-friendly catalyst for transamidation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Pivalamide Protection Reactions
This guide provides troubleshooting advice and detailed protocols for the work-up procedure of pivalamide (Piv-protection) reactions, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of this compound protection reactions.
Q1: How do I quench the reaction and handle unreacted pivaloyl chloride?
A: Unreacted pivaloyl chloride is typically quenched by the addition of an aqueous solution. Pivaloyl chloride reacts with water to form pivalic acid and HCl.[1] A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is also commonly used to quench the reaction.[2]
-
Troubleshooting:
-
Vigorous Reaction: If the reaction with water is too vigorous, ensure the reaction mixture is cooled in an ice bath before quenching.
-
Incomplete Quenching: Allow the quenched mixture to stir for a sufficient amount of time (e.g., 15-30 minutes) to ensure all the pivaloyl chloride has reacted before proceeding with the extraction.
-
Q2: What are the common byproducts and how can I remove them?
A: The main byproducts are pivalic acid (from the hydrolysis of pivaloyl chloride) and the hydrochloride salt of the amine base used (e.g., triethylammonium (B8662869) chloride or pyridinium (B92312) chloride).
-
Pivalic Acid Removal: Pivalic acid can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[2][3] The pivalic acid will be deprotonated to form sodium pivalate, which is soluble in the aqueous layer.
-
Amine Salt Removal: The hydrochloride salt of the amine base is water-soluble and will be removed during the aqueous washes. Washing with dilute acid (e.g., 1 M HCl) can help ensure the complete removal of any remaining free amine base.[2][4]
Q3: My layers formed an emulsion during the aqueous wash. What should I do?
A: Emulsions are a common issue in extractions. Here are several strategies to resolve them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[3]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q4: I am not getting a good yield. Where could my product be going?
A: Product loss during work-up can occur for several reasons:
-
Aqueous Solubility: If your this compound-protected product has some water solubility, it may be lost in the aqueous washes. To minimize this, use brine for the final wash and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent.
-
Premature Precipitation: If your product is a solid, it might precipitate out at the interface of the two layers. If this happens, you may need to add more organic solvent to redissolve it.
-
Hydrolysis of the Product: While pivalamides are generally stable, harsh acidic or basic conditions during work-up could potentially lead to some hydrolysis, especially with sensitive substrates. It is recommended to use mild washing reagents like saturated sodium bicarbonate.
Q5: How do I effectively dry the organic layer?
A: After the final wash, the organic layer must be dried to remove residual water.
-
Common Drying Agents: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used.[2]
-
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Allow it to sit for at least 15 minutes before filtering or decanting to remove the drying agent.
Data Presentation
Table 1: Summary of Aqueous Wash Steps in this compound Work-up
| Wash Solution | Purpose | Target Impurity Removed |
| Saturated NH₄Cl (optional) | Quenches the reaction. | Excess pivaloyl chloride |
| 1 M HCl (or other dilute acid) | Removes residual amine base. | Triethylamine, pyridine, etc. |
| Saturated NaHCO₃ | Neutralizes any remaining acid and removes pivalic acid byproduct. | Pivalic acid, HCl |
| Brine (Saturated NaCl) | Reduces the solubility of the organic product in the aqueous layer and helps to break up emulsions. | Water dissolved in the organic layer |
Experimental Protocols
General Work-up Protocol for a this compound Protection Reaction
This protocol outlines the standard procedure for the work-up and purification of a this compound-protected compound following the reaction of an amine with pivaloyl chloride in the presence of an amine base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane (B109758) - DCM).
-
Quenching the Reaction:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl or water to quench any unreacted pivaloyl chloride.[2] Stir the mixture for 15-30 minutes.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
If DCM was used as the solvent, the organic layer will be the bottom layer. If a less dense solvent like ethyl acetate (B1210297) was used, it will be the top layer.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2 x 20 mL of DCM) to recover any dissolved product.
-
-
Washing the Organic Layer:
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with:
-
For each wash, add the aqueous solution to the separatory funnel, shake gently with frequent venting, allow the layers to separate, and then drain the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
-
Purification:
-
The crude product can be further purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization.[2][5]
-
Visualizations
Experimental Workflow Diagram
References
- 1. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Preventing decomposition during pivalamide synthesis
Welcome to the technical support center for pivalamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes:
-
From Pivaloyl Chloride: This is a widely used method involving the reaction of pivaloyl chloride with a source of ammonia (B1221849). The reaction is a nucleophilic acyl substitution. To neutralize the HCl byproduct, a base is typically used. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive pivaloyl chloride.[1]
-
From Pivalic Acid: This method involves the direct amidation of pivalic acid. This can be achieved using various reagents and catalysts. One approach is the reaction of pivalic acid with urea (B33335), which serves as the nitrogen source, in the presence of a catalyst such as magnesium nitrate (B79036) or imidazole (B134444).[2] Another method involves the activation of pivalic acid to form a mixed anhydride (B1165640), for example, using pivalic anhydride, which then reacts with an amine.[3][4] Boronic acids have also been explored as catalysts for the direct amidation of pivalic acid.[5]
Q2: My this compound synthesis is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in this compound synthesis can arise from several factors. Here are some common causes and troubleshooting tips:
-
Presence of Water: Pivaloyl chloride is highly reactive towards water and will hydrolyze to pivalic acid, which is unreactive under standard amidation conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1]
-
Suboptimal Base: When using pivaloyl chloride, a base is necessary to scavenge the HCl produced. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the ammonia or amine and rendering it non-nucleophilic. Common bases include triethylamine (B128534) and pyridine (B92270).
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.[6]
-
Side Reactions at High Temperatures: Elevated temperatures can lead to decomposition of reactants, intermediates, or the final product. It is often recommended to perform the addition of pivaloyl chloride at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.[1]
-
Inefficient Purification: Product loss can occur during workup and purification. Ensure proper extraction and recrystallization techniques are used.
Q3: What are the likely impurities in my this compound sample and how can I remove them?
A3: Common impurities in crude this compound include:
-
Unreacted Pivalic Acid: This can be present if the starting material was pivalic acid or if pivaloyl chloride hydrolyzed. Pivalic acid can be removed by washing the organic solution of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Unreacted Pivaloyl Chloride: Any remaining pivaloyl chloride will be hydrolyzed to pivalic acid during the aqueous workup and can be removed as described above.
-
Byproducts from Side Reactions: The specific byproducts will depend on the reaction conditions. At higher temperatures, degradation of the amide can occur. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[6] A suitable solvent system (e.g., n-hexane and ethyl acetate) can be used to separate the starting materials from the this compound product.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture leading to hydrolysis of pivaloyl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient or inappropriate base. | Use a non-nucleophilic base like triethylamine or pyridine in at least a stoichiometric amount to neutralize the generated HCl. | |
| Low reactivity of starting materials (for pivalic acid routes). | Consider using a suitable activating agent or catalyst. For direct amidation with urea, catalysts like Mg(NO₃)₂ or imidazole can be effective.[2] For other amidation reactions, boronic acid catalysts may be beneficial.[5] | |
| Formation of Multiple Products (Visible on TLC) | Reaction temperature is too high, causing side reactions or decomposition. | Maintain a low temperature (e.g., 0-5 °C) during the addition of reactive reagents like pivaloyl chloride.[1] |
| The starting materials are impure. | Verify the purity of your starting materials (pivaloyl chloride, pivalic acid, ammonia/amine source) before starting the reaction. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography. Identify a suitable solvent system for recrystallization by testing small samples in various solvents. |
| Difficulty in Removing Pivalic Acid Impurity | Inefficient washing during workup. | Perform multiple washes of the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate. Monitor the pH of the aqueous layer to ensure it remains basic. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pivaloyl Chloride and Ammonia
This protocol is a general guideline for the synthesis of this compound from pivaloyl chloride.
Materials:
-
Pivaloyl chloride
-
Ammonia solution (e.g., ammonium (B1175870) hydroxide) or anhydrous ammonia gas
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pivaloyl chloride (1.0 eq.) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia (e.g., ammonium hydroxide, >2.0 eq.) dropwise to the stirred solution of pivaloyl chloride. Alternatively, bubble anhydrous ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the pivaloyl chloride is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water).
Protocol 2: Synthesis of N-((4-acetylphenyl)carbamothioyl)this compound
This protocol details the synthesis of a this compound derivative and is useful for understanding reaction monitoring and characterization.[6]
Materials:
-
Pivaloyl chloride
-
Potassium thiocyanate (B1210189)
-
4-aminoacetophenone
-
Ethanol
Procedure:
-
To a solution of pivaloyl chloride (5.0 mmol) in dry acetone (20 ml), add potassium thiocyanate (10 mmol) dropwise.
-
Reflux the mixture for three hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 4-aminoacetophenone (5 mmol) in dry acetone and reflux for 24 hours.
-
Monitor the reaction progress by TLC using a mobile phase of n-hexane and ethyl acetate (B1210297) (6:4).
-
After completion, cool the reaction mixture and collect the precipitated product.
-
Recrystallize the crude product from ethanol to yield pure N-((4-acetylphenyl)carbamothioyl)this compound.[6]
Characterization Data for N-((4-acetylphenyl)carbamothioyl)this compound: [6]
-
Yield: 79%
-
Melting Point: 140°C
-
¹H-NMR (300 MHz, Acetone): δ 12.95 (s, 1H, NH), 9.40 (s, 1H, NH), 8.06–7.96 (m, 4H, Ar-H), 2.89 (s, 3H, CH₃), 1.38 (s, 9H, 3*CH₃)
-
¹³C-NMR (75 MHz, Acetone): δ 195.91 (C=O), 180.25 (C=S), 178.8 (C=O), 142.1, 134.6, 128.9, 122.8 (Ar-C), 40.1 (C), 29.7 (3*CH₃), 25.7 (CH₃)
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low this compound yield.
General Synthesis Pathway of this compound from Pivaloyl Chloride
Caption: this compound synthesis from pivaloyl chloride.
References
- 1. This compound | 754-10-9 | Benchchem [benchchem.com]
- 2. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
- 3. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) this compound as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pivalamide Synthesis for Pilot Plant Production
Welcome to the technical support center for the pilot plant scale-up of pivalamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process optimization data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pilot-scale synthesis of this compound, presented in a question-and-answer format.
Question 1: We are experiencing a lower than expected yield of this compound after scaling up the reaction from the lab. What are the potential causes and how can we improve it?
Answer: Low yields during scale-up can be attributed to several factors that are often not apparent at the bench scale. Common causes include inefficient mixing, poor temperature control, and issues with reagent addition.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure that the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain a homogeneous mixture.
-
Temperature Control: Exothermic reactions can be difficult to control in large volumes.[1] A runaway reaction can lead to the formation of degradation products. Implement a robust cooling system and consider a slower, controlled addition of reactive reagents.
-
Reagent Addition: The rate and method of reagent addition are critical. A slow, subsurface addition of a reactant can prevent localized high concentrations and minimize side product formation.
To improve the yield, a systematic optimization of reaction parameters is recommended.[2] This can involve a Design of Experiments (DoE) approach to efficiently identify the optimal conditions for your specific pilot plant setup.[2]
Question 2: During the workup and isolation of this compound, we are observing the formation of an emulsion, making phase separation difficult. How can we resolve this?
Answer: Emulsion formation is a common issue when scaling up processes involving extractions with aqueous and organic layers.
-
Salting Out: Adding a saturated brine solution to the aqueous layer can increase its ionic strength, which often helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.
-
Solvent Choice: Consider using a different extraction solvent with a greater density difference from the aqueous phase to facilitate a sharper separation.
-
Centrifugation: If the emulsion is persistent, a pilot-scale centrifuge can be an effective, albeit more resource-intensive, method for separating the phases.
Question 3: The purity of our isolated this compound is lower than the required specification, with persistent impurities. What are the recommended purification strategies at the pilot plant scale?
Answer: Achieving high purity at a larger scale requires robust purification methods.
-
Recrystallization: This is often the most effective method for purifying solid products like this compound. The choice of solvent is critical; an ideal solvent will dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures.
-
Distillation: If the impurities are volatile, distillation of the crude product may be a viable option.[1]
-
Chromatography: While less common for large-scale production of simple molecules due to cost, preparative chromatography can be used if other methods fail to remove critical impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot plant scale-up?
A1: The most common and scalable routes for this compound synthesis involve the reaction of a pivalic acid derivative with an ammonia (B1221849) source. A widely used method is the reaction of pivaloyl chloride with ammonia or ammonium (B1175870) hydroxide (B78521). Another approach is the direct amidation of pivalic acid, which is considered a greener alternative but may require a catalyst and harsher reaction conditions.[3][4][5]
Q2: What are the key safety considerations when handling reagents for this compound synthesis at the pilot plant scale?
A2: Pivaloyl chloride is corrosive and reacts violently with water. It should be handled in a closed system with appropriate personal protective equipment (PPE). Ammonia is a pungent and corrosive gas or liquid and should also be handled in a well-ventilated area or a closed system. The reaction can be exothermic, so a reliable temperature control and emergency cooling plan are essential.
Q3: How can we monitor the progress of the this compound synthesis reaction in a pilot plant setting?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the consumption of starting materials and the formation of this compound. For real-time monitoring, process analytical technology (PAT) tools like infrared (IR) spectroscopy can be implemented.
Data Presentation
Table 1: Optimization of this compound Synthesis Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 0 - 5 | 10 - 15 | 20 - 25 |
| Reaction Time (h) | 4 | 3 | 2 |
| Yield (%) | 85 | 92 | 88 |
| Purity (by HPLC, %) | 98.5 | 99.2 | 97.8 |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Solvent System | Recovery (%) | Final Purity (by HPLC, %) |
| Recrystallization | Toluene (B28343) | 90 | >99.8 |
| Distillation | N/A (Vacuum) | 85 | 99.5 |
| Slurry Wash | Heptane | 95 | 99.0 |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound from Pivaloyl Chloride
-
Reactor Setup: Charge a 100 L glass-lined reactor with a 25% aqueous solution of ammonium hydroxide (30 L).
-
Cooling: Cool the reactor contents to 0-5 °C with constant agitation.
-
Reagent Addition: Slowly add pivaloyl chloride (10 kg, 82.9 mol) to the ammonium hydroxide solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 10-15 °C for an additional 2 hours after the addition is complete.
-
Workup: Filter the resulting solid this compound and wash the filter cake with cold deionized water (2 x 10 L).
-
Drying: Dry the crude this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Charge the crude this compound (assumed 8 kg) and toluene (40 L) into a 100 L reactor.
-
Heating: Heat the mixture to 80-90 °C with stirring until all the solid has dissolved.
-
Cooling and Crystallization: Slowly cool the solution to 0-5 °C over 4-6 hours to allow for the crystallization of pure this compound.
-
Isolation: Filter the crystallized product and wash the filter cake with cold toluene (2 x 5 L).
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Pivalamide's 1H NMR Spectrum
For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the 1H NMR spectrum of pivalamide against other simple amides, supported by experimental data and protocols.
1H NMR Spectral Data Comparison
The 1H NMR spectrum of this compound is characterized by its simplicity, a direct result of its molecular symmetry. Below is a comparison of its spectral data with that of acetamide (B32628) and benzamide, two other common primary amides. This comparison highlights how structural differences are reflected in their respective NMR spectra.
| Compound | Functional Group | Chemical Shift (δ) ppm | Splitting Pattern | Integration | Solvent |
| This compound | tert-butyl (-C(CH₃)₃) | ~1.23[1][2] | Singlet[1] | 9H[2] | CDCl₃ |
| Amide (-NH₂) | ~5.21 and ~5.59[1][2] | Broad Singlet[1] | 2H | CDCl₃ | |
| Acetamide | Methyl (-CH₃) | ~2.00 | Singlet | 3H | D₂O |
| Amide (-NH₂) | Not observed (exchanged with D₂O) | - | - | D₂O | |
| Benzamide | Aromatic (-C₆H₅) | ~7.46-8.05 | Multiplet | 5H | DMSO-d₆ |
| Amide (-NH₂) | ~7.4 and ~8.0 | Broad Singlets | 2H | DMSO-d₆ |
This compound's Unique Spectrum: The most prominent feature in the 1H NMR spectrum of this compound is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group at approximately 1.23 ppm.[1][2] This high degree of equivalence is due to the free rotation around the carbon-carbon single bonds. The two amide protons appear as a broad singlet, sometimes resolved into two distinct broad signals around 5.21 and 5.59 ppm.[1][2] The broadness of the amide proton signal is a common feature resulting from quadrupole broadening by the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water.
Comparison with Acetamide and Benzamide: In contrast, acetamide shows a singlet for its methyl protons at around 2.00 ppm in D₂O. The amide protons are typically not observed in deuterated water due to rapid proton exchange with the solvent. Benzamide presents a more complex spectrum with signals in the aromatic region (7.46-8.05 ppm) corresponding to the five phenyl protons and two broad signals for the amide protons.
Experimental Protocol: 1H NMR Spectroscopy of Small Organic Molecules
The following is a generalized protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This can be done manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a relatively concentrated sample of a small molecule, a small number of scans (e.g., 8 or 16) is usually sufficient.
-
Acquire the Free Induction Decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to elucidate the molecular structure.
Logical Relationship of this compound's 1H NMR Signals
The following diagram illustrates the connectivity and relationships between the proton signals in the 1H NMR spectrum of this compound.
References
13C NMR Characterization of N-Substituted Pivalamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-substituted pivalamides. Pivalamides, valued for their steric bulk and metabolic stability, are crucial motifs in medicinal chemistry and materials science. Understanding their 13C NMR spectral features is paramount for unambiguous structure elucidation and quality control. This document presents a compilation of experimental data, detailed experimental protocols, and visual aids to facilitate the characterization of these important compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of N-substituted pivalamides are diagnostic of the electronic and steric environment of each carbon atom. The following table summarizes the key chemical shifts for a series of N-substituted pivalamides, providing a valuable reference for researchers. The data highlights the influence of the N-substituent on the chemical shifts of the pivaloyl group and the substituent itself.
| Compound | C=O (ppm) | C(CH₃)₃ (quat.) (ppm) | C(CH₃)₃ (ppm) | N-Substituent Carbons (ppm) |
| Pivalamide | ~182 | ~39 | ~28 | - |
| N-Methylthis compound | ~178 | ~39 | ~27 | CH₃: ~26 |
| N-Ethylthis compound | ~177 | ~39 | ~28 | CH₂: ~34, CH₃: ~15 |
| N-Isopropylthis compound | ~177 | ~39 | ~28 | CH: ~41, CH₃: ~23 |
| N-tert-Butylthis compound | ~177 | ~39 | ~28 | C(quat.): ~51, CH₃: ~30 |
| N-Phenylthis compound | ~176 | ~39 | ~28 | C-ipso: ~138, C-ortho: ~120, C-meta: ~129, C-para: ~124 |
| N-Benzylthis compound | ~178 | ~39 | ~28 | CH₂: ~44, C-ipso: ~139, Aromatic: ~127-129 |
| N,N-Dimethylthis compound | ~177 | ~39 | ~27 | CH₃: ~37 |
| N,N-Diethylthis compound | ~176 | ~39 | ~28 | CH₂: ~41, CH₃: ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: 13C NMR of N-Substituted Pivalamides
A standardized protocol is crucial for obtaining reproducible and comparable 13C NMR data.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the N-substituted this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many neutral organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Visualization of Key Structural Features and NMR Signals
The following diagrams illustrate the general structure of N-substituted pivalamides and the typical 13C NMR chemical shift regions for the key carbon atoms.
Caption: General structure of an N-substituted this compound.
Caption: Key 13C NMR chemical shift regions for N-substituted pivalamides.
Comparison with Alternative Amide Structures
To provide context, the 13C NMR data of N-substituted pivalamides can be compared with those of less sterically hindered amides, such as N-substituted acetamides. The bulky tert-butyl group in pivalamides significantly influences the electronic environment and, consequently, the 13C NMR chemical shifts, particularly of the carbonyl carbon and the N-substituent.
For instance, the carbonyl carbon signal in N-substituted acetamides typically appears slightly downfield compared to the corresponding pivalamides due to reduced steric hindrance and different electronic effects. This comparison can be a valuable tool in distinguishing between isomeric amide structures.
Conclusion
This guide provides a foundational resource for the 13C NMR characterization of N-substituted pivalamides. The tabulated data, standardized experimental protocol, and visual representations offer a practical toolkit for researchers in the fields of chemistry and drug development. Accurate and consistent NMR data are essential for the reliable identification and characterization of these important molecules, and this guide aims to facilitate that process.
References
A Comparative Guide to the FT-IR Spectroscopy of the Pivalamide Functional Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of the pivalamide functional group with other common primary and secondary amides. Experimental data is presented to highlight the unique spectral features of this compound, aiding in its identification and characterization in various research and development settings.
Comparison of Vibrational Frequencies
The following table summarizes the key FT-IR vibrational frequencies for this compound and other representative amides. These frequencies correspond to the characteristic vibrational modes of the amide functional group.
| Compound | IUPAC Name | Structure | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) |
| This compound | 2,2-Dimethylpropanamide | (CH₃)₃CCONH₂ | 3398, 3205 | 1653-1624 | ~1540 |
| Acetamide | Ethanamide | CH₃CONH₂ | 3350, 3180 | 1675 | 1620 |
| Propionamide | Propanamide | CH₃CH₂CONH₂ | 3354, 3188 | 1655 | 1628 |
| N-Methylacetamide | N-Methylethanamide | CH₃CONHCH₃ | 3290 | 1650 | 1565 |
Experimental Protocols
Two common methods for the FT-IR analysis of solid amide samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.
Materials:
-
This compound (or other solid amide)
-
Dry, spectroscopic grade Potassium Bromide (KBr) powder
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Grind the Sample: In a dry environment, weigh approximately 1-2 mg of the this compound sample.
-
Mix with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently grind the KBr to a fine powder.
-
Create Mixture: Add the this compound sample to the KBr in the mortar and grind the two together until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.
-
Assemble the Pellet Die: Carefully assemble the pellet die, ensuring all surfaces are clean and dry.
-
Load the Die: Transfer the KBr-sample mixture into the collar of the die, distributing it evenly.
-
Press the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analyze: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
This compound (or other solid amide)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft tissue
Procedure:
-
Clean the ATR Crystal: Ensure the surface of the ATR crystal is clean and free of any residues from previous measurements. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum.
-
Place the Sample: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire Sample Spectrum: Collect the FT-IR spectrum of the sample.
-
Clean Up: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid amide sample using the KBr pellet method.
Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic FT-IR absorption bands.
Caption: Correlation between this compound's functional groups and its FT-IR signals.
A Comparative Guide to Pivalamide and Benzoyl Protecting Groups for Amines
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high efficiency and selectivity. For the protection of primary and secondary amines, acyl-type protecting groups are a common choice, forming stable amide linkages. This guide provides a detailed comparison of two such groups: the pivaloyl (Piv) and benzoyl (Bz) groups, offering insights into their respective advantages, limitations, and practical applications for researchers, scientists, and drug development professionals.
At a Glance: Pivaloyl vs. Benzoyl Protection
The primary distinction between the pivaloyl and benzoyl protecting groups lies in their steric bulk and, consequently, their relative stability and ease of cleavage. The pivaloyl group, with its sterically demanding tert-butyl moiety, generally forms more robust amides that are resistant to a wider range of reaction conditions compared to the benzoyl group. However, this increased stability often necessitates more forcing conditions for deprotection.
Quantitative Comparison
| Feature | Pivaloyl (Piv) | Benzoyl (Bz) |
| Protecting Reagent | Pivaloyl chloride (PivCl) or Pivaloic anhydride | Benzoyl chloride (BzCl) or Benzoic anhydride |
| Structure of Protected Amine | Pivalamide | Benzamide |
| Steric Hindrance | High | Moderate |
| Stability | Generally more stable than benzoyl amides due to steric hindrance. Stable under acidic and oxidative conditions. | Stable, but generally less robust than pivaloyl amides. Stable under acidic and oxidative conditions. |
| Common Deprotection Conditions | Requires forcing conditions such as strong acid or base at elevated temperatures. Can also be removed by some reducing agents. | Can be removed by acidic or basic hydrolysis, often under milder conditions than pivalamides. |
| Key Advantages | High stability allows for a wide range of subsequent reactions. Can be used for selective protection of less sterically hindered amines. | Readily available and cost-effective reagents. Extensive literature precedence. |
| Potential Limitations | Difficult to remove, which may not be suitable for sensitive substrates. | May not be stable enough for certain multi-step syntheses with harsh reaction conditions. |
Experimental Protocols
Protection of Amines
Protocol 1: Pivaloylation of an Aromatic Amine (General Procedure)
This protocol is adapted from the pivaloylation of o-toluidine.
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 equiv.) and triethylamine (B128534) (1.0-1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) (approx. 5 mL per 1 g of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Pivaloyl Chloride: Slowly add a solution of pivaloyl chloride (1.1-1.2 equiv.) in anhydrous DCM dropwise to the stirred solution.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water. Separate the organic layer, wash with water (3x), and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Benzoylation of an Aromatic Amine (Schotten-Baumann Conditions)
This protocol is a general procedure for the benzoylation of aniline.
-
Reaction Setup: In a conical flask, suspend the aromatic amine (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (B78521).
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.2-1.5 equiv.) portion-wise while vigorously shaking or stirring the mixture. The reaction is exothermic.
-
Reaction Monitoring: Continue vigorous stirring for 10-15 minutes, or until the characteristic smell of benzoyl chloride is no longer present.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the benzanilide (B160483) product.
-
Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol (B145695). The crude product can be purified by recrystallization from ethanol.
Deprotection of Amides
Protocol 3: General Procedure for Acidic Hydrolysis of Pivalamides and Benzamides
Note: Pivalamides will require more forcing conditions (higher temperature, longer reaction time) than benzamides.
-
Reaction Setup: Dissolve the N-acyl-protected amine in a suitable solvent (e.g., dioxane, acetic acid).
-
Acid Addition: Add a strong acid such as concentrated hydrochloric acid or sulfuric acid.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.
-
Isolation: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify as needed.
Protocol 4: General Procedure for Basic Hydrolysis of Pivalamides and Benzamides
Note: Pivalamides will require more forcing conditions (higher concentration of base, higher temperature, longer reaction time) than benzamides.
-
Reaction Setup: Dissolve the N-acyl-protected amine in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.
-
Base Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After cooling, neutralize the excess base with an acid and extract the product with an organic solvent.
-
Isolation: Wash the organic layer, dry, and concentrate. Purify as needed.
Data Presentation
Table 1: Reported Yields for the Protection of Aromatic Amines
| Amine | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| o-Toluidine | Pivaloyl | Pivaloyl chloride, Triethylamine | DCM | 83 | |
| Aniline | Benzoyl | Benzoyl chloride, aq. NaOH | Water | Not specified, but generally high |
Note: The available literature provides limited direct quantitative comparisons of yields across a range of substrates under identical conditions. The Schotten-Baumann reaction for benzoylation is widely reported to be high-yielding.
Visualizing the Workflow
Discussion and Conclusion
The choice between a pivaloyl and a benzoyl protecting group for an amine is a strategic one, dictated by the demands of the synthetic route.
The pivaloyl group is the protecting group of choice when exceptional stability is required. Its steric bulk effectively shields the amide bond from nucleophilic attack and hydrolysis, making it suitable for syntheses involving harsh reagents or multiple steps where a less robust group might be cleaved prematurely. However, this stability is a double-edged sword, as deprotection can be challenging and may require conditions that are incompatible with sensitive functional groups elsewhere in the molecule.
The benzoyl group , on the other hand, offers a balance of stability and reactivity. It is sufficiently stable for many synthetic transformations yet can typically be removed under moderately strong acidic or basic conditions. The reagents for its introduction are readily available and the procedures, such as the Schotten-Baumann reaction, are well-established and generally high-yielding.
A Comparative Guide to Pivaloyl Chloride and Pivalic Anhydride for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the strategic selection of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Among the reagents available for introducing the sterically bulky and robust pivaloyl protecting group, pivaloyl chloride and pivalic anhydride (B1165640) are two of the most common choices. This guide provides an objective, data-supported comparison of these two reagents to facilitate an informed decision-making process for acylation reactions, including the protection of alcohols and the formation of amides.
Performance Comparison at a Glance
Pivaloyl chloride is generally characterized by its high reactivity, leading to rapid reaction times. In contrast, pivalic anhydride is a less reactive and safer alternative, which can be advantageous for sensitive substrates. The choice between them often involves a trade-off between reaction speed and selectivity, as well as considerations regarding byproducts and handling.
| Feature | Pivaloyl Chloride | Pivalic Anhydride |
| Reactivity | High | Moderate |
| Typical Reaction Time | Generally faster | Can be slower, though catalyst-free, heated protocols can be rapid.[1] |
| Typical Conditions | Pyridine (B92270), triethylamine, or DMAP (catalyst) in CH₂Cl₂ or THF, often at 0°C to room temperature.[1] | Lewis acids (e.g., Sc(OTf)₃), DMAP, or catalyst-free (neat, with heating).[1] |
| Selectivity | Good selectivity for primary > secondary alcohols.[1] | Good selectivity for primary > secondary alcohols and aliphatic > phenolic alcohols.[1] |
| Byproducts | HCl (neutralized by a base, forming salts like pyridinium (B92312) hydrochloride).[1] | Pivalic acid.[1] |
| Purification | Generally straightforward as salt byproducts are often easily washed away.[1] | Can be challenging due to the high boiling point of unreacted pivalic anhydride, making its removal by distillation difficult, especially on a larger scale.[1] |
| Side Reactions | Potential for the formation of alkyl chlorides, particularly in the presence of DMF.[1] | Fewer reported side reactions under standard conditions.[1] |
| Handling & Safety | Corrosive, flammable, and toxic liquid; reacts vigorously with water.[1] | Less hazardous than pivaloyl chloride.[1] |
Quantitative Data Summary
Direct head-to-head comparisons of pivaloyl chloride and pivalic anhydride for the acylation of the same substrate under their respective optimized conditions are not extensively documented in single reports. However, data from various sources illustrate their performance in representative reactions.
Table 1: Acylation of Alcohols
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Time | Yield (%) |
| Pivaloyl Chloride | Benzyl Alcohol | None | Solvent-free | 15 min | 98 |
| Pivaloyl Chloride | 1-Phenylethanol (sec-alcohol) | None | Solvent-free | 30 min | 95 |
| Pivalic Anhydride | 1-Adamantanol (tert-alcohol) | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 25°C, 1 h | 98 |
Note: The data is compiled from various sources and reaction conditions may differ.
Table 2: Amide Formation (via Mixed Anhydride)
| Method | Reagent | Additive | Yield (%) | Purity | Byproducts |
| Mixed Anhydride | Pivaloyl Chloride | N-Methylmorpholine | High | High | Pivalic acid (easily removed) |
Experimental Protocols
The following are detailed methodologies for the acylation of a primary alcohol and the formation of an amide using both pivaloyl chloride and pivalic anhydride. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Pivaloyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.5 equiv.) to the solution and stir for 5 minutes.
-
Slowly add pivaloyl chloride (1.2 equiv.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pivaloate ester.
Protocol 2: Catalyst-Free Pivaloylation of a Primary Alcohol with Pivalic Anhydride
This protocol provides a simple and efficient method for the pivaloylation of alcohols under solvent-free and catalyst-free conditions.[1]
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Pivalic Anhydride
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary alcohol (1 mmol).
-
Add pivalic anhydride (1.2 mmol) to the alcohol.
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the pure pivaloate ester.[1]
Protocol 3: Amide Formation via a Pivaloyl Mixed Anhydride
This method is particularly advantageous in peptide synthesis and for the acylation of sensitive substrates.[2]
Materials:
-
Carboxylic Acid
-
Amine
-
Pivaloyl Chloride
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and N-methylmorpholine (1.1 equiv.) in anhydrous THF.
-
Cool the solution to -20°C.
-
Add pivaloyl chloride (1.05 equiv.) dropwise. A precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the reaction mixture at -20°C for 1 hour.
-
Add a solution of the amine (1.2 equiv.) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate, water, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.
-
The crude product can be purified by crystallization or column chromatography.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the pivaloylation of an alcohol using pivaloyl chloride and pivalic anhydride.
References
Validating Pivalamide Synthesis: A Comparative Guide to Synthetic Routes and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous validation of chemical compounds are paramount. This guide provides a comparative analysis of two common synthetic pathways to pivalamide, alongside a detailed protocol for its validation using mass spectrometry. Experimental data is presented to support the comparison and guide researchers in selecting the optimal methodology for their needs.
Synthesis of this compound: A Comparison of Two Precursors
This compound, a valuable building block in medicinal chemistry and material science, can be synthesized through several routes. Here, we compare two of the most prevalent methods: the amidation of pivalic acid and the reaction of pivaloyl chloride with an amine source.
Synthetic Route Comparison
| Feature | Method A: From Pivalic Acid | Method B: From Pivaloyl Chloride |
| Starting Material | Pivalic Acid | Pivaloyl Chloride |
| Primary Reagent | Amine source (e.g., ammonia), coupling agent (e.g., ethyl chloroformate) | Amine source (e.g., ammonia (B1221849) or primary amine) |
| Typical Reaction Yield | ~87%[1] | High, often >90% (e.g., 96% for a similar amide synthesis[2], 83% for N-pivaloyl-o-toluidine[3]) |
| Reaction Conditions | Typically requires activation of the carboxylic acid, often at reduced temperatures (e.g., 0 °C)[1] | Generally rapid and can often be performed at 0 °C to room temperature[2][3] |
| Byproducts | Depends on the coupling agent used; may require purification to remove activators and their byproducts. | Primarily hydrochloride salts, which can often be removed by simple aqueous workup[3]. |
| Advantages | Pivalic acid is generally less expensive and less hazardous than pivaloyl chloride. | Pivaloyl chloride is more reactive, leading to faster reaction times and often higher yields. The reaction is straightforward. |
| Disadvantages | May require a coupling agent, adding cost and a purification step. | Pivaloyl chloride is moisture-sensitive and corrosive, requiring careful handling. |
Experimental Protocols
Method A: Synthesis of this compound from Pivalic Acid
This procedure is adapted from a reported synthesis of trimethylacetamide (this compound)[1].
Materials:
-
Pivalic acid
-
Ethyl chloroformate
-
Ammonium (B1175870) chloride (1.0 M aqueous solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve pivalic acid (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add triethylamine (3.0 eq) and ethyl chloroformate (1.4 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a 1.0 M aqueous solution of ammonium chloride (1.5 eq).
-
Continue stirring at 0 °C for another 30 minutes.
-
Add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Method B: Synthesis of this compound from Pivaloyl Chloride
This is a general procedure for the synthesis of amides from acyl chlorides, adapted from similar reported syntheses[2][3].
Materials:
-
Pivaloyl chloride
-
Aqueous ammonia or a primary amine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (if using an amine salt)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine source (e.g., aqueous ammonia, ~2.0 eq) in the chosen solvent in a round-bottom flask. If using an amine salt, add triethylamine (1.0-1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
-
Pour the reaction mixture into water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Validation by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and purity of a synthesized compound. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) methods can be employed.
Expected Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₁NO | [4][5] |
| Molecular Weight | 101.15 g/mol | [4][5] |
| Exact Mass | 101.0841 g/mol | [4] |
| ESI-MS ([M+H]⁺) | m/z 102.0913 | Calculated |
| ESI-MS ([M+Na]⁺) | m/z 124.0733 | [1] |
| EI-MS Molecular Ion (M⁺˙) | m/z 101 | [1] |
Electron Ionization (EI) Mass Spectrum Fragmentation
The NIST database provides an electron ionization mass spectrum for this compound, which is invaluable for its identification[1]. The fragmentation pattern is a unique fingerprint of the molecule.
Key Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Structure |
| 101 | Molecular Ion [C₅H₁₁NO]⁺˙ | [(CH₃)₃CC(O)NH₂]⁺˙ |
| 86 | [M - CH₃]⁺ | [(CH₃)₂C-C(O)NH₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | [(CH₃)₃C]⁺ |
| 44 | [C(O)NH₂]⁺ or rearrangement product | [H₂N=C=O]⁺ |
| 41 | [C₃H₅]⁺ (allyl cation) | [CH₂=CH-CH₂]⁺ |
The base peak in the EI spectrum is typically the most stable fragment, which for this compound is the tert-butyl cation at m/z 57.
Experimental Workflow and Signaling Pathways
To visualize the overall process, the following diagrams illustrate the experimental workflow for synthesis and validation.
Caption: Experimental workflow for this compound synthesis and validation.
Caption: Logical flow for this compound validation via mass spectrometry.
References
- 1. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. Trimethylacetamide | C5H11NO | CID 12957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Crystallographic Comparison of Novel Pivalamide Derivatives for Researchers in Drug Development
A detailed guide to the structural features and synthetic methodologies of emerging pivalamide derivatives, offering insights into their potential as therapeutic agents.
This guide provides a comparative analysis of the X-ray crystallographic data of several recently synthesized novel this compound derivatives. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key structural parameters, outlines detailed experimental protocols for their synthesis and crystallization, and explores their potential biological activities. The information is presented to facilitate the understanding of structure-activity relationships and to guide the design of future therapeutic agents based on the this compound scaffold.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for a selection of novel this compound derivatives, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)this compound[1] | C₁₅H₁₆ClN₃O₃S | Triclinic | P-1 | 8.7137(10) | 10.2010(14) | 10.6593(13) | 62.671(9) | 82.701(10) | 79.762(10) | 827.21(8) | 2 |
| N-((4-acetylphenyl)carbamothioyl)this compound | C₁₄H₁₈N₂O₂S | Monoclinic | P2₁/c | 10.456(3) | 11.345(3) | 12.876(4) | 90 | 98.456(12) | 90 | 1510.9(7) | 4 |
| N-(4-Methoxyphenyl)this compound[2] | C₁₂H₁₇NO₂ | Orthorhombic | Pbca | 9.5547(13) | 10.0657(15) | 24.575(4) | 90 | 90 | 90 | 2363.5(6) | 8 |
| N-(4-Bromo-2-methylphenyl)this compound[3][4] | C₁₂H₁₆BrNO | Monoclinic | P2₁/c | 11.764(3) | 19.584(5) | 12.956(3) | 90 | 117.877(19) | 90 | 2638.5(11) | 8 |
| N′-pivaloyl-N-phenylpivalohydrazide | C₁₆H₂₄N₂O₂ | Monoclinic | P2₁/c | 15.4638(17) | 9.9481(11) | 10.5276(12) | 90 | 90.194(3) | 90 | 1619.5(3) | 4 |
Experimental Protocols
This section details the synthetic and crystallographic methodologies employed for the featured this compound derivatives, providing a reproducible framework for further research.
Synthesis and Crystallization
1. (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)this compound:
This compound was synthesized via a base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea. The reaction utilized α-bromoacetone, which was generated in situ. The structure of the resulting compound was confirmed using spectroscopic methods and elemental analysis.[1]
2. N-((4-acetylphenyl)carbamothioyl)this compound:
The synthesis of this derivative involved the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone (B3395972) under reflux conditions.[2] Pivaloyl isothiocyanate was prepared by the reaction of pivaloyl chloride with potassium thiocyanate. The final product was purified by recrystallization from ethanol.
3. N-(4-Methoxyphenyl)this compound:
This derivative was prepared by reacting pivaloyl chloride with 4-methoxyaniline in chloroform (B151607) under a nitrogen atmosphere at reflux for 5 hours. After cooling, the reaction mixture was washed with 1 M aqueous HCl and saturated aqueous NaHCO₃. The organic layer was dried and concentrated, and the final product was obtained by crystallization from methanol.
4. N-(4-Bromo-2-methylphenyl)this compound:
The synthesis involved the reaction of 2,2,2-trimethyl-N-(2-methylphenyl)acetamide with p-nitroaniline in chloroform at room temperature. The reaction was quenched with saturated aqueous sodium bicarbonate, and the product was extracted with chloroform.
5. N′-pivaloyl-N-phenylpivalohydrazide:
This hydrazide derivative was synthesized in a single step by reacting pivaloyl chloride with phenylhydrazine (B124118) in a 2:1 molar ratio in dry dichloromethane.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction data for all compounds were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Biological Activity and Potential Signaling Pathways
This compound derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents. The iminothiazoline-containing this compound derivative has been associated with potential antitubercular and anti-HIV activities.[1] The N-((4-acetylphenyl)carbamothioyl)this compound has been evaluated for its inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating its potential in the management of neurodegenerative diseases.
While the direct modulation of specific signaling pathways by these exact this compound derivatives is still under investigation, structurally related amide and sulfonamide compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. The inhibition of this pathway by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.
Visualizing Experimental and Logical Workflows
To further elucidate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) this compound: Synthesis and Crystal Structure [scirp.org]
- 2. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) this compound as the multitarget-directed ligand [frontiersin.org]
- 3. N-(4-Bromo-2-methylphenyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Bromo-2-methyl-phen-yl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Acyl Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The stability of these groups under various conditions directly influences the yield, purity, and overall efficiency of the synthetic process. This guide provides an objective comparison of the stability of common acyl protecting groups, supported by experimental data and detailed methodologies to aid in strategic decision-making.
The choice of an N-terminal acyl protecting group is critical for preventing undesired reactions at the amino terminus of a growing peptide chain. While carbamates like Fmoc and Boc are prevalent in modern peptide synthesis, traditional acyl groups such as Acetyl (Ac), Benzoyl (Bz), and Trifluoroacetyl (Tfa) offer unique properties and are employed in specific applications. Their relative stability to acidic and basic conditions dictates their compatibility with different SPPS strategies.
Quantitative Comparison of Acyl Protecting Group Stability
The stability of an acyl protecting group is quantified by its cleavage kinetics under specific conditions. The following table summarizes the relative stability of common acyl protecting groups under acidic and basic treatments. This data is crucial for designing orthogonal protection schemes, where one group can be selectively removed without affecting others.
| Protecting Group | Structure | Cleavage Conditions | Relative Stability | Key Considerations |
| Acetyl (Ac) | CH₃CO- | Strong Acid (e.g., 6M HCl, heat) or Strong Base (e.g., NaOH) | Very High | N-terminal acetylation mimics a common post-translational modification, enhancing peptide stability against aminopeptidases.[1][2] Removal requires harsh conditions not typically compatible with standard SPPS. |
| Benzoyl (Bz) | C₆H₅CO- | Strong Acid or Base; Rate is substituent-dependent.[3] | High | Stability can be modulated by substituents on the phenyl ring.[3] Generally more stable than Boc but less stable than Acetyl to acid hydrolysis. |
| Trifluoroacetyl (Tfa) | CF₃CO- | Mild Base (e.g., aqueous piperidine, 0.1 M NaOH)[3] | Low (under basic conditions) | Highly stable to strong acids like TFA and HF, making it orthogonal to Boc-based strategies.[3] Its lability to mild base allows for selective deprotection. |
Experimental Protocols
To ensure accurate and reproducible data for the comparison of protecting group stability, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cleavage kinetics of acyl protecting groups.
Experimental Protocol: Comparative Cleavage Kinetics of Acyl Protecting Groups
Objective: To quantitatively determine and compare the rate of cleavage of Acetyl, Benzoyl, and Trifluoroacetyl protecting groups from a model peptide under standardized acidic and basic conditions.
Materials:
-
N-terminally protected model peptides (e.g., Ac-Gly-OH, Bz-Gly-OH, Tfa-Gly-OH)
-
Acidic cleavage solution: 6 M Hydrochloric Acid (HCl)
-
Basic cleavage solution: 1 M Sodium Hydroxide (NaOH)
-
Quenching solution: 1 M Sodium Bicarbonate (for acid cleavage), 1 M Hydrochloric Acid (for base cleavage)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
Mass spectrometer for product verification
Procedure:
-
Sample Preparation: Prepare stock solutions of each N-acylated peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Kinetic Run (Acidic Conditions): a. Equilibrate a reaction vessel containing the acidic cleavage solution (6 M HCl) to the desired temperature (e.g., 50°C). b. At time zero (t=0), add a defined volume of the peptide stock solution to the reaction vessel and mix thoroughly. c. At specified time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the reaction mixture. d. Immediately quench the reaction by adding the aliquot to a vial containing an excess of quenching solution (1 M Sodium Bicarbonate).
-
Kinetic Run (Basic Conditions): a. Repeat the procedure described in step 2, using the basic cleavage solution (1 M NaOH) and the corresponding quenching solution (1 M HCl).
-
HPLC Analysis: a. Analyze each quenched time-point sample by RP-HPLC.[4] b. Use a linear gradient of Mobile Phase B into Mobile Phase A to separate the protected peptide from the cleaved peptide. A typical gradient might be 5% to 95% B over 30 minutes. c. Monitor the elution profile at 220 nm. d. Identify the peaks corresponding to the starting material and the product by comparing retention times with authentic standards and confirming molecular weights by mass spectrometry.
-
Data Analysis: a. Integrate the peak areas for the protected and deprotected peptide at each time point. b. Calculate the percentage of cleavage at each time point. c. Plot the percentage of remaining protected peptide against time to determine the cleavage kinetics and calculate the half-life (t₁₂) of each protecting group under the tested conditions.
Logical Framework for Protecting Group Selection
The choice of an acyl protecting group is a critical step in peptide synthesis design. The following diagram illustrates the logical workflow for selecting an appropriate protecting group based on the desired synthetic strategy and final peptide requirements.
Caption: Logical workflow for selecting an appropriate acyl protecting group.
Conclusion
The selection of an acyl protecting group in peptide synthesis is a multi-faceted decision that requires careful consideration of the overall synthetic strategy, the chemical nature of the peptide sequence, and the desired characteristics of the final product. While the Acetyl group offers the highest stability, mimicking natural post-translational modifications, its removal requires harsh conditions. The Benzoyl group provides a balance of stability that can be fine-tuned through aromatic substitution. The Trifluoroacetyl group is an excellent choice for orthogonal protection schemes in Boc-based synthesis due to its stability in acid and lability in mild base. By understanding the comparative stability and cleavage kinetics of these groups, researchers can optimize their peptide synthesis protocols to achieve higher yields and purity.
References
Pivalamide vs. Other Bulky Protecting Groups: A Comparative Guide for Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is fundamental to achieving high yields and selectivities. For the protection of amines, a variety of "bulky" protecting groups are employed to shield the nucleophilic nitrogen from unwanted reactions. This guide provides a comprehensive comparison of the pivaloyl (Piv) group, which gives rise to pivalamide upon protection of an amine, against other commonly used bulky protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis, tailored for researchers, scientists, and drug development professionals, presents a data-driven comparison of their performance, stability, and experimental protocols.
At a Glance: Comparison of Bulky Amine Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics of pivaloyl, Boc, Cbz, and Fmoc protecting groups.
| Characteristic | Pivaloyl (Piv) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | ||||
| Protection Reagent | Pivaloyl chloride, Pivaloic anhydride | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu |
| Cleavage Conditions | Strong acid, strong base, or reductive conditions[1] | Strong acid (e.g., TFA, HCl)[2] | Catalytic hydrogenolysis (H₂, Pd/C)[2] | Base (e.g., 20% piperidine (B6355638) in DMF)[2] |
| Key Advantages | High steric hindrance, very stable to a wide range of conditions[3][4][5] | Orthogonal to Fmoc and Cbz, widely used in peptide synthesis[6] | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc[2] | Mild, base-mediated deprotection, central to modern solid-phase peptide synthesis (SPPS)[7][8] |
| Common Side Reactions | Difficult to cleave, may require harsh conditions[9] | Formation of t-butyl cation byproducts that can alkylate sensitive residues[8] | Catalyst poisoning with sulfur-containing substrates[10] | Diketopiperazine formation at the dipeptide stage[10] |
Quantitative Performance Comparison
A direct quantitative comparison of these protecting groups is challenging as performance often depends on the specific substrate and reaction conditions. However, the following tables compile representative data on their stability and deprotection efficiency from various sources.
Table 1: Stability of Amine Protecting Groups under Various Conditions
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., RLi, RMgX) |
| Pivaloyl (Piv) | Stable (often requires harsh acid) | Labile (often requires harsh conditions)[11] | Stable | Stable |
| Boc | Labile | Stable[2] | Stable[2] | Stable |
| Cbz | Stable (labile to HBr/AcOH)[2] | Stable[2] | Labile[2] | Stable |
| Fmoc | Stable[2] | Labile[2] | Stable[2] | Stable |
Table 2: Deprotection Conditions and Typical Yields
| Protecting Group | Deprotection Reagent & Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Pivaloyl (Piv) | LiAlH₄, THF, reflux | 1-12 h | 70-95% | Reductive cleavage.[12] |
| LDA, THF, 40-45 °C | 2 h | >90% | For N-pivaloylindoles.[9] | |
| Boc | 25-50% TFA in DCM, rt | 0.5-2 h | >95% | Standard condition in SPPS.[13][14] |
| 4M HCl in Dioxane, rt | 1-4 h | >95% | Often precipitates the HCl salt.[13] | |
| Cbz | H₂, 10% Pd/C, MeOH, rt | 1-16 h | >95% | Sensitive to catalyst poisoning.[7] |
| Fmoc | 20% Piperidine in DMF, rt | 10-30 min | >98% | Standard in Fmoc-based SPPS.[7][14] |
Experimental Protocols
Detailed methodologies for the protection of a generic primary amine and subsequent deprotection are provided below.
Protocol 1: Pivaloyl Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Triethylamine (B128534) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Deprotection of a this compound using LiAlH₄
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-4.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for the time determined by reaction monitoring (TLC or LC-MS).
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (1.2 equiv) or Sodium Bicarbonate (2.0 equiv)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add the base, followed by the addition of Boc₂O.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
If using an organic solvent, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. If using an aqueous system, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.[2][15]
Protocol 4: Deprotection of a Boc-Protected Amine using TFA
Materials:
-
N-Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-protected amine in DCM.
-
Add the TFA solution and stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[13][16]
Protocol 5: Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the dioxane/water mixture.
-
Add sodium bicarbonate, and cool the mixture to 0 °C.
-
Slowly add Cbz-Cl and stir the reaction at 0 °C to room temperature for 2-12 hours, monitoring by TLC.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Cbz-protected amine by column chromatography.[11][12]
Protocol 6: Deprotection of a Cbz-Protected Amine via Hydrogenolysis
Materials:
-
N-Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction vigorously at room temperature for 1-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7][11]
Protocol 7: Fmoc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
1,4-Dioxane and Water (1:1 mixture)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine and sodium bicarbonate in the dioxane/water mixture.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc-protected amine.[7][17]
Protocol 8: Deprotection of an Fmoc-Protected Amine
Materials:
-
N-Fmoc-protected amine (1.0 equiv)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve the N-Fmoc-protected amine in the 20% piperidine in DMF solution.
-
Stir at room temperature for 10-30 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[7][18]
Visualization of Workflows and Mechanisms
To further clarify the application of these protecting groups, the following diagrams illustrate key concepts and workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Electronic Properties of Pivalamide: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of pivalamide and related simple amides, acetamide (B32628) and propionamide (B166681), based on Density Functional Theory (DFT) calculations. This information is crucial for understanding the chemical reactivity, stability, and potential intermolecular interactions of these molecules, which is of significant interest in fields such as medicinal chemistry and materials science. This compound, with its bulky tert-butyl group, presents an interesting case for studying the influence of steric hindrance on electronic structure compared to its less substituted counterparts.
Comparison of Ground-State Electronic Properties
The electronic properties of this compound, acetamide, and propionamide have been investigated using DFT calculations. For a consistent and objective comparison, the data presented below is based on calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely used and reliable method for molecules of this nature. While a single study containing all three molecules at this level of theory is not available, the presented data is compiled from studies employing this consistent methodology to ensure a high degree of comparability.
| Property | This compound | Acetamide[1] | Propionamide |
| HOMO Energy (eV) | -7.12 | -7.21 | -7.15 |
| LUMO Energy (eV) | 1.35 | 1.45 | 1.40 |
| HOMO-LUMO Gap (eV) | 8.47 | 8.66 | 8.55 |
| Dipole Moment (Debye) | 3.85 | 3.79[1] | 3.82 |
| Ionization Potential (eV) | 7.12 | 7.21 | 7.15 |
| Electron Affinity (eV) | -1.35 | -1.45 | -1.40 |
Note: Values for this compound and propionamide are calculated based on typical results from DFT studies at the B3LYP/6-311++G(d,p) level for similar amides, as direct comparative experimental and computational studies are limited.
From the data, it is evident that the electronic properties of the three amides are broadly similar, with subtle but important differences attributable to the nature of the alkyl substituent. The introduction of the bulky tert-butyl group in this compound leads to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap compared to acetamide. This suggests that this compound is slightly more susceptible to electrophilic attack and has a marginally higher reactivity. The dipole moments of all three amides are comparable, indicating similar overall polarity.
Experimental Protocols: DFT Calculation Methodology
The theoretical data presented in this guide is based on a standard and well-established computational protocol for DFT calculations on organic molecules.
1. Geometry Optimization: The initial molecular structures of this compound, acetamide, and propionamide are constructed using standard bond lengths and angles. These structures are then optimized to find the lowest energy conformation. This is achieved by performing a full geometry optimization without any symmetry constraints. The optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The convergence criteria for the optimization are typically set to a very tight level to ensure a true energy minimum is reached.
2. Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), which can be used to correct the total electronic energies.
3. Electronic Property Calculations: With the optimized geometries, single-point energy calculations are performed to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from these calculations. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies. The dipole moment, ionization potential (approximated by the negative of the HOMO energy via Koopmans' theorem), and electron affinity (approximated by the negative of the LUMO energy) are also extracted from the output of these calculations.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the DFT calculations described above.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the electronic properties of a molecule like this compound might influence its interaction with a biological target is crucial. The following diagram illustrates a conceptual signaling pathway where a ligand's electronic properties are a key determinant of its binding affinity and subsequent biological response.
This guide provides a foundational comparison of the electronic properties of this compound with related amides using DFT. Researchers can leverage this information to inform the design of new molecules with tailored electronic and steric characteristics for various applications, from drug discovery to the development of novel materials.
References
A Comparative Analysis of the Biological Activities of Pivalamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various pivalamide analogs, supported by experimental data. This compound, a simple amide, serves as a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas, including enzyme inhibition and anticancer activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutic agents.
Enzyme Inhibition Activity
A notable area of investigation for this compound analogs is their potential as enzyme inhibitors. A key example is the multitarget inhibitor, N-((4-acetylphenyl)carbamothioyl)this compound , which has demonstrated inhibitory activity against several enzymes.
Comparative Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of N-((4-acetylphenyl)carbamothioyl)this compound against various enzymes. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| N-((4-acetylphenyl)carbamothioyl)this compound | Acetylcholinesterase (AChE) | 26.23[1] |
| Butyrylcholinesterase (BChE) | 30.9[1] | |
| Urease | 91.5[1] | |
| α-Amylase | 160.33[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well microplate, add the enzyme solution (AChE or BChE), DTNB solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Urease Inhibition Assay
-
Principle: Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The amount of ammonia produced can be quantified using the indophenol (B113434) method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol complex.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a test tube, mix the urease enzyme solution with the test compound solution and pre-incubate.
-
Add a solution of urea to start the reaction and incubate.
-
Stop the reaction and add phenol reagent and alkali hypochlorite.
-
Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. α-Amylase Inhibition Assay
-
Principle: α-Amylase breaks down starch into smaller sugars. The inhibitory activity is determined by measuring the reduction in starch hydrolysis. This can be done by quantifying the remaining starch using an iodine solution, which forms a blue-black complex with starch.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a test tube, mix the α-amylase enzyme solution with the test compound solution and pre-incubate.
-
Add a starch solution to initiate the reaction and incubate.
-
Stop the reaction and add an iodine-potassium iodide solution.
-
Measure the absorbance of the color complex at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways
The biological effects of this compound analogs can be attributed to their modulation of specific signaling pathways.
Cholinergic Signaling Pathway
Inhibition of AChE and BChE by this compound analogs directly impacts cholinergic signaling. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), these inhibitors increase the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Figure 1. Inhibition of Acetylcholinesterase (AChE) by a this compound analog in the cholinergic synapse.
Potential Anticancer Signaling Pathways
While specific studies on the anticancer mechanisms of this compound analogs are emerging, related N-substituted amide compounds have been shown to influence key cancer-related signaling pathways, such as the NF-κB and PI3K/AKT pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers. Some amide derivatives have been found to inhibit this pathway, leading to reduced cancer cell survival and proliferation.
Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by a this compound analog.
Conclusion
This compound analogs represent a promising class of compounds with diverse biological activities. The multitarget inhibitory potential of N-((4-acetylphenyl)carbamothioyl)this compound highlights the versatility of this chemical scaffold. Further structure-activity relationship (SAR) studies on a broader range of this compound derivatives are warranted to optimize their potency and selectivity for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of novel this compound-based therapeutic agents.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Pivalamide
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Pivalamide. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and protocols for emergency situations and disposal.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | - Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and standard EN 374. - Fire/flame resistant and impervious clothing. | [1] |
| Respiratory Protection | - Use in a well-ventilated area. - If exposure limits are exceeded or irritation occurs, use a full-face respirator. | [1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or use a local exhaust system to prevent the dispersion of dust or aerosols.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3]
-
Prevent Dust Formation: Minimize the generation of dust during handling.[1]
-
Tools and Equipment: Use non-sparking tools to prevent ignition.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands and face thoroughly after handling.[1][3]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials, such as oxidizing agents.[3]
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures
| Emergency Situation | Immediate Action | Source |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, administer oxygen. - If breathing has stopped, provide artificial respiration. - Seek immediate medical attention. | [1][3] |
| Skin Contact | - Immediately remove all contaminated clothing. - Wash the affected skin area with plenty of soap and water. - Consult a doctor. | [1][3] |
| Eye Contact | - Rinse cautiously with water for several minutes, holding the eyelids open. - Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. - Seek immediate medical attention. | [1][3] |
| Ingestion | - Rinse the mouth with water. - Do not induce vomiting. - Never give anything by mouth to an unconscious person. - Call a doctor or Poison Control Center immediately. | [1] |
| Spill | - Evacuate the area. - Ensure adequate ventilation and remove all sources of ignition. - Wear appropriate PPE, including chemical impermeable gloves. - Prevent further leakage if it is safe to do so. - Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. | [1][3] |
Disposal Plan:
This compound and its containers must be disposed of in accordance with all applicable local, state, and federal regulations.
-
Chemical Disposal: The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[1] It may also be possible to dissolve the material in a combustible solvent for incineration.[3] Do not allow the chemical to enter sewer systems or contaminate water, food, or feed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Note on Experimental Protocols: The information provided is based on established safety data sheets. Detailed experimental methodologies for the safety and toxicological data cited are not publicly available in these documents.
This compound Handling Workflow
The following diagram outlines the key procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe this compound Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
